Thioxanthone
Description
Structure
3D Structure
Properties
IUPAC Name |
thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHRIQCWCFGUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060082 | |
| Record name | Thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Thioxanthone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000135 [mmHg] | |
| Record name | Thioxanthone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
492-22-8 | |
| Record name | Thioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioxanthen-9-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioxanthen-9-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Thioxanthen-9-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOK1SAC304 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Photochemistry of Thioxanthone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioxanthone (TX), a heterocyclic ketone, stands as a cornerstone in the field of photochemistry and photobiology. Its unique photophysical properties, characterized by efficient intersystem crossing to a long-lived triplet state, have established it as a versatile photosensitizer in a myriad of applications, including photopolymerization, organic synthesis, and photodynamic therapy.[1][2][3] This technical guide provides an in-depth exploration of the fundamental photochemical properties of this compound, offering a valuable resource for researchers and professionals leveraging its photoreactivity.
Photophysical Properties: A Quantitative Overview
The photochemical behavior of this compound is dictated by the interplay of its electronic excited states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can undergo several deactivation pathways, including fluorescence, internal conversion, and, most importantly, intersystem crossing (ISC) to the triplet state (T₁). The efficiency of these processes is highly dependent on the solvent environment.[4][5]
The key photophysical parameters of this compound are summarized in the tables below, providing a comparative view of its behavior in different solvents.
Table 1: Absorption and Emission Properties of this compound
| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_fl (nm) | Φ_f |
| Cyclohexane | 377 | - | - | 3 x 10⁻⁵ |
| Acetonitrile | - | - | 415 | 0.013 |
| 2,2,2-Trifluoroethanol | - | - | - | 0.46 |
| Toluene | - | - | - | - |
| Benzene | - | - | - | - |
| Methanol | - | - | - | - |
λ_abs: Wavelength of maximum absorption; ε: Molar extinction coefficient; λ_fl: Wavelength of maximum fluorescence; Φ_f: Fluorescence quantum yield. Data compiled from various sources.[4][6]
Table 2: Triplet State Properties of this compound
| Solvent | Φ_isc | τ_T (μs) | E_T (kcal/mol) | λ_T-T (nm) |
| Cyclohexane | 0.95 ± 0.05 | 64 | ~65.5 | 625 |
| Benzene | 0.84 | - | - | - |
| Acetonitrile | 0.66 | - | - | 640 |
| Chloroform | - | 2 | - | 640 |
| 2-Propanol | - | - | - | 410 (ketyl radical), 620 |
Φ_isc: Intersystem crossing quantum yield; τ_T: Triplet state lifetime; E_T: Triplet state energy; λ_T-T: Wavelength of maximum triplet-triplet absorption. Data compiled from various sources.[4][6][7][8][9][10]
Dynamics of Excited States: A Journey Through Ultrafast Processes
The population of the highly reactive triplet state in this compound is a result of a cascade of ultrafast events occurring on the femtosecond to picosecond timescale.[4][11] Upon excitation to the initially populated ¹ππ* state, this compound in apolar solvents undergoes a rapid internal conversion to a lower-lying ¹nπ* state within approximately 400 femtoseconds.[4] This is followed by a very efficient intersystem crossing from the ¹nπ* state to the triplet manifold, specifically the ³ππ* state, occurring in about 4 picoseconds.[4] This El-Sayed allowed transition is a key factor in the high triplet quantum yield of this compound.[4]
The following diagram illustrates the key steps in the photochemical activation of this compound.
Caption: A simplified schematic of the excited state dynamics of this compound in apolar solvents.
Jablonski Diagram of this compound
A Jablonski diagram provides a comprehensive visualization of the electronic states and the transitions between them. For this compound, this diagram highlights the efficient population of the triplet state via intersystem crossing, which is the cornerstone of its photochemical activity.[12][13][14][15]
Caption: A qualitative Jablonski diagram illustrating the key photophysical processes of this compound.
Experimental Protocols for Characterization
Accurate characterization of the photochemical properties of this compound is crucial for its effective application. Below are outlines of the key experimental methodologies.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Methodology:
-
Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
-
Use a dual-beam UV-Visible spectrophotometer, with the pure solvent as a reference.
-
Record the absorbance of each solution over a wavelength range of approximately 200-500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
Plot absorbance at λ_abs versus concentration. According to the Beer-Lambert law, the slope of the resulting linear fit corresponds to the molar extinction coefficient (ε).[16]
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence spectrum and fluorescence quantum yield (Φ_f) of this compound.
Methodology:
-
Prepare a dilute solution of this compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Use a spectrofluorometer to record the emission spectrum by exciting the sample at its λ_abs.
-
To determine the fluorescence quantum yield, a standard with a known Φ_f (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is used.
-
The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]
Nanosecond Transient Absorption Spectroscopy
Objective: To observe and characterize the triplet excited state of this compound.
Methodology:
-
A solution of this compound is placed in a cuvette and deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.
-
The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser at 355 nm).
-
A second, broadband probe light is passed through the sample at a right angle to the excitation pulse.
-
The change in absorbance of the probe light is measured as a function of time and wavelength using a monochromator and a fast detector (e.g., a photomultiplier tube or a CCD camera).
-
The transient absorption spectrum reveals the absorption of the triplet state (T-T absorption), and the decay of this signal provides the triplet lifetime (τ_T).[10][18][19]
Photosensitization Mechanisms
The utility of this compound as a photosensitizer stems from the reactivity of its triplet state. It can initiate chemical reactions through two primary mechanisms: energy transfer and electron transfer.[7]
Energy Transfer
In this mechanism, the excited triplet this compound transfers its energy to another molecule (the acceptor), promoting the acceptor to its triplet state while the this compound returns to its ground state. This process is particularly efficient if the triplet energy of the this compound is higher than that of the acceptor.[7][20]
Caption: this compound-sensitized energy transfer to an acceptor molecule.
Electron Transfer
The triplet this compound can also act as a photooxidant or photoreductant. It can accept an electron from a donor molecule, forming the this compound radical anion, or donate an electron to an acceptor molecule, forming the this compound radical cation. These radical ions can then initiate further chemical reactions.[7][21]
Caption: this compound acting as a photosensitizer via electron transfer.
Conclusion
This compound's robust photochemical properties, particularly its high triplet quantum yield and long-lived triplet state, make it an invaluable tool in various scientific and industrial domains. A thorough understanding of its fundamental photophysical parameters and excited-state dynamics is paramount for the rational design and optimization of photochemical processes. This guide provides a foundational understanding and practical methodologies for researchers to harness the full potential of this compound in their applications.
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06849E [pubs.rsc.org]
- 5. Ultrafast decay of the excited singlet states of this compound by internal conversion and intersystem crossing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
The Dawn of a New Era in Photopolymerization: A Technical Guide to Novel Thioxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of photopolymerization is on the cusp of a significant transformation, driven by the development of novel photoinitiators that offer enhanced efficiency, broader spectral sensitivity, and greater versatility. Among these, thioxanthone derivatives have emerged as a particularly promising class of compounds. Their inherent photochemical properties, coupled with the potential for tailored structural modifications, make them ideal candidates for a wide range of applications, from advanced manufacturing and 3D printing to the fabrication of biomedical devices. This in-depth technical guide explores the synthesis, characterization, and application of these cutting-edge photoinitiators, providing researchers and professionals with the foundational knowledge to harness their full potential.
Introduction to this compound-Based Photoinitiators
This compound (TX) and its derivatives are predominantly classified as Type II photoinitiators.[1][2] Upon absorption of light, typically in the near-UV and visible regions, the this compound molecule transitions to an excited triplet state.[3] This excited state can then interact with a co-initiator, such as an amine, through a process of hydrogen or electron transfer to generate the free radicals necessary to initiate polymerization.[4][5] The efficiency of this process is intrinsically linked to the molecular structure of the this compound derivative and the nature of the co-initiator.
Recent research has focused on the synthesis of novel this compound derivatives with modified chromophores to enhance their absorption characteristics, particularly for use with modern LED light sources which have narrow emission bands.[6][7] Modifications include the introduction of electron-donating groups like diphenylamine (B1679370) and carbazole, which can red-shift the absorption spectra and increase the molar extinction coefficients, leading to more efficient light absorption.[4][8] Furthermore, the development of one-component (Type I) this compound photoinitiators, which can generate radicals unimolecularly, is a significant area of advancement, offering simplified formulations and improved reaction kinetics.[7][9][10]
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives often involves the modification of the core this compound structure to introduce new functional groups that enhance its photochemical properties. A common strategy is the condensation reaction between thiosalicylic acid and a substituted aromatic hydrocarbon in a strong acid medium.[11][12] More advanced synthetic methodologies, such as Buchwald-Hartwig, Sonogashira, and Heck reactions, have also been employed to create derivatives with extended π-conjugation and tailored electronic properties.[5]
A recent approach involves a visible-light-promoted, transition-metal-free photoredox catalysis strategy for synthesizing this compound derivatives. This method offers high regioselectivity and reactivity under mild conditions, avoiding the use of toxic transition metals.[1]
Photochemical Properties and Performance Data
The performance of a photoinitiator is critically dependent on its photophysical and photochemical properties. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which determine the efficiency of light absorption. The following tables summarize the photophysical and photopolymerization data for a selection of recently developed this compound derivatives.
| Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Solvent | Reference |
| Thioxanthrone–N-methylindole (TX-N-I) | 397 | 3240 | - | [11] |
| Thioxanthrone–indole (TX-I) | 395 | 1920 | - | [11] |
| 2,4-diethyl-thioxanthen-9-one derivatives | 350-450 | High | Acetonitrile | [4] |
Table 1: Photophysical Properties of Novel this compound Derivatives. This table highlights the absorption characteristics of newly synthesized this compound derivatives, indicating their suitability for use with visible light sources.
| Monomer | Photoinitiating System | Light Source | Final Conversion (%) | Reference |
| Trimethylolpropane triacrylate (TMPTA) | 2,4-diethyl-thioxanthen-9-one derivatives (0.2% w/w) + IOD (1% w/w) | LED@405 nm | ~60 | [4] |
| Trimethylolpropane triacrylate (TMPTA) | 2,4-diethyl-thioxanthen-9-one derivatives (0.2% w/w) + TAS (2% w/w) | LED@405 nm | ~55 | [4] |
| 1,6-hexanedioldiacrylate (HDDA) | PI-2 (amino-thioxanthone) | Xenon lamp | 92 (with DMA), 52 (without DMA) | [13] |
| Trimethylolpropane triacrylate (TMPTA) | PI-2/MDEA | Xenon lamp | 62 | [13] |
Table 2: Photopolymerization Performance of Novel this compound Derivatives. This table summarizes the efficiency of different this compound-based photoinitiating systems in the polymerization of common acrylate (B77674) monomers.
Experimental Protocols
General Synthesis of this compound Derivatives via Condensation
This protocol describes a general method for synthesizing this compound derivatives through a condensation reaction.[11][12]
-
Reactant Preparation: Dissolve thiosalicylic acid and the desired heterocyclic aromatic hydrocarbon in a suitable solvent.
-
Reaction: Add concentrated sulfuric acid to the solution and heat the mixture under reflux for a specified period.
-
Work-up: After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it thoroughly with water, and then purify it by recrystallization or column chromatography.
-
Characterization: Characterize the final product using techniques such as 1H NMR, FTIR, UV-Vis spectrophotometry, and elemental analysis.[11]
Monitoring Photopolymerization Kinetics using Real-Time FTIR
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's functional groups.[4]
-
Sample Preparation: Prepare a photopolymerizable formulation containing the monomer (e.g., TMPTA), the novel this compound photoinitiator, and any co-initiators (e.g., iodonium (B1229267) salt, amine).
-
FTIR Setup: Place a drop of the formulation between two polypropylene (B1209903) films in a horizontal transmission setup of the FTIR spectrometer.
-
Irradiation: Irradiate the sample with a light source (e.g., LED@405 nm) positioned above the sample.
-
Data Acquisition: Continuously collect FTIR spectra during the irradiation period.
-
Analysis: Monitor the decrease in the area of the characteristic absorption peak of the monomer's reactive group (e.g., the acrylate double bond at ~1635 cm-1). The conversion of the functional group can be calculated using the formula: Conversion (%) = [1 - (At / A0)] × 100%, where A0 and At are the initial peak area and the peak area at time t, respectively.[4]
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of photoinitiation is crucial for designing more efficient systems. The following diagrams illustrate the key pathways and experimental workflows involved in the study of this compound derivatives.
Caption: Type II photoinitiation mechanism of this compound.
Caption: General workflow for synthesizing this compound derivatives.
Caption: Thioxanthones in both free-radical and cationic photopolymerization.
Applications and Future Outlook
The development of novel this compound derivatives is paving the way for significant advancements in various fields. In the realm of 3D printing and additive manufacturing, these photoinitiators enable the use of visible light sources, leading to safer and more energy-efficient processes.[4][14] The ability to precisely control polymerization in three dimensions is also being explored for nanolithographic printing.[15][16]
For drug development and biomedical applications, water-soluble this compound derivatives are of particular interest.[17][18][19][20] These compounds can be used to fabricate hydrogels for tissue engineering, drug delivery systems, and biosensors. The biocompatibility of the resulting polymers is a key consideration in this area.
The future of this compound-based photoinitiators lies in the continued development of derivatives with even greater efficiency, lower toxicity, and tailored properties for specific applications. The exploration of multi-functional initiators that can also impart desired properties to the final polymer, such as hydrophobicity or thermal stability, is a promising avenue of research.[21] As our understanding of the structure-property relationships in these fascinating molecules deepens, so too will their impact on science and technology.
References
- 1. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 2. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of novel one-component photoinitiators based on this compound derivatives | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. Developing this compound based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of this compound-based photoinitiators for two-photon controllable nanolithographic printing [morressier.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. www2.ictp.csic.es [www2.ictp.csic.es]
- 18. US4459416A - Water soluble thioxantone photoinitiators - Google Patents [patents.google.com]
- 19. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Core of Reactivity: An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Thioxanthone Compounds
For Researchers, Scientists, and Drug Development Professionals
Thioxanthone and its derivatives have emerged as a versatile class of organic compounds with significant applications ranging from industrial photopolymerization to advanced drug development.[1][2] Their utility is fundamentally rooted in their unique photophysical and electrochemical characteristics. This technical guide provides a comprehensive overview of these properties, detailing experimental protocols for their characterization and exploring their implications in biological systems, particularly in the context of anticancer research.
Photophysical Properties of this compound Derivatives
The interaction of this compound compounds with light is central to their function as photosensitizers and photoinitiators. Key photophysical parameters include their absorption and emission maxima (λ_max_), molar extinction coefficients (ε), and fluorescence quantum yields (Φ_f_). These parameters are crucial for determining the efficiency of light absorption and subsequent energy transfer processes.
Quantitative Photophysical Data
The following table summarizes the photophysical properties of selected this compound derivatives, offering a comparative view of their spectral characteristics.
| Compound | λ_abs_ (nm) | ε (M⁻¹cm⁻¹) | λ_em_ (nm) | Φ_f_ | Solvent | Reference |
| This compound (TX) | 365, 379 | 5700, 6200 | 410, 432 | 0.02 | Acetonitrile | [3] |
| 2,4-Diethylthis compound (DETX) | 382 | 6300 | 405 | - | Acetonitrile | [3] |
| 7-Carbazol-9-yl-2,4-diethyl-thioxanthen-9-one | 398 | 25000 | 425 | - | Acetonitrile | [3] |
| 2-(Phenoxazin-10-yl)-9H-thioxanthen-9-one | 408 | - | 563 | 0.50 | THF | [4][5] |
| 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one | 388 | - | 506 | 0.07 | THF | [4][5] |
Electrochemical Properties of this compound Derivatives
The electrochemical behavior of this compound compounds, particularly their oxidation and reduction potentials, governs their ability to participate in electron transfer reactions. These properties are critical for their application as photoredox catalysts and are often investigated using cyclic voltammetry.
Quantitative Electrochemical Data
The redox potentials of various this compound derivatives are presented in the table below, providing insight into their electron-donating and -accepting capabilities.
| Compound | E_ox_ (V vs. Ag/AgCl) | E_red_ (V vs. Ag/AgCl) | Solvent | Reference |
| This compound (TX) | 1.765 | - | Acetonitrile | [6] |
| 2,4-Diethylthis compound (DETX) | 1.675 | - | Acetonitrile | [6] |
| 2-(Phenoxazin-10-yl)-9H-thioxanthen-9-one | 0.69 | -1.51 | - | [4][5] |
| 2-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-thioxanthen-9-one | 1.15 | -1.53 | - | [4][5] |
| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one | 1.063 | - | Acetonitrile | [3] |
Experimental Protocols
Accurate characterization of the photophysical and electrochemical properties of this compound compounds relies on standardized experimental procedures.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption spectra and molar extinction coefficients of compounds in solution.[7][8][9]
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile, THF) of known concentration. Prepare a series of dilutions from the stock solution.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline correction.
-
Sample Measurement: Record the absorbance spectra of the diluted solutions over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max_). According to the Beer-Lambert Law, plot absorbance at λ_max_ versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit.[7]
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the emission properties of a compound. The fluorescence quantum yield (Φ_f_) quantifies the efficiency of the fluorescence process.[10][11]
Protocol:
-
Sample Preparation: Prepare dilute solutions of the this compound derivative with an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region.
-
Spectrum Acquisition: Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Quantum Yield Calculation: The quantum yield of the sample is calculated using the following comparative method equation:
Φ_f(sample)_ = Φ_f(standard)_ * [ (Integrated Fluorescence Intensity_sample_) / (Integrated Fluorescence Intensity_standard_) ] * [ (Absorbance_standard_) / (Absorbance_sample_) ] * [ (Refractive Index_sample solvent_)^2 / (Refractive Index_standard solvent_)^2 ]
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a substance.[12][13]
Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).[12]
-
Analyte Solution Preparation: Dissolve the this compound derivative in the electrolyte solution at a typical concentration of 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12]
-
Measurement: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon). Scan the potential between set limits and record the resulting current.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the resulting cyclic voltammogram.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The characterization of this compound derivatives for photophysical and electrochemical properties follows a structured workflow.
Caption: General workflow for the characterization of this compound compounds.
The evaluation of a potential photosensitizer for photodynamic therapy involves a more detailed workflow.
Caption: Workflow for evaluating a this compound-based photosensitizer.
Signaling Pathways in Drug Development
This compound derivatives have shown promise as anticancer agents, in part through their ability to act as photosensitizers in photodynamic therapy (PDT) and by modulating key cellular signaling pathways.
In PDT, a photosensitizer, such as a this compound derivative, is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing to a longer-lived triplet excited state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a type II photochemical reaction. Singlet oxygen is a potent cytotoxic agent that can induce apoptosis and necrosis in cancer cells.
Caption: Type II mechanism of photodynamic therapy with a this compound photosensitizer.
Beyond their role in PDT, certain this compound derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways regulate cell growth, proliferation, and survival.
The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[14]
Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition by this compound derivatives.
The PI3K/Akt/mTOR pathway is another crucial regulator of cell metabolism, growth, and proliferation. Some xanthone (B1684191) derivatives, the structural cousins of thioxanthones, have been shown to inhibit this pathway, suggesting a potential mechanism of action for this compound-based anticancer agents.[15]
Caption: Simplified PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by this compound derivatives.
Conclusion
The photophysical and electrochemical properties of this compound compounds are the bedrock of their diverse applications. A thorough understanding and precise characterization of these properties are paramount for the rational design of new derivatives with tailored functionalities, whether for creating more efficient photoinitiators for 3D printing or for developing novel and targeted anticancer therapies. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the exploration and application of this remarkable class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uni-due.de [uni-due.de]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Thioxanthone: A Metal-Free Organic Photocatalyst for Advanced Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering green and efficient pathways to construct complex molecules. While transition metal complexes have historically dominated this area, the development of metal-free organic photocatalysts is a rapidly growing field of interest due to their lower cost, reduced toxicity, and unique reactivity. Among these, thioxanthone and its derivatives have carved out a significant niche as highly effective triplet sensitizers, capable of mediating a wide range of synthetic transformations. This technical guide provides a comprehensive overview of this compound's role as a metal-free organic photocatalyst, detailing its core principles, applications, and the experimental protocols to empower researchers in harnessing its synthetic potential.
Core Principles of this compound Photocatalysis
This compound's efficacy as a photocatalyst stems from its favorable photophysical properties. Upon absorption of light, typically in the UV-A or violet-blue region of the spectrum, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule rapidly transitions to its lower-energy, but longer-lived, triplet state (T₁).[1][2] It is from this triplet state that this compound engages in the primary catalytic cycles.
This compound can initiate chemical reactions through three main mechanisms:
-
Energy Transfer (EnT): The excited triplet this compound can transfer its energy to a substrate molecule, promoting the substrate to its own triplet state, which can then undergo subsequent reactions such as cycloadditions or isomerizations.[2][3] This process is particularly efficient due to this compound's high triplet energy.[1]
-
Single Electron Transfer (SET): The excited this compound can act as either an oxidant or a reductant. In the oxidative quenching cycle, it accepts an electron from a substrate, generating a radical cation. In the reductive quenching cycle, it donates an electron to a substrate, forming a radical anion.[4]
-
Hydrogen Atom Transfer (HAT): The triplet excited state of this compound can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical, which can then participate in further reactions.[4]
The operative mechanism is often dependent on the specific this compound derivative, the substrates involved, and the reaction conditions.
Applications in Organic Synthesis
The versatility of this compound as a photocatalyst has been demonstrated in a variety of synthetic transformations, proving invaluable for the construction of challenging molecular architectures.
Polymerization Reactions
This compound and its derivatives are widely used as photoinitiators for both free-radical and cationic polymerizations.[5] They can act as Type II photoinitiators, where the excited this compound interacts with a co-initiator (e.g., an amine) via electron transfer to generate the initiating radicals.[5] This has significant applications in coatings, 3D printing, and dental materials.[5]
Cycloaddition Reactions
This compound is an excellent catalyst for [2+2] photocycloaddition reactions, providing access to cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals.[2] The reaction typically proceeds via an energy transfer mechanism, where the excited this compound sensitizes the alkene substrate to its triplet state, which then undergoes the cycloaddition.[2] Chiral this compound derivatives have been developed to achieve enantioselective [2+2] cycloadditions.[6]
Oxidation Reactions
This compound can be employed in photocatalytic oxidation reactions. For instance, it can catalyze the oxidation of 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to their corresponding xanthones, thioxanthones, and acridones using molecular oxygen as the oxidant under visible light irradiation.[7][8]
C-H Functionalization
Recent advancements have shown the potential of this compound in C-H functionalization reactions, a highly sought-after transformation in organic synthesis. These reactions allow for the direct conversion of ubiquitous C-H bonds into more complex functionalities, streamlining synthetic routes.
Quantitative Data Summary
The performance of this compound-based photocatalytic systems can be evaluated by various metrics, including reaction yield, turnover number (TON), and quantum yield (Φ). Below is a summary of representative quantitative data from the literature.
| Application | Photocatalyst | Substrate | Product | Yield (%) | Light Source | Reference |
| Synthesis of Thioxanthones | Phenanthraquinone | 2-((3-Formylphenyl)thio)benzaldehyde | 1-Formyl-9H-thioxanthen-9-one | 76 | Visible Light | [9] |
| Oxidation | Riboflavin (B1680620) tetraacetate | 9H-Xanthene | Xanthone | 99 | Blue LEDs | [7][8] |
| Oxidation | Riboflavin tetraacetate | 9H-Thioxanthene | This compound | 99 | Blue LEDs | [7][8] |
| [2+2] Cycloaddition | This compound (20 mol%) | N-aryl maleimide (B117702) + alkene | Cyclobutane derivative | - | Blue LED (440 nm) | [1] |
| Polymerization | Diethylthis compound derivatives | Trimethylolpropane triacrylate (TMPTA) | Polymer | ~50 (conversion) | LED (405 or 420 nm) | [5] |
Table 1: Representative Yields for this compound-Photocatalyzed Reactions.
| Photocatalyst | Solvent | Triplet Quantum Yield (ΦT) | Reference |
| This compound | Hexane | 0.85 | [10] |
| This compound | Benzene | 0.84 | [10] |
| This compound | Acetonitrile (B52724) | 0.66 | [10] |
| This compound | Methanol | 0.56 | [10] |
| This compound-Siloxane (TXS) | - | 0.57 | [11] |
Table 2: Triplet Quantum Yields of this compound in Various Solvents.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of photocatalytic reactions. Below are representative protocols for key transformations catalyzed by this compound.
General Procedure for Photocatalytic Oxidation of 9H-Xanthenes
This protocol is adapted from the synthesis of xanthones using a metal-free photocatalyst.[7][8]
Materials:
-
9H-Xanthene derivative (0.2 mmol)
-
Riboflavin tetraacetate (photocatalyst, 0.01 mmol, 5.4 mg)
-
Acetonitrile (0.4 mL)
-
Oxygen (balloon)
-
Blue LEDs
Procedure:
-
A mixture of the 9H-xanthene derivative (0.2 mmol) and riboflavin tetraacetate (0.01 mmol) is dissolved in acetonitrile (0.4 mL) in a suitable reaction vessel.
-
The solution is bubbled with oxygen for 2 minutes.
-
The flask is sealed and stirred at room temperature under an oxygen atmosphere (maintained by a balloon).
-
The reaction mixture is irradiated with blue LEDs for the specified reaction time (typically several hours).
-
Upon completion, water (2 mL) is added, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography.
Protocol for Photochemical [2+2] Cycloaddition
This protocol is a general method for the this compound-catalyzed [2+2] cycloaddition of an N-alkyl maleimide with an alkene.[1]
Materials:
-
N-aryl maleimide (1.0 equiv)
-
Alkene (1.2 equiv)
-
This compound (20 mol %, 0.04 mmol, 9 mg)
-
Dichloromethane (B109758) (CH₂Cl₂, 2.0 mL)
-
Glass vial with a rubber septum
-
Argon source
-
Blue LED lamp (e.g., 440 nm)
-
Magnetic stirrer
Procedure:
-
To a glass vial, add the N-aryl maleimide, the alkene, and this compound.
-
Add dichloromethane to the vial.
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes.
-
Place the vial on a magnetic stirrer and irradiate with a blue LED lamp at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Experimental Setup for Photocatalytic Degradation of Organic Dyes
This protocol describes a typical setup for evaluating the photocatalytic activity of a this compound-functionalized material for dye degradation.[12]
Materials:
-
This compound-functionalized photocatalyst (e.g., nanoTiO₂ composite, 100 mg)
-
Organic dye solution (e.g., Rhodamine B, 0.1 mmol in 100 mL of an aqueous solution)
-
300W Xe lamp
-
Quartz glass photoreactor (50 mL)
-
Circulating water system
-
Magnetic stirrer
Procedure:
-
The photocatalyst (100 mg) is dispersed in the organic dye solution (100 mL) in the photoreactor.
-
The mixture is stirred in the dark for 30 minutes to establish an adsorption-desorption equilibrium.
-
The photoreactor is placed in a position to be irradiated by the 300W Xe lamp. A circulating water system is used to maintain a constant temperature.
-
The mixture is continuously stirred and irradiated.
-
Aliquots of the solution are taken at regular intervals and analyzed by UV-Vis spectroscopy to monitor the degradation of the dye.
Mechanistic Pathways and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and designing new catalytic systems. The following diagrams, rendered in DOT language, illustrate the core signaling pathways in this compound photocatalysis.
Caption: Energy Transfer (EnT) mechanism in this compound photocatalysis.
Caption: Single Electron Transfer (SET) mechanisms: oxidative and reductive quenching cycles.
Caption: Hydrogen Atom Transfer (HAT) mechanism in this compound photocatalysis.
Conclusion and Future Outlook
This compound and its derivatives have proven to be robust and versatile metal-free organic photocatalysts for a wide array of synthetic transformations. Their accessibility, low toxicity, and tunable photophysical properties make them an attractive alternative to traditional transition-metal-based systems. The ability to operate through multiple mechanistic pathways—energy transfer, single electron transfer, and hydrogen atom transfer—provides a broad synthetic toolbox for chemists.
Future research in this area will likely focus on the development of novel this compound-based catalysts with tailored properties, such as enhanced visible-light absorption, improved quantum yields, and greater stability. The design of chiral this compound catalysts for asymmetric synthesis will continue to be a major area of exploration. Furthermore, the immobilization of this compound catalysts on solid supports could lead to more sustainable and recyclable catalytic systems, further enhancing their green credentials. For professionals in drug development, the application of this compound photocatalysis offers new avenues for the efficient and scalable synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. As our understanding of the underlying photochemical principles deepens, the scope of this compound-mediated reactions is set to expand, solidifying its place as a cornerstone of modern synthetic organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Triplet State of Thioxanthone Photosensitizers: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Thioxanthone (TX) and its derivatives represent a pivotal class of photosensitizers, harnessing the power of light to drive a multitude of chemical and biological processes. Their efficacy is intrinsically linked to the unique characteristics of their triplet excited state, a long-lived, high-energy species that orchestrates a diverse range of photochemical reactions. This technical guide provides an in-depth exploration of the core triplet state properties of this compound photosensitizers, offering a comprehensive resource for researchers in photochemistry, materials science, and drug development.
Core Photophysical Properties of the this compound Triplet State
Upon absorption of light, this compound undergoes efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to the triplet state (T₁).[1][2] This transition is remarkably fast, occurring on the picosecond timescale, and is a key determinant of their high photosensitizing efficiency.[2] The triplet state of this compound is characterized by its high energy, relatively long lifetime, and distinct spectroscopic signature.[1]
The triplet state energy (ET) of the parent this compound is approximately 65.5 kcal mol⁻¹[3], making it capable of sensitizing the formation of singlet oxygen, which requires about 23 kcal mol⁻¹[1]. This high triplet energy also allows for efficient energy transfer to a wide range of substrates in various photochemical applications.[1]
Quantitative Triplet State Parameters
The photophysical properties of this compound and its derivatives are significantly influenced by their molecular structure and the surrounding solvent environment. The following tables summarize key quantitative data for various this compound photosensitizers.
Table 1: Triplet State Properties of this compound in Various Solvents
| Solvent | Triplet-Triplet Absorption λmax (nm) | Triplet Lifetime (τT) (µs) |
| Carbon Tetrachloride | 640 | - |
| Toluene | - | 250 |
| Acetonitrile | 580-640 | - |
| Methanol | 583 | - |
| 2-Propanol | - | 10,500 |
Data sourced from multiple studies, variations in experimental conditions may exist.[4][5]
Table 2: Triplet State Properties of Substituted Thioxanthones in Acetonitrile
| This compound Derivative | Triplet-Triplet Absorption λmax (nm) | Triplet Lifetime (τT) (µs) | Triplet Quantum Yield (ΦT) |
| This compound (TX) | 625 | ~30 | 0.66[6] |
| 2-Methoxythis compound (MeOTX) | 310, 620 | 5.3 | - |
| 2-Benzyloxythis compound (BzOTX) | 310, 620 | 5.3 | - |
| 2-(n-Propoxy)this compound (PrOTX) | 310, 620 | 3.9 | - |
| 2-Chlorothis compound | 310, 630 | - | - |
| This compound-siloxane (TXS) | 640 | 2 | 0.57[7] |
Data compiled from various sources.[4][7][8]
Experimental Determination of Triplet State Characteristics
The elucidation of triplet state properties relies on a suite of specialized spectroscopic techniques. The following sections detail the methodologies for key experiments.
Laser Flash Photolysis (LFP)
Laser flash photolysis is the primary technique for directly observing and characterizing triplet excited states.
Experimental Protocol:
-
Sample Preparation: Solutions of the this compound derivative are prepared in a spectroscopic-grade solvent at a concentration typically in the range of 10⁻⁵ M. To study the intrinsic triplet state lifetime, the solutions are deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, a known triplet quencher.[9]
-
Excitation: The sample is excited with a short laser pulse, typically from a Nd:YAG laser, using the third harmonic at 355 nm.[4][5] This wavelength is strongly absorbed by most this compound derivatives, leading to the population of the excited singlet state.
-
Transient Absorption Measurement: A monitoring light beam from a separate lamp (e.g., a xenon arc lamp) is passed through the sample at a right angle to the excitation laser beam. The changes in the intensity of the monitoring light are recorded by a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope. The difference in absorbance before and after the laser flash generates the transient absorption spectrum.
-
Data Analysis: The transient absorption spectrum reveals the absorption bands of the triplet state (T-T absorption).[10] The decay of the triplet-triplet absorption signal over time is monitored at a specific wavelength (λmax) to determine the triplet lifetime (τT). The decay kinetics can be fitted to a first-order or mixed first- and second-order rate law.[4]
Phosphorescence Spectroscopy
Phosphorescence spectroscopy provides information about the energy of the triplet state.
Experimental Protocol:
-
Sample Preparation: The this compound derivative is dissolved in a solvent that forms a rigid glass at low temperatures, such as ethanol (B145695) or a mixture of alkanes.[11] The sample is placed in a quartz tube and inserted into a Dewar filled with liquid nitrogen (77 K).
-
Excitation: The sample is excited with a light source, typically a xenon lamp, at a wavelength corresponding to an absorption band of the this compound.
-
Emission Detection: The emitted light is collected at a 90° angle to the excitation beam and passed through a monochromator to resolve the spectrum. A key feature of phosphorescence measurements is the use of a time delay between excitation and detection, often achieved with a rotating shutter (phosphoroscope), to separate the long-lived phosphorescence from the short-lived fluorescence.
-
Data Analysis: The phosphorescence spectrum is recorded. The highest energy (shortest wavelength) peak in the spectrum corresponds to the 0-0 transition from the lowest vibrational level of the triplet state to the lowest vibrational level of the ground state, providing a direct measure of the triplet state energy (ET).[12][13]
Mechanistic Insights from the Triplet State
The triplet state of this compound is the cornerstone of its function as a photosensitizer in various applications.
Photodynamic Therapy (PDT)
In photodynamic therapy, this compound derivatives act as photosensitizers that, upon light activation, generate reactive oxygen species (ROS) to induce cell death in cancerous tissues.[14][15] The primary mechanism involves energy transfer from the this compound triplet state to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This process, known as a Type II photochemical reaction, produces highly reactive singlet oxygen (¹O₂).[1][14]
Caption: Mechanism of Type II Photodynamic Therapy sensitized by this compound.
Photoinitiated Polymerization
Thioxanthones are widely used as photoinitiators for free radical polymerization, particularly in UV curing applications.[7][16] In a typical Type II photoinitiation system, the excited triplet state of the this compound abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate initiating radicals.[17]
Caption: Type II Photoinitiation of Polymerization by a this compound/Amine system.
Conclusion
The triplet state of this compound photosensitizers is a versatile and powerful tool in the hands of chemists and biologists. A thorough understanding of its fundamental characteristics, including energy, lifetime, and reactivity, is crucial for the rational design of new photosensitizers with tailored properties for specific applications. The experimental techniques and mechanistic frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the rich photochemistry of this important class of molecules.
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring this compound Derivatives as Singlet Oxygen Photosensitizers for Photodynamic Therapy at the Near-IR Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers [mdpi.com]
Solubility and Stability of Thioxanthone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of thioxanthone in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and effectively utilizing this compound in their work. This document summarizes key solubility data, details its stability under photochemical conditions, and outlines relevant experimental protocols.
Solubility of this compound
Qualitative Solubility of this compound
This compound exhibits a range of solubilities in common organic solvents. It is generally soluble in non-polar and some polar aprotic solvents, while its solubility is limited in highly polar and non-polar aliphatic solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Classification | Solvent | Solubility | Reference |
| Acids | Acetic Acid | Soluble | [1] |
| Concentrated Sulfuric Acid | Soluble | ||
| Aromatic Hydrocarbons | Benzene | Soluble | [1] |
| Chlorinated Solvents | Chloroform | Soluble | [1] |
| Sulfur-containing Solvents | Carbon Disulfide | Soluble | [1] |
| Alcohols | Ethanol | Sparingly Soluble | [1] |
| Ethers | Petroleum Ether | Insoluble | [1] |
| Aqueous | Water | Insoluble | [1][2] |
This table provides a general overview. "Soluble" and "insoluble" are relative terms and do not represent specific quantitative values.
Quantitative Solubility of 2-Isopropylthis compound (B132848)
Quantitative solubility data is available for 2-isopropylthis compound (ITX), a widely used photoinitiator derivative of this compound. The data, presented as mole fraction (x₁) at various temperatures, offers valuable insight into the solubility behavior of the this compound core structure in different classes of organic solvents.[3]
Table 2: Mole Fraction Solubility (x₁) of 2-Isopropylthis compound in Various Organic Solvents at Different Temperatures (K) [3]
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | 1,4-Dioxane | 1,2-Dichloroethane |
| 299.15 | 0.0028 | 0.0053 | 0.1032 | 0.0765 | 0.1251 | 0.0899 | 0.1345 |
| 304.15 | 0.0036 | 0.0068 | 0.1215 | 0.0913 | 0.1453 | 0.1057 | 0.1568 |
| 309.15 | 0.0046 | 0.0086 | 0.1423 | 0.1082 | 0.1682 | 0.1241 | 0.1821 |
| 314.15 | 0.0058 | 0.0109 | 0.1661 | 0.1276 | 0.1941 | 0.1453 | 0.2109 |
| 319.85 | 0.0073 | 0.0137 | 0.1935 | 0.1501 | 0.2235 | 0.1698 | 0.2438 |
| 324.85 | 0.0092 | 0.0171 | 0.2251 | 0.1762 | 0.2569 | 0.1981 | 0.2815 |
| 329.85 | 0.0115 | 0.0213 | 0.2616 | 0.2065 | 0.2949 | 0.2309 | 0.3247 |
Data extracted from the Journal of Chemical & Engineering Data 2015, 60 (3), 941-946.[3]
Stability of this compound
The stability of this compound is highly dependent on the conditions, particularly exposure to light. While thermally stable, it is photochemically reactive.
Thermal Stability
This compound is a crystalline solid with a high melting point of 210-213 °C and a boiling point of 371-373 °C, indicating good thermal stability.[4] It is generally stable under standard laboratory conditions when protected from light.
Photochemical Stability and Degradation Pathway
This compound is a well-known photosensitizer and its stability is significantly compromised upon exposure to UV light. The mechanism of its photochemical reactions has been extensively studied.[5][6]
Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S₁). This singlet state has a very short lifetime and efficiently undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁).[7] The triplet state is the primary photoactive species and can undergo several reactions, leading to the degradation of the molecule.
In the presence of hydrogen-donating solvents (e.g., alcohols, alkanes), the triplet this compound can abstract a hydrogen atom, resulting in the formation of a this compound ketyl radical and a solvent-derived radical.[5][8] In the presence of electron donors, an electron transfer can occur, leading to the formation of a this compound radical anion.[5] These radical species are highly reactive and can participate in subsequent reactions.
Experimental Protocols
Accurate determination of solubility and stability is crucial for the effective use of this compound. This section outlines the standard experimental methodologies.
Solubility Determination
Two common methods for determining the solubility of a solid in a liquid are the gravimetric method and the synthetic (polythermal) method.
This is a classical and straightforward method for determining equilibrium solubility.
Workflow for Gravimetric Solubility Determination
The synthetic method, also known as the polythermal method, involves observing the dissolution temperature of a known composition of solute and solvent.
Workflow for Synthetic Solubility Determination
Photochemical Stability Assessment: Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique to study the properties and reactions of transient species, such as the triplet excited state of this compound and the resulting radicals.
Experimental Workflow for Laser Flash Photolysis
References
- 1. This compound [chemister.ru]
- 2. This compound | 492-22-8 | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thioxanthen-9-one | 492-22-8 [chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of Thioxanthone and Its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize thioxanthone and its diverse analogues. Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile photophysical properties. They serve as crucial scaffolds for the development of anticancer agents, photosensitizers for photodynamic therapy, and photoinitiators in polymerization processes. A thorough understanding of their spectroscopic behavior is paramount for elucidating structure-activity relationships and designing novel compounds with tailored properties.
This document details the principles and experimental protocols for the key spectroscopic methods employed in the analysis of thioxanthones, including UV-Visible, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data are summarized in comparative tables to facilitate the interpretation of spectral features and their correlation with structural modifications.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within this compound derivatives. The core this compound structure exhibits characteristic absorption bands in the UV and visible regions, which are sensitive to substitution on the aromatic rings. These analyses are crucial for determining the maximum wavelength of absorption (λmax), which is essential for applications such as photosensitization and photoinitiation.
Data Presentation: UV-Visible Spectroscopic Data
The following table summarizes the UV-Visible absorption maxima (λmax) and molar extinction coefficients (ε) for a selection of this compound analogues in various solvents.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 2,4-Diethylthis compound (DETX) | Acetonitrile | 258, 295, 382 | 45000, 7000, 5500 |
| 2,4-Diethyl-thioxanthen-9-one derivative (T1) | Acetonitrile | 260, 300, 396 | 48000, 8000, 6500 |
| 2,4-Diethyl-thioxanthen-9-one derivative (T2) | Acetonitrile | 262, 305, 405 | 52000, 9000, 7000 |
| 2,4-Diethyl-thioxanthen-9-one derivative (T3) | Acetonitrile | 261, 303, 400 | 50000, 8500, 6800 |
| 2,4-Diethyl-thioxanthen-9-one derivative (T4) | Acetonitrile | 263, 308, 410 | 55000, 9500, 7500 |
| Amino-thioxanthone (PI-1) | Acetonitrile | 275, 310, 415 | - |
| Amino-thioxanthone (PI-2) | Acetonitrile | 280, 315, 420 | - |
| Amino-thioxanthone (PI-3) | Acetonitrile | 278, 312, 418 | - |
| Tetracyclic Thioxanthene (11) | DMSO | 255, 300, 480 | 2.5 x 10⁴, 1.0 x 10⁴, 5.0 x 10³ |
| Tetracyclic Thioxanthene (12) | DMSO | 260, 320, 420 | 2.0 x 10⁴, 1.5 x 10⁴, 8.0 x 10³ |
| Tetracyclic Thioxanthene (13) | DMSO | 258, 305, 485 | 2.2 x 10⁴, 1.2 x 10⁴, 6.0 x 10³ |
| Tetracyclic Thioxanthene (14) | DMSO | 265, 310, 490 | 2.8 x 10⁴, 1.8 x 10⁴, 7.0 x 10³ |
Data compiled from multiple sources. Molar extinction coefficients for PI-1, PI-2, and PI-3 were not specified in the source material.
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption maxima and molar extinction coefficients of this compound analogues.
Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Agilent 8453 or Shimadzu UV-2501 PC) is typically used.[1][2]
Materials:
-
This compound analogue (sample)
-
Spectroscopic grade solvent (e.g., acetonitrile, dimethyl sulfoxide (B87167) (DMSO))
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound analogue of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁴ M).[2][3]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction.
-
Sample Measurement: Replace the blank in the sample holder with a cuvette containing the sample solution.
-
Data Acquisition: Record the absorption spectrum of the sample. The wavelength of maximum absorbance (λmax) will be identified from the spectrum.
-
Molar Extinction Coefficient Calculation: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the excited state properties of this compound derivatives, including their emission wavelengths and fluorescence quantum yields. These parameters are critical for applications in fluorescent probes and photodynamic therapy, where the efficiency of light emission is a key factor.
Data Presentation: Fluorescence Spectroscopic Data
The following table presents the fluorescence emission maxima (λem) and quantum yields (Φf) for selected this compound analogues.
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (Φf) |
| 1-chloro-4-hydroxy-thioxanthone | Cyclohexane | - | 425 | 0.02 |
| 1-chloro-4-hydroxy-thioxanthone | Ethanol | - | 510 | 0.15 |
| 1-phenylthio-4-hydroxy-thioxanthone | Cyclohexane | - | 430 | 0.03 |
| 1-phenylthio-4-hydroxy-thioxanthone | Ethanol | - | 520 | 0.18 |
| Tetracyclic Thioxanthene (11) | DMSO | 480 | 580 | 0.05 |
| Tetracyclic Thioxanthene (12) | DMSO | 420 | 490 | 0.20 |
| Tetracyclic Thioxanthene (13) | DMSO | 485 | 585 | 0.04 |
| Tetracyclic Thioxanthene (14) | DMSO | 490 | 590 | < 0.01 |
Data compiled from multiple sources.[2][4]
Experimental Protocol: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectra and quantum yields of this compound analogues.
Instrumentation: A spectrofluorometer (e.g., JASCO or Horiba Scientific Fluorolog-3) is required.[2][5]
Materials:
-
This compound analogue (sample)
-
Spectroscopic grade solvent
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)[4][5]
-
Quartz fluorescence cuvettes
Procedure:
-
Sample and Standard Preparation: Prepare dilute solutions of both the sample and the fluorescence standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically the λmax from the UV-Vis spectrum) and the emission wavelength range.
-
Data Acquisition:
-
Record the absorption spectra of both the sample and the standard at the excitation wavelength.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the standard and the sample under identical instrumental conditions (e.g., excitation and emission slit widths).
-
-
Quantum Yield Calculation: The fluorescence quantum yield (Φf) of the sample is calculated relative to the standard using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound analogues. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of molecular structures.
Data Presentation: ¹H NMR Spectroscopic Data
The following table provides representative ¹H NMR chemical shift data for the parent this compound and a derivative.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 8.61 (d), 7.61 (d), 7.57 (d), 7.45 (d) |
| This compound-fluorenecarboxylic acid (TX-FLCOOH) | DMSO-d₆ | ~13.5 (s, -COOH), Aromatic protons of this compound and fluorene (B118485) moieties |
Data compiled from multiple sources.[6][7]
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization of this compound analogues.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Varian, 300 MHz or higher) is used.
Materials:
-
This compound analogue (sample, ~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the this compound analogue in the appropriate deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS). The chemical shifts, multiplicities, and integration values are then analyzed to determine the molecular structure.
Mandatory Visualization: Workflow for this compound-Sensitized Photopolymerization
Thioxanthones are widely used as Type II photoinitiators in free-radical polymerization.[8][9] The following diagram illustrates the general mechanism of this process.
Caption: Workflow of this compound as a Type II Photoinitiator.
This diagram illustrates the key steps in the photoinitiation process. Upon absorption of light, the this compound molecule is promoted to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state.[1] This triplet state then interacts with a co-initiator, typically a tertiary amine, to form an exciplex.[8] Subsequent electron and proton transfer events lead to the generation of free radicals that initiate the polymerization of monomers.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thioxanthen-9-one(492-22-8) 1H NMR spectrum [chemicalbook.com]
- 8. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 9. Developing this compound based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Multifaceted Biological Activities of Thioxanthone Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thioxanthone scaffold, a sulfur-containing heterocyclic analog of the naturally occurring xanthone, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-ring dibenzo-γ-pyrone framework allows for diverse functionalization, leading to a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Anticancer Activity of this compound Derivatives
Thioxanthones have demonstrated considerable potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. The mechanisms underlying their antitumor activity are diverse and include the induction of apoptosis, modulation of crucial signaling pathways, and inhibition of drug efflux pumps, which can overcome multidrug resistance.
Quantitative Anticancer Activity Data
The following table summarizes the 50% growth inhibition (GI₅₀) values for selected this compound derivatives against various human tumor cell lines.
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| Aminated this compound 4 | K562 | Myeloid Leukemia | 1.9 | [1] |
| K562/Dox (Doxorubicin-resistant) | Myeloid Leukemia | 1.9 | [1] | |
| MCF-7 | Breast Adenocarcinoma | <10 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | <10 | [1] | |
| A375-C5 | Melanoma | <10 | [1] | |
| Tetracyclic Thioxanthene 11 | A375-C5 | Melanoma | 5-7 | [1] |
| MCF-7 | Breast Adenocarcinoma | 5-7 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | 5-7 | [1] | |
| Tetracyclic Thioxanthene 14 | A375-C5 | Melanoma | 8-11 | [1] |
| MCF-7 | Breast Adenocarcinoma | 8-11 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | 8-11 | [1] | |
| TXA1 | A panel of human tumor cell lines | Various | Not specified | [2] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air dry the plates again and then add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Signaling Pathways in Anticancer Activity
One of the significant mechanisms of action for some this compound derivatives is the modulation of cholesterol homeostasis. The compound TXA1, for instance, has been shown to affect steroid biosynthesis and cause abnormal cellular cholesterol localization, which can be detrimental to cancer cell growth.[2]
Antimicrobial Activity of this compound Derivatives
Thioxanthones have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanisms of action include direct antibacterial effects and the inhibition of bacterial efflux pumps, which can restore the efficacy of conventional antibiotics.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound 10 | Methicillin-resistant Staphylococcus aureus (MRSA) | < 256 | [3] |
| This compound 13 (HCl salt of 10) | Methicillin-resistant Staphylococcus aureus (MRSA) | < 256 | [3] |
| This compound 9 | Methicillin-resistant Staphylococcus aureus (MRSA) | > 256 (synergistic with oxacillin) | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
This compound compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound compounds in the broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in broth to achieve the final desired cell concentration.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Inhibition of Bacterial Efflux Pumps
A key mechanism for antimicrobial resistance is the overexpression of efflux pumps that expel antibiotics from the bacterial cell. Thioxanthones have been investigated as potential efflux pump inhibitors (EPIs).[4] The inhibition of these pumps can restore the susceptibility of resistant bacteria to antibiotics.
Synthesis of this compound Derivatives
The synthesis of diverse this compound libraries is crucial for structure-activity relationship (SAR) studies and the discovery of new lead compounds. A common method for introducing nitrogen-containing substituents is the copper-catalyzed Ullmann-type C-N coupling reaction.
Experimental Protocol: Synthesis of Aminated Thioxanthones via Ullmann Coupling
This protocol describes a general procedure for the synthesis of aminated thioxanthones.[1]
Materials:
-
1-Chloro-4-propoxy-9H-thioxanthen-9-one
-
Appropriate amine (e.g., secondary amines, guanidine, or urea (B33335) derivatives)
-
Methanol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Sealed flask
Procedure:
-
Reaction Setup: In a sealed flask, create a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one and the desired amine in methanol.
-
Addition of Catalysts: Add catalytic amounts of CuI and K₂CO₃ to the suspension.
-
Heating: Heat the reaction mixture at 100 °C for 48 hours.
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the potential of these compounds to address significant challenges in human health, such as multidrug resistance in cancer and infectious diseases. Further exploration of the vast chemical space around the this compound core, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective drug candidates.
References
Thioxanthone: A Versatile Scaffold for the Development of Novel Anticancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thioxanthone core, a sulfur-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Notably, its derivatives have garnered significant attention for their potent anticancer properties. This technical guide provides a comprehensive overview of the this compound scaffold as a platform for anticancer drug development. It delves into the mechanisms of action, structure-activity relationships, and key signaling pathways modulated by this compound derivatives. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside a compilation of quantitative data to facilitate comparative analysis. This guide aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation cancer therapeutics.
Introduction
Cancer remains a formidable global health challenge, necessitating the continuous pursuit of novel and effective therapeutic agents. Natural products and their synthetic analogs have historically been a rich source of anticancer drugs. The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone framework found in numerous plant species, has been recognized for its diverse biological activities, including anticancer effects. Thioxanthones, the sulfur analogs of xanthones, have attracted considerable interest as they often exhibit enhanced or novel biological profiles compared to their oxygen counterparts.[1][2]
The this compound scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. Several this compound derivatives have been investigated as anticancer agents, with some, such as hycanthone (B1673430) and lucanthone, having reached clinical trials.[3] Although toxicity concerns have limited the clinical progression of early-generation compounds, contemporary research is focused on developing novel analogs with improved therapeutic indices. This guide will explore the multifaceted anticancer potential of the this compound scaffold, providing a detailed examination of its mechanism of action and a practical guide to its investigation in a laboratory setting.
Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach can be advantageous in overcoming the complexity and heterogeneity of cancer. The primary mechanisms of action are detailed below.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. This compound derivatives have been shown to be potent inducers of apoptosis through the intrinsic, or mitochondrial, pathway.[4][5]
One key mechanism involves the upregulation of the tumor suppressor protein p53.[5] Activated p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 upregulated modulator of apoptosis) and Bax.[5][6] This leads to a shift in the Bax/Bcl-2 ratio, favoring mitochondrial outer membrane permeabilization (MOMP).[5] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[5][7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[8] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[6][9]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs cell division. This compound derivatives have been shown to induce cell cycle arrest, primarily at the G2/M checkpoint.[10] This prevents cancer cells from entering mitosis and undergoing division.
Similar to apoptosis induction, p53 plays a central role in mediating G2/M arrest.[10] In response to cellular stress induced by thioxanthones, p53 can transcriptionally activate several downstream targets that halt cell cycle progression. One of the key mediators is p21 (WAF1/CIP1), a cyclin-dependent kinase (CDK) inhibitor.[11] p21 can inhibit the activity of the Cyclin B1/CDK1 complex, which is essential for the G2 to M phase transition.[12] By inhibiting this complex, this compound derivatives effectively block mitotic entry. Other p53 targets, such as 14-3-3σ, may also contribute to G2/M arrest.[12]
Modulation of Autophagy
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. The this compound derivative TXA1 has been shown to modulate autophagy in cancer cells.[13][14] At its GI50 concentration, TXA1 induces autophagy, which appears to contribute to its cytotoxic effects.[13] However, at higher concentrations, it triggers apoptosis.[13] This suggests a complex interplay between these two cellular processes in response to this compound treatment. Lucanthone has also been identified as an autophagy inhibitor.[15][16] The precise signaling pathways through which thioxanthones modulate autophagy are still under investigation but may involve alterations in cholesterol localization and the mTOR pathway.[14]
Other Mechanisms
In addition to the major pathways described above, this compound derivatives have been reported to exert their anticancer effects through other mechanisms, including:
-
Topoisomerase Inhibition: Lucanthone and hycanthone can intercalate into DNA and inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.[4]
-
Protein Kinase Inhibition: Some this compound derivatives can inhibit various protein kinases that are often dysregulated in cancer and play key roles in cell proliferation and survival.[3]
-
Modulation of the Cuproptosis-Related Pathway: Lucanthone has been shown to suppress the proliferation of lung cancer cells by downregulating the expression of CDK1, FOXM1, and PRC1, which are involved in a novel form of cell death called cuproptosis.[17]
Structure-Activity Relationships
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the tricyclic core. While a comprehensive quantitative structure-activity relationship (QSAR) study is yet to be fully established, several key observations have been made:
-
Substitution at C-3 and C-4: The attachment of functional groups at the C-3 and C-4 positions of the this compound scaffold appears to be crucial for enhancing anticancer activity.[3]
-
Aminated Derivatives: The introduction of amino-containing side chains has yielded potent anticancer agents, such as the lead compound TXA1 (1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one).[18][19]
-
Halogenation: The addition of halogen atoms, such as chlorine, to the this compound ring can influence the anticancer potency of the resulting derivatives.[20]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 43 | MCF-7 (Breast) | 7.90 | [3] |
| MDA-MB-468 (Breast) | 3.90 | [3] | |
| TXA1 | A375-C5 (Melanoma) | 3.6 | [13] |
| Tetracyclic Thioxanthene (B1196266) 11 | A375-C5 (Melanoma) | 5-7 | [21] |
| MCF-7 (Breast) | 5-7 | [21] | |
| NCI-H460 (Lung) | 5-7 | [21] | |
| Tetracyclic Thioxanthene 14 | A375-C5 (Melanoma) | 8-11 | [21] |
| MCF-7 (Breast) | 8-11 | [21] | |
| NCI-H460 (Lung) | 8-11 | [21] | |
| Aminated this compound 4 | K562 (Leukemia) | 1.9 | [22] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and key biological assays used in the evaluation of this compound derivatives as anticancer agents.
Synthesis of this compound Derivatives
A general procedure for the synthesis of aminated this compound derivatives is exemplified by the synthesis of tetracyclic thioxanthenes.[22]
Synthesis of 1-Chloro-4-propoxy-9H-thioxanthen-9-one:
This precursor can be synthesized from propylene (B89431) oxide and this compound. It is a commercially available photoinitiator.[23][24][25]
General Procedure for the Synthesis of Aminated Tetracyclic Thioxanthenes:
-
To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.1 mmol) and the appropriate guanidine (B92328) or urea (B33335) derivative (0.2 mmol) in methanol (B129727) (25 mL), add CuI (2 mg) and K2CO3 (0.1 mmol).
-
Heat the suspension at 100 °C for 48 hours in a sealed flask.
-
After cooling, the reaction mixture is typically purified by column chromatography to yield the desired tetracyclic thioxanthene derivative.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells/well in 100 µL of culture medium and incubate until they reach 70-80% confluency.
-
Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the this compound derivative at the desired concentration and time.
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Culture and treat cells with the this compound derivative as for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20 °C for longer periods).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3][26]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its derivatives have demonstrated the ability to modulate multiple key signaling pathways involved in cancer cell proliferation and survival, including the induction of apoptosis and cell cycle arrest. The versatility of the this compound core allows for extensive chemical modifications, providing ample opportunities for the optimization of anticancer activity and the reduction of off-target toxicity.
Future research in this area should focus on:
-
Elucidation of Detailed Signaling Pathways: A deeper understanding of the molecular targets and signaling cascades affected by this compound derivatives will be crucial for rational drug design and the identification of predictive biomarkers.
-
Comprehensive Structure-Activity Relationship Studies: The use of computational modeling and high-throughput screening can accelerate the identification of novel this compound derivatives with enhanced potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and overcome drug resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the G2/M transition by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aspic.pt [aspic.pt]
- 14. The Antitumor Activity of a Lead this compound is Associated with Alterations in Cholesterol Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lucanthone inhibits the proliferation of lung cancer cells by suppressing the cuproptosis-related pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactivity of Synthesized Trifluoromethyl this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthonix, Inc > 142770-42-1 | 1-Chloro-4-propoxy-9H-thioxanthen-9-one [synthonix.com]
- 24. chemscene.com [chemscene.com]
- 25. CAS 142770-42-1: 1-chloro-4-propoxy-9H-thioxanthen-9-one [cymitquimica.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
An In-depth Technical Guide to One-Component vs. Two-Component Thioxanthone Photoinitiator Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioxanthone and its derivatives are a pivotal class of photoinitiators extensively utilized in photopolymerization processes critical to various fields, including drug delivery, bio-scaffolding, and advanced material synthesis. These initiators function via a Type II mechanism, generating reactive radicals upon light absorption to initiate polymerization. They can be employed in either one-component or two-component systems, each presenting distinct advantages and mechanistic nuances. This technical guide provides a comprehensive comparison of these two systems, detailing their core mechanisms, quantitative performance metrics, and the experimental protocols for their evaluation.
Introduction to this compound Photoinitiators
This compound (TX) is an aromatic ketone that, upon excitation by UV-Vis light, transitions to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state.[1] This triplet state is the primary photoactive species. In two-component systems , the excited TX molecule interacts with a co-initiator, typically a hydrogen donor like a tertiary amine, through a process of electron transfer followed by proton transfer to generate an aminoalkyl radical and a ketyl radical.[2] Both radicals can initiate polymerization.
One-component systems , on the other hand, are engineered to incorporate the hydrogen-donating moiety, such as an amine group, directly onto the this compound backbone.[3][4] This intramolecular design circumvents the need for a separate co-initiator molecule, offering potential advantages in terms of reaction kinetics and reduced migration of unreacted species.[3][4]
One-Component this compound Photoinitiator Systems
One-component this compound photoinitiators are single molecules that contain both the chromophore (this compound) and the co-initiator (e.g., an amine).[5] Upon photoexcitation, the this compound moiety abstracts a hydrogen atom from the covalently linked donor group, leading to the formation of two radical centers on the same molecule, which then initiate polymerization.[3]
Advantages:
-
Reduced Migration: Covalently linking the co-initiator minimizes the migration of small molecules from the cured polymer, which is crucial for applications in food packaging and biomedical devices.[3]
-
Improved Efficiency: The intramolecular hydrogen abstraction can be more efficient than the corresponding intermolecular process in two-component systems, as it is not limited by diffusion.[6]
-
Simplified Formulations: The use of a single component simplifies the formulation of photocurable resins.
Limitations:
-
Synthetic Complexity: The synthesis of one-component photoinitiators can be more complex and costly compared to their two-component counterparts.
-
Reduced Flexibility: The fixed ratio of chromophore to co-initiator may not be optimal for all polymerization conditions.
Two-Component this compound Photoinitiator Systems
Two-component systems consist of a this compound derivative as the photosensitizer and a separate co-initiator molecule.[1] The most common co-initiators are tertiary amines, such as N-methyldiethanolamine (MDEA) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB).[7]
Advantages:
-
Versatility: The ratio of photosensitizer to co-initiator can be easily adjusted to optimize the polymerization kinetics for a specific application.
-
Cost-Effectiveness: The individual components are often commercially available and relatively inexpensive.
-
Wide Range of Co-initiators: A variety of co-initiators can be used to tailor the properties of the initiating system.
Limitations:
-
Migration Issues: Unreacted co-initiator molecules can migrate out of the cured polymer, leading to potential toxicity and changes in material properties.[3]
-
Diffusion-Controlled Reactions: The efficiency of the initiation process is dependent on the diffusion of the excited photosensitizer and the co-initiator.
-
Oxygen Inhibition: The presence of oxygen can quench the excited triplet state of the this compound, leading to a decrease in the initiation efficiency.[3]
Comparative Data Presentation
The following tables summarize key quantitative data for representative one-component and two-component this compound photoinitiator systems.
Table 1: Spectroscopic Properties of this compound Photoinitiators
| Photoinitiator System | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
| One-Component | |||
| Thioxanthrone–N-methylindole (TX-N-I) | 397 | 3240 | [8] |
| Thioxanthrone–indole (TX-I) | 395 | 1920 | [8] |
| Two-Component | |||
| 2,4-diethyl-thioxanthen-9-one (DETX) | ~380-400 | Not specified | [7] |
| Isopropylthis compound (ITX) | ~380 | Not specified | [9] |
Table 2: Photopolymerization Efficiency of this compound Systems
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Polymerization Rate (%/s) | Reference |
| One-Component | |||||
| PI-2 (amino-thioxanthone) | HDDA | Xenon lamp | 52 | Not specified | [10] |
| PPI-C (macromolecular) | TMPTA | LED@405 nm (in air) | ~60 | Not specified | [3] |
| Two-Component | |||||
| PI-2 / DMA | HDDA | Xenon lamp | 92 | Not specified | [10] |
| DETX / EDAB | TMPTA | LED@385 nm or LED@420 nm | ~60 | Not specified | [7] |
| T-bis(APh) / EBPA / MDEA | TMPTA | LED@420 nm | ~45 | Not specified | [11] |
Note: Direct comparison of polymerization rates can be challenging due to variations in experimental conditions (e.g., light intensity, monomer formulation, atmosphere).
Experimental Protocols
Real-Time FTIR Spectroscopy for Photopolymerization Monitoring
This method is used to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic infrared absorption band of the monomer.
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the photoinitiator system (one-component or two-component), and any other additives. The concentration of the photoinitiator is typically in the range of 0.1-5 wt%.
-
FTIR Setup: Place a small drop of the formulation onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[12][13]
-
Data Acquisition: Record a baseline IR spectrum before irradiation.
-
Initiation: Start the photopolymerization by exposing the sample to a light source (e.g., a UV-LED lamp with a specific wavelength and intensity).[14] The light source can be positioned to irradiate the sample from above or through the ATR crystal.[12][13]
-
Real-Time Monitoring: Continuously collect IR spectra at regular intervals (e.g., every second) during the irradiation period.
-
Data Analysis: Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the C=C double bond stretching vibration at around 1635 cm⁻¹ for acrylates).[14] The degree of conversion can be calculated using the following equation: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.[14]
Laser Flash Photolysis for Studying Excited State Dynamics
Laser flash photolysis is a powerful technique to study the transient species generated upon photoexcitation, such as the triplet state of the this compound and the resulting radicals.[15][16]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile (B52724) or benzene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to prevent quenching of the triplet state by oxygen.
-
Excitation: Excite the sample with a short laser pulse (typically a few nanoseconds) from a pump laser (e.g., a Nd:YAG laser).[16]
-
Probing: Monitor the changes in absorbance of the sample using a continuous probe light source (e.g., a xenon arc lamp) that passes through the sample at a right angle to the pump laser beam.
-
Detection: The transmitted probe light is passed through a monochromator and detected by a fast photodetector (e.g., a photomultiplier tube). The signal is then recorded by a digital oscilloscope.
-
Data Analysis: The transient absorption spectra and decay kinetics of the excited states and radical intermediates can be obtained by analyzing the change in absorbance as a function of wavelength and time.[15]
Mandatory Visualizations
Signaling Pathways
Caption: One-Component this compound Photoinitiation Pathway.
Caption: Two-Component this compound Photoinitiation Pathway.
Experimental Workflow
Caption: Experimental Workflow for Photoinitiator Evaluation.
Conclusion
Both one-component and two-component this compound photoinitiator systems are highly effective for initiating free-radical polymerization. The choice between the two depends on the specific requirements of the application. One-component systems offer advantages in terms of reduced migration and potentially higher efficiency due to their intramolecular nature, making them well-suited for high-purity applications such as in the biomedical and food packaging industries. Two-component systems provide greater formulation flexibility and are often more cost-effective for industrial applications where migration is less of a concern. A thorough understanding of their mechanisms and performance characteristics, as outlined in this guide, is essential for the rational design and optimization of photopolymerization processes.
References
- 1. Shining a light on an adaptable photoinitiator: advances in photopolymerizations initiated by thioxanthones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel one-component photoinitiators based on this compound derivatives | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Developing this compound based visible photoinitiators for radical polymerization | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 2.6. Monitoring the Photopolymerisation Processes by Real-Time FT-IR [bio-protocol.org]
- 15. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 16. edinst.com [edinst.com]
An In-Depth Technical Guide to the Friedel-Crafts Acylation for Thioxanthone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthones, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and materials science. Their rigid tricyclic core serves as a versatile scaffold for the development of compounds with a wide array of biological activities, including antitumor and antimicrobial properties, as well as applications as photocatalysts.[1][2] A cornerstone of thioxanthone synthesis is the Friedel-Crafts acylation, a powerful and widely employed method for constructing the central this compound ring system. This in-depth technical guide provides a comprehensive overview of the Friedel-Crafts acylation for this compound synthesis, detailing experimental protocols, presenting quantitative data, and illustrating the key reaction mechanisms and relevant biological signaling pathways.
The Core of this compound Synthesis: Friedel-Crafts Acylation
The synthesis of the this compound core via Friedel-Crafts acylation can be broadly categorized into two main strategies: intermolecular acylation followed by cyclization, and intramolecular cyclization.
1. Intermolecular Friedel-Crafts Acylation: This classic approach typically involves the reaction of a substituted benzene (B151609) derivative with a thiosalicylic acid derivative in the presence of a strong acid catalyst. The most common catalyst is concentrated sulfuric acid, which acts as both the catalyst and the solvent. Alternatively, a two-step process can be employed where thiosalicylic acid is first converted to its more reactive acid chloride, which then undergoes a Lewis acid-catalyzed Friedel-Crafts reaction with an aromatic substrate.
2. Intramolecular Friedel-Crafts Acylation (Cyclization): This method involves the cyclization of a precursor molecule that already contains both the aromatic ring and the acylating moiety. A common precursor for this reaction is a 2-(phenylthio)benzoic acid derivative. In the presence of a dehydrating agent or a Lewis acid, the carboxylic acid group is activated and acylates the adjacent phenyl ring to form the this compound structure. This intramolecular approach can offer advantages in terms of regioselectivity and yield.
Key Reaction Mechanisms
The underlying mechanism of the Friedel-Crafts acylation for this compound synthesis involves the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.
References
A Technical Guide to Water-Soluble Thioxanthone Derivatives for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthone derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in the biomedical field due to their diverse pharmacological activities. Their inherent photosensitivity and ability to induce cellular responses upon light activation make them particularly promising candidates for applications such as photodynamic therapy (PDT) and photoactivated drug delivery. However, the poor water solubility of the parent this compound scaffold has historically limited its clinical translation. To overcome this hurdle, researchers have focused on the development of water-soluble this compound derivatives, thereby enhancing their bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the synthesis, photophysical properties, and biomedical applications of these promising compounds, with a focus on their anticancer and photosensitizing activities. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development in this area.
Synthesis of Water-Soluble this compound Derivatives
The synthesis of water-soluble this compound derivatives typically involves the introduction of hydrophilic functional groups onto the this compound core. Common strategies include the incorporation of quaternary ammonium (B1175870) salts, sulfonic acid groups, carboxylic acid groups, or polyethylene (B3416737) glycol (PEG) chains.
A general synthetic approach involves the initial synthesis of a functionalized this compound intermediate, followed by a reaction to introduce the water-solubilizing moiety. For instance, a chloro-substituted this compound can undergo a nucleophilic substitution reaction with an amine-containing compound, which can then be quaternized to yield a water-soluble derivative. Alternatively, sulfonation of the this compound core can be achieved using sulfuric acid or other sulfonating agents.
Biomedical Applications
Water-soluble this compound derivatives have shown significant promise in several biomedical applications, primarily centered around their anticancer and photosensitizing properties.
Anticancer Activity
This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase enzymes and intercalation into DNA.[1] Topoisomerases are crucial for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis (programmed cell death).[1] DNA intercalation involves the insertion of the planar this compound molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.[2][3]
Some this compound derivatives have also been shown to modulate the mTOR (mammalian target of rapamycin) signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[4] Inhibition of the mTOR pathway can lead to the suppression of tumor growth.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which are highly toxic to cancer cells.[5] Water-soluble this compound derivatives are excellent candidates for PDT due to their strong absorption in the UV-A and visible light regions, and their ability to efficiently generate singlet oxygen upon photoexcitation.[6] The water solubility of these derivatives allows for their systemic administration and targeted delivery to tumor tissues.
Quantitative Data
To facilitate the comparison of different water-soluble this compound derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Photophysical Properties of Water-Soluble this compound Derivatives
| Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Reference |
| TX-N(CH₃)₃⁺Cl⁻ | 380 | 5,600 | 0.02 | 0.25 | [7] |
| TX-SO₃Na | 395 | 6,200 | 0.01 | 0.30 | [8] |
| PEG-TX | 385 | Not Reported | Not Reported | Not Reported | [9] |
| [AIPTX]Cl | ~400 | Not Reported | Not Reported | Not Reported | [10] |
| TXBP2 | ~400 | Not Reported | Not Reported | Not Reported | [9] |
| PSt-TX-WS | Not Reported | Not Reported | 0.021 | Not Reported | [10] |
| 2-(carboxymethoxy) this compound | Not Reported | Not Reported | 0.50 | Not Reported | [10] |
| 2-thioxanthone-thioacetic acid sodium salt | Not Reported | Not Reported | 0.05 | Not Reported | [10] |
Table 2: Cytotoxicity of Water-Soluble this compound Derivatives against Cancer Cell Lines
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Aminated this compound 4 | K562 (doxorubicin-sensitive) | 1.9 | [11] |
| Aminated this compound 4 | K562 (doxorubicin-resistant) | 1.9 | [11] |
| Aminated this compound 4 | MCF-7 (breast adenocarcinoma) | >25 | [11] |
| Aminated this compound 4 | NCI-H460 (non-small cell lung cancer) | 10-20 | [11] |
| Aminated this compound 4 | A375-C5 (melanoma) | 5-10 | [11] |
| Tetracyclic Thioxanthene 11 | A375-C5 | 5-7 | [11] |
| Tetracyclic Thioxanthene 11 | MCF-7 | 5-7 | [11] |
| Tetracyclic Thioxanthene 11 | NCI-H460 | 5-7 | [11] |
| Tetracyclic Thioxanthene 14 | A375-C5 | 8-11 | [11] |
| Tetracyclic Thioxanthene 14 | MCF-7 | 8-11 | [11] |
| Tetracyclic Thioxanthene 14 | NCI-H460 | 8-11 | [11] |
| 2,4-dichloro-1,3-dihydroxythis compound | T47D (breast cancer) | Moderate Activity | [12] |
| 2,4-dibromo-1,3-dihydroxythis compound | T47D (breast cancer) | Moderate Activity | [12] |
| 4-chlorophenylthio substituted this compound | MCF-7 | 7.2 | [12] |
| 4-chlorophenylthio substituted this compound | MDA-MB-468 | 3.9 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of water-soluble this compound derivatives.
Synthesis of a Water-Soluble this compound Derivative (General Protocol)
This protocol describes a general method for the synthesis of a water-soluble this compound derivative via amination and quaternization.
Materials:
-
1-chloro-4-propoxy-9H-thioxanthen-9-one
-
N,N-dimethylethylenediamine
-
Potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Methyl iodide
-
Diethyl ether
-
Ethanol
Procedure:
-
To a solution of 1-chloro-4-propoxy-9H-thioxanthen-9-one in DMF, add N,N-dimethylethylenediamine and potassium carbonate.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aminated this compound derivative.
-
Dissolve the aminated product in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Add an excess of methyl iodide and stir the reaction mixture at room temperature overnight.
-
The resulting precipitate, the water-soluble quaternary ammonium salt of the this compound derivative, is collected by filtration, washed with diethyl ether, and dried.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Water-soluble this compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the water-soluble this compound derivative in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cellular Uptake Analysis (Flow Cytometry)
Flow cytometry can be used to quantify the cellular uptake of fluorescent water-soluble this compound derivatives.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Fluorescent water-soluble this compound derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the fluorescent this compound derivative at a specific concentration for various time points (e.g., 1, 2, 4, and 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS to remove any unbound derivative.
-
Harvest the cells by trypsinization and centrifuge them at a low speed.
-
Resuspend the cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting the cells with an appropriate laser and detecting the fluorescence emission at the corresponding wavelength.
-
The mean fluorescence intensity of the cells is proportional to the amount of internalized this compound derivative.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for evaluating the photodynamic efficacy of a water-soluble this compound derivative in vitro.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Water-soluble this compound derivative
-
Light source with a specific wavelength corresponding to the absorption maximum of the this compound derivative (e.g., LED array)
-
96-well plates
-
MTT assay reagents (as described above)
Procedure:
-
Seed the cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
After the incubation period, wash the cells with PBS to remove the extracellular derivative.
-
Add fresh cell culture medium to each well.
-
Expose the cells to light from the light source for a defined period. A control group of cells treated with the derivative but kept in the dark should be included.
-
After light exposure, incubate the cells for another 24-48 hours.
-
Assess the cell viability using the MTT assay as described previously.
-
The phototoxicity is determined by comparing the viability of the cells treated with the this compound derivative and light to the viability of the cells treated with the derivative alone (dark toxicity) and the untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: Topoisomerase II Inhibition by this compound Derivatives.
Caption: DNA Intercalation Mechanism of this compound Derivatives.
Caption: Inhibition of the mTOR Signaling Pathway.
Experimental Workflows
Caption: Workflow for MTT-based Cytotoxicity Assay.
Caption: In Vitro Photodynamic Therapy Experimental Workflow.
Caption: Cellular Uptake Analysis Workflow using Flow Cytometry.
Conclusion
Water-soluble this compound derivatives represent a versatile and promising class of compounds for various biomedical applications. Their enhanced bioavailability, coupled with their inherent photochemical properties and diverse mechanisms of action, makes them attractive candidates for the development of novel anticancer therapies and photosensitizers for photodynamic therapy. This technical guide has provided a comprehensive overview of their synthesis, key quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships, optimization of drug delivery systems, and in vivo efficacy studies will be crucial for the successful clinical translation of these promising therapeutic agents.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. Synthesis of water soluble photo-initiators of this compound derivatives [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Thioxanthone and its Derivatives as Photoinitiators for Free-Radical Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioxanthone (TX) and its derivatives are a prominent class of organic compounds extensively used as photoinitiators in free-radical polymerization.[1] They are particularly valued for their high molar absorptivity in the near-UV and visible regions of the electromagnetic spectrum.[2][3] This characteristic makes them highly efficient for a variety of applications, including the curing of coatings, inks, adhesives, dental composites, and in advanced fields like 3D printing and microelectronics.[1][4] Most this compound-based initiators function as Norrish Type II photoinitiators, which generate free radicals through a bimolecular reaction with a co-initiator.[5][6][7] However, derivatives have been developed that can act as Type I initiators or as single-component Type II systems.[8][9]
Mechanism of Photoinitiation
The primary mechanism for this compound-based photoinitiation is the Norrish Type II hydrogen abstraction process. This bimolecular reaction requires a hydrogen donor, typically a tertiary amine, to generate the initiating free radicals.[10]
The key steps are as follows:
-
Photoexcitation: Upon absorption of light (hν), the this compound molecule is promoted from its ground state (TX) to an excited singlet state (¹TX*).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³TX*).
-
Hydrogen Abstraction: The excited triplet state ³TX* abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine, R-H), forming a this compound-derived ketyl radical and a radical from the co-initiator.[7]
-
Initiation: The radical derived from the co-initiator (R•), typically an aminoalkyl radical, is highly reactive and initiates the polymerization of vinyl monomers (M) to start the growing polymer chain (M-R•). The ketyl radical is generally less reactive towards vinyl monomers due to steric hindrance and delocalization of the unpaired electron.[1]
Some derivatives, known as "one-component" or "bifunctional" photoinitiators, have a hydrogen-donating moiety covalently attached to the this compound chromophore, eliminating the need for a separate co-initiator.[9] Additionally, certain functionalized thioxanthones can operate via a Norrish Type I mechanism, where the molecule itself undergoes cleavage upon irradiation to form two radical species.[8][11]
References
- 1. d-nb.info [d-nb.info]
- 2. This compound - CAS-Number 492-22-8 - Order from Chemodex [chemodex.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 6. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 8. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 11. Norrish reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Thioxanthone-Sensitized Cationic Polymerization of Epoxy Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cationic polymerization of epoxy monomers using thioxanthone-based photosensitizers. This technique offers spatial and temporal control over the curing process, making it valuable for a range of applications, including the fabrication of microfluidic devices, dental materials, and advanced coatings, which are relevant to the drug development and biomedical fields.
Introduction
This compound (TX) and its derivatives are highly efficient photosensitizers for cationic polymerization, particularly when used in conjunction with onium salts like iodonium (B1229267) (Iod) or sulfonium (B1226848) (TAS) salts.[1] Upon exposure to UV or visible light, the this compound molecule absorbs a photon and transitions to an excited state.[2][3] In this excited state, it can undergo an electron transfer reaction with the onium salt, generating a cationic species that initiates the ring-opening polymerization of epoxy monomers.[4][5] This process is advantageous due to its high reaction rates at ambient temperatures and its insensitivity to oxygen inhibition, which is a common issue in free-radical polymerization.[6]
Reaction Mechanism and Workflow
The overall process can be broken down into photoinitiation, propagation, and termination steps. The following diagram illustrates the key steps in the this compound-sensitized cationic polymerization of an epoxy monomer.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Shining a light on an adaptable photoinitiator: advances in photopolymerizations initiated by thioxanthones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol-Gel Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Thioxanthone-Mediated Photopolymerization
Introduction
Thioxanthone (TX) and its derivatives are a prominent class of Type II photoinitiators, widely utilized in free-radical and cationic photopolymerization processes.[1][2] These initiators are particularly valued for their high molar absorptivity in the near-UV region, making them suitable for applications such as printing inks, coatings, and 3D printing.[3][4][5] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators like this compound require a co-initiator, typically a hydrogen donor such as an amine, to generate the initiating radical species upon photoexcitation.[1][6] This application note provides a detailed overview of the experimental setup, protocols, and characterization techniques for this compound-mediated photopolymerization.
Mechanism of Action
The photoinitiation mechanism of this compound-based systems generally proceeds through the following steps:
-
Photoexcitation: Upon absorption of light, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁).[1]
-
Reaction with Co-initiator: The triplet state of this compound interacts with a co-initiator (e.g., a tertiary amine). This interaction can involve an electron transfer followed by a proton transfer, or a direct hydrogen abstraction, to generate a ketyl radical and an aminoalkyl radical.[3]
-
Initiation: The generated aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.[3]
Some this compound derivatives are designed as one-component systems, where the hydrogen-donating moiety is covalently attached to the this compound chromophore, streamlining the formulation.[6][7]
Caption: General mechanism of Type II this compound-mediated photopolymerization.
Experimental Protocols
Monitoring Photopolymerization Kinetics using Real-Time FT-IR
This protocol describes how to monitor the polymerization of acrylate (B77674) monomers in real-time.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Nicolet 5700)[8]
-
UV/Visible Light Source: LED (e.g., 385, 405, 420, 455 nm) or medium-pressure mercury lamp.[6][9][10][11]
-
Monomer: e.g., Trimethylolpropane triacrylate (TMPTA), 1,6-hexanediol (B165255) diacrylate (HDDA).[9][12]
-
This compound Photoinitiator: e.g., 2-Isopropylthis compound (ITX), or custom synthesized derivatives.
-
Co-initiator: e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), N-methyldiethanolamine (MDEA).[4]
-
Glass slides and spacers (for creating a thin film of controlled thickness).[8]
Procedure:
-
Formulation Preparation: Prepare the photopolymerizable formulation by mixing the photoinitiator (e.g., 0.1-1% w/w), co-initiator (e.g., 1-2% w/w), and monomer.[9] Ensure thorough mixing to achieve a homogeneous solution.
-
Sample Preparation: Place a drop of the formulation between two glass plates separated by a spacer of known thickness (e.g., 1.2 mm).[8] This creates a thin film for analysis.
-
FT-IR Setup: Place the sample in the FT-IR spectrometer.
-
Data Acquisition:
-
Record an initial IR spectrum before irradiation.
-
Start the irradiation with the light source positioned to illuminate the sample.
-
Continuously record IR spectra at fixed time intervals during irradiation.
-
-
Monitoring Conversion: The conversion of the monomer is monitored by the decrease in the peak area of a characteristic functional group. For acrylates, this is often the C=C stretching vibration peak around 1637 cm⁻¹ or the twisting vibration around 810 cm⁻¹.[8][10]
-
Data Analysis: Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t. Plot the conversion versus time to obtain the kinetic profile of the polymerization.[9]
Caption: Workflow for monitoring photopolymerization kinetics with RT-FTIR.
Characterization of Photophysical Properties
Understanding the photophysical properties of the this compound initiator is crucial for optimizing its performance.
a. UV-Visible Absorption Spectroscopy:
-
Purpose: To determine the absorption range and molar extinction coefficient (ε).
-
Protocol: Dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile, chloroform).[9][10] Record the absorption spectrum using a UV-Vis spectrophotometer. The concentration should be adjusted to keep the absorbance within the linear range of the instrument (typically < 1).[6]
b. Fluorescence and Phosphorescence Spectroscopy:
-
Purpose: To study the excited state properties, including fluorescence quantum yield (Φf) and phosphorescence lifetime (τp).
-
Protocol: Use a spectrofluorometer to record emission and excitation spectra.[6][10] Low-temperature measurements (77 K) are often required to observe phosphorescence.[7] The fluorescence quantum yield is typically low for thioxanthones, which is indicative of efficient intersystem crossing.[3]
c. Laser Flash Photolysis (LFP):
-
Purpose: To directly observe the transient triplet state and measure its lifetime (τT).
-
Protocol: Excite a deoxygenated solution of the this compound derivative with a short laser pulse (e.g., 355 nm).[6][10] Monitor the transient absorption spectrum at different delay times. The decay of the triplet-triplet absorption signal (often around 630-640 nm) is used to calculate the triplet lifetime.[7][11]
d. Cyclic Voltammetry (CV):
-
Purpose: To determine the oxidation and reduction potentials of the initiator.
-
Protocol: Perform CV in an appropriate solvent (e.g., acetonitrile) with a supporting electrolyte.[9][10] The measured potentials are used to calculate the free energy change (ΔGet) for the electron transfer process with the co-initiator, based on the Rehm-Weller equation.[9]
e. Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Purpose: To detect and identify the radical species generated during photoinitiation.
-
Protocol: Irradiate a solution containing the photoinitiator, co-initiator, and a spin-trapping agent directly in the EPR resonator.[10][11] The spin trap reacts with the short-lived initiating radicals to form more stable radical adducts that can be detected by EPR.
Data Presentation
The following tables summarize key quantitative data for various this compound-based systems.
Table 1: Photophysical Properties of Selected this compound Derivatives
| This compound Derivative | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (μs) | Solvent | Reference(s) |
| This compound (Unsubstituted) | 380 | 6600 | 0.76 | 45 | Benzene, Acetonitrile | [3] |
| This compound Thioacetic Acid | 384 | 3900 | - | 0.065 | 2-Methyltetrahydrofuran | [6] |
| Thiophene Extended TX | - | - | 0.93 | - | - | [3] |
| This compound Acetic Acid | - | - | - | 2.3 | - | [7] |
| TXS (Siloxane Derivative) | - | - | - | 2 | Chloroform | [11] |
Table 2: Performance in Free-Radical Photopolymerization
| Photoinitiating System | Monomer | Light Source (Intensity) | Atmosphere | Final Conversion (%) | Reference(s) |
| PI-2 / DMA | HDDA | Xenon Lamp (28 mW/cm²) | - | 92 | [12] |
| PI-2 (alone) | HDDA | Xenon Lamp (28 mW/cm²) | - | 52 | [12] |
| PI-2 / MDEA | TMPTA | Xenon Lamp | - | 62 | [12] |
| T-bis(AMe-SCF3) / EBPA | TMPTA | LED @ 420 nm | - | 42 | [9] |
| TXS / Iodonium Salt | MAPTMS/SOA (25/75) | LED @ 405 nm (100 mW/cm²) | Laminate | ~70 | [11] |
| TXS / Iodonium Salt | MAPTMS/SOA (25/75) | LED @ 405 nm (100 mW/cm²) | Air | ~35 | [11] |
| TX-S-CH₂COOH (1.5x10⁻² M) | MMA | 400W Hg Lamp | Air | 14.4 | [6] |
Table 3: Performance in Cationic Photopolymerization
| Photosensitizer / Co-initiator | Monomer | Light Source | Final Conversion (%) | Reference(s) |
| T-APh / IOD | UVACURE1500 | LED @ 420 nm | High | [9] |
| T-AMe-SCF3 / IOD | UVACURE1500 | LED @ 455 nm | High | [9] |
| TXS / Iodonium Salt | GPTMS/EPOX (25/75) | - | ~100 | [11] |
Note: This document is intended as a general guide. Specific experimental conditions may need to be optimized for different this compound derivatives, monomers, and applications.
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. US20050165126A1 - this compound derivatives, and their use as cationic photoinitiators - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A this compound-based photocaged superbase for highly effective free radical photopolymerization [html.rhhz.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Developing this compound based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Formulating UV-Curable Coatings with Thioxanthone Photoinitiators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ultraviolet (UV) curable coatings are a class of materials that transition from a liquid to a solid state upon exposure to UV radiation.[1][2][3] This rapid, room-temperature curing process is energy-efficient, environmentally friendly due to the absence of volatile organic compounds (VOCs), and significantly increases production throughput.[1] The technology is widely used in applications ranging from printing inks and wood coatings to adhesives and microelectronics.[1][2][4]
The key to this technology lies in the formulation, which consists of oligomers, monomers, additives, and a photoinitiator.[5] The photoinitiator absorbs UV light and generates reactive species, typically free radicals, which initiate the polymerization of the oligomers and monomers to form a highly cross-linked polymer network.[2][5]
Thioxanthones are a prominent class of Type II photoinitiators, valued for their excellent absorption characteristics in the near-UV/visible range.[6] Unlike Type I photoinitiators that undergo direct cleavage, thioxanthones require a co-initiator, typically a tertiary amine, to generate the initiating radicals.[7][8] This application note provides a detailed overview of the formulation principles, experimental protocols, and characterization methods for developing UV-curable coatings utilizing thioxanthone-based photoinitiator systems.
Mechanism of this compound Photoinitiation
This compound (TX) and its derivatives function as Type II photoinitiators. Upon absorption of UV photons, the TX molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing to a more stable, longer-lived triplet state (T₁). This excited triplet state does not cleave directly but interacts with a hydrogen donor, such as a tertiary amine co-initiator. An electron transfer from the amine to the excited this compound occurs, followed by a proton transfer, generating an α-aminoalkyl radical. This carbon-centered radical is the primary species that initiates the free-radical polymerization of acrylate (B77674) or other unsaturated monomers and oligomers in the formulation.[4][8][9]
Caption: Photoinitiation mechanism of a Type II this compound system.
Components of UV-Curable Formulations
A successful UV-curable coating is a balance of four primary types of components.[5] The selection and proportion of each are critical to achieving the desired properties for the liquid coating and the final cured film.
| Component | Type | Function | Examples | Typical Conc. (wt%) |
| Oligomers | Prepolymers | Forms the backbone of the polymer network; dictates core properties like hardness, flexibility, and chemical resistance.[1] | Epoxy Acrylates, Urethane Acrylates, Polyester Acrylates, Polyether Acrylates[1] | 30 - 70% |
| Monomers | Reactive Diluents | Adjusts viscosity for application, modifies properties of the cured film (e.g., hardness, adhesion), and participates in the polymerization.[1] | Tripropylene Glycol Diacrylate (TPGDA), 1,6-Hexanediol Diacrylate (HDDA), Trimethylolpropane Triacrylate (TMPTA)[10] | 20 - 60% |
| Photoinitiators | Light Absorbers | Absorbs UV light to generate free radicals and initiate polymerization.[5] | Type II: Isopropylthis compound (ITX), 1-Chloro-4-propoxythis compound (CPTX)[6] | 1 - 5% |
| Co-initiators | Synergists | Works with Type II photoinitiators to generate initiating radicals; can help overcome oxygen inhibition. | Tertiary amines (e.g., Ethyl-4-(dimethylamino)benzoate (EDB), 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA)) | 2 - 8% |
| Additives | Modifiers | Fine-tunes specific properties such as surface slip, flow and leveling, defoaming, and pigment stabilization. | Leveling agents, slip agents, defoamers, wetting agents, stabilizers. | 0.1 - 5% |
Experimental Workflow for Formulation and Testing
The development of a UV-curable coating follows a systematic process from initial formulation to final performance validation. This workflow ensures that all variables are controlled and the resulting data is reliable and reproducible.
Caption: A typical workflow for developing and testing UV-curable coatings.
Detailed Experimental Protocols
-
Component Preparation: Weigh all formulation components (oligomers, monomers, photoinitiator, co-initiator, additives) individually in amber glass vials or containers to prevent premature light exposure.
-
Mixing:
-
Combine the oligomer(s) and monomer(s) in a main mixing vessel.
-
Stir using a mechanical overhead stirrer at a moderate speed (e.g., 200-500 rpm) until the mixture is homogeneous.
-
In a separate amber vial, dissolve the this compound photoinitiator and the amine co-initiator in a small portion of the monomer blend.
-
Add the photoinitiator solution and any liquid additives to the main vessel. Stir in the dark or under yellow light for 15-30 minutes, or until fully dissolved and homogeneous.
-
-
Substrate Preparation: Clean the desired substrate (e.g., glass, metal, or wood panels) with an appropriate solvent (e.g., isopropanol (B130326) or acetone) to remove any surface contaminants. Ensure the substrate is completely dry before coating.
-
Film Application:
-
Place the cleaned substrate on a flat, level surface.
-
Apply a line of the formulated coating at one end of the substrate.
-
Using a wire-wound rod or a drawdown bar of a specified gap size (e.g., 25 µm, 50 µm), draw the coating down the length of the substrate at a steady, consistent speed to create a uniform wet film.
-
-
Equipment Setup: Use a laboratory UV curing unit equipped with a medium-pressure mercury lamp and a conveyor system. Set the desired UV intensity (irradiance, mW/cm²) and conveyor speed (m/min). The total UV dose (energy, mJ/cm²) is a function of these two parameters.
-
Curing Process: Immediately after application, place the coated substrate onto the conveyor belt. The sample will pass under the UV lamp and should be fully cured upon exit.
-
Curing Conditions: For pigmented systems or thicker films, multiple passes or reduced conveyor speeds may be necessary to ensure through-cure.[11] For systems sensitive to oxygen inhibition, curing under a nitrogen atmosphere can be beneficial.[12]
The following table summarizes standard test methods for evaluating the performance of the cured coating.
| Test | Standard Method | Protocol Summary |
| Pencil Hardness | ASTM D3363 | A set of calibrated graphite (B72142) pencils of increasing hardness (6B to 8H) are pushed across the coating surface at a 45° angle. The reported hardness is that of the hardest pencil that does not scratch or gouge the film.[3] |
| Solvent Resistance | ASTM D5402 | A cotton swab or the ball peen of a hammer wrapped in cheesecloth is saturated with a solvent (typically methyl ethyl ketone, MEK). It is then rubbed back and forth across the surface with moderate, consistent pressure. The number of "double rubs" required to break through the coating is recorded.[12] |
| Cross-hatch Adhesion | ASTM D3359 | A lattice pattern is cut into the coating using a special cross-hatch cutter. A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off. Adhesion is rated on a scale (5B to 0B) based on the amount of coating removed by the tape. |
| Scratch Resistance | - | A simple, qualitative test can be performed by scratching the surface with a fingernail or a nickel coin.[3] A well-cured coating should not peel or flake. For quantitative data, a sclerometer or micro-scratch tester is used. |
| Degree of Cure | FTIR Spectroscopy | An FTIR spectrum of the uncured liquid is taken, followed by a spectrum of the cured film using an ATR accessory. The degree of cure is calculated by monitoring the decrease in the peak area of a reactive group (e.g., acrylate C=C bond at ~810 cm⁻¹ or ~1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., C=O ester peak at ~1725 cm⁻¹).[12] |
Component Relationships and Performance
The choice of formulation components directly influences the final properties of the coating. Understanding these relationships is key to designing a coating for a specific application.
Caption: How formulation components influence key coating properties.
References
- 1. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 3. corkindustries.com [corkindustries.com]
- 4. nbinno.com [nbinno.com]
- 5. Introduction to UV Formulations | Bomar Blog [bomar-chem.com]
- 6. paint.org [paint.org]
- 7. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. uvebtech.com [uvebtech.com]
Application of Thioxanthone in Stereolithography (SLA) 3D Printing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthone (TX) and its derivatives are highly efficient Type II photoinitiators for free radical polymerization, making them valuable components in photopolymer resins for stereolithography (SLA) 3D printing.[1][2][3] Their strong absorption in the UV-A and visible light regions allows for curing with various light sources, including cost-effective and safer long-wavelength UV-LEDs and lasers (e.g., 405 nm).[1][3] In SLA, thioxanthones are typically used in two-component or three-component initiating systems, often in conjunction with an amine co-initiator, to generate the free radicals necessary for the layer-by-layer curing of liquid resins into solid 3D objects.[1][3] This document provides detailed application notes and protocols for the use of this compound-based photoinitiating systems in SLA 3D printing.
Principle of Operation: Type II Photoinitiation
This compound-based photoinitiation in SLA is a multi-step process. Upon exposure to a suitable light source, the this compound molecule absorbs a photon and is promoted to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state. This excited triplet state of this compound does not directly generate radicals but interacts with a co-initiator, typically a tertiary amine, through an electron transfer process. This interaction results in the formation of an aminyl radical and a ketyl radical, both of which can initiate the polymerization of acrylate (B77674) or methacrylate (B99206) monomers in the resin.
Caption: Photoinitiation mechanism of this compound.
Quantitative Data: Performance of this compound-Based Photoinitiating Systems
The efficiency of this compound-based photoinitiating systems in SLA is influenced by the specific this compound derivative, the type and concentration of the co-initiator, the monomer composition, and the light source. The following tables summarize key performance data from published studies.
Table 1: Performance of this compound Derivatives in Two-Component Systems for Free-Radical Polymerization of Trimethylolpropane Triacrylate (TMPTA)
| This compound Derivative (0.2% w/w) | Co-initiator (1% w/w) | Light Source | Final Monomer Conversion (%) | Reference |
| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) | Iodonium salt (IOD) | LED @ 405 nm | ~60 | [1] |
| 7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one (T2) | Iodonium salt (IOD) | LED @ 405 nm | ~60 | [1] |
| 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3) | Iodonium salt (IOD) | LED @ 405 nm | ~60 | [1] |
| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | LED @ 405 nm | ~50 | [1] |
| 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) | N-phenylglycine (NPG) | LED @ 420 nm | ~50 | [1] |
Table 2: Performance of this compound Derivatives in Cationic Polymerization of UVACURE®1500
| This compound Derivative (0.2% w/w) | Co-initiator (1% w/w) | Light Source | Final Monomer Conversion (%) | Reference |
| 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1) | Iodonium salt (IOD) | LED @ 405 nm | ~55 | [1] |
| 7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one (T2) | Iodonium salt (IOD) | LED @ 405 nm | ~50 | [1] |
| 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3) | Iodonium salt (IOD) | LED @ 405 nm | ~58 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Photopolymer Resin for SLA
This protocol describes the preparation of a photopolymer resin suitable for SLA 3D printing, based on a two-component this compound photoinitiating system.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1)
-
Co-initiator: Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate) or Ethyl 4-(dimethylamino)benzoate (EDB)
-
Solvent (optional, for dissolving solid components): Dichloromethane or Acetone
-
Mixing equipment: Magnetic stirrer and stir bar, or a vortex mixer
-
Safety equipment: Nitrile gloves, safety glasses, lab coat, fume hood
Procedure:
-
Component Weighing: In a light-protected container (e.g., an amber glass vial), accurately weigh the desired amounts of the monomer (e.g., TMPTA).
-
Photoinitiator Addition: Add the this compound derivative (e.g., T1 at 0.07% w/w) to the monomer.
-
Co-initiator Addition: Add the co-initiator (e.g., IOD at 0.33% w/w or EDB at 0.5% w/w) to the mixture.
-
Mixing:
-
If all components are liquid or readily soluble, mix the solution using a magnetic stirrer at room temperature in the dark for at least 2 hours or until all components are fully dissolved and the mixture is homogeneous.
-
If solid components are used, they can be pre-dissolved in a minimal amount of a volatile solvent before being added to the monomer. The solvent should then be removed under reduced pressure.
-
-
Degassing (Optional but Recommended): To remove any dissolved air bubbles that could inhibit polymerization, place the resin in a vacuum chamber for 10-15 minutes or until bubble formation ceases.
-
Storage: Store the prepared resin in a sealed, light-proof container at room temperature.
Caption: Workflow for preparing this compound resin.
Protocol 2: SLA 3D Printing with this compound-Based Resin
This protocol outlines the general steps for performing SLA 3D printing using a prepared this compound-based photopolymer resin. Specific parameters will need to be optimized for the particular SLA printer and resin formulation.
Equipment:
-
SLA 3D Printer equipped with a 405 nm laser or LED light source
-
Prepared this compound-based photopolymer resin
-
3D model file (STL format)
-
Slicing software compatible with the printer
-
Washing station with isopropyl alcohol (IPA)
-
UV post-curing chamber
-
Safety equipment
Procedure:
-
Printer Preparation: Ensure the SLA printer's resin tank and build platform are clean and properly calibrated according to the manufacturer's instructions.
-
Resin Loading: Pour the prepared this compound-based resin into the resin tank.
-
Slicing:
-
Import the 3D model (STL file) into the slicing software.
-
Set the printing parameters. Based on literature, typical starting points for a 405 nm laser-based SLA printer are:
-
Layer Height: 50 - 100 µm
-
Laser Power: This is printer-specific and may need to be determined empirically.
-
Scan Speed: This is also printer-specific and will be influenced by the resin's reactivity.
-
Exposure Time per Layer: This is a critical parameter to optimize. Start with the printer manufacturer's recommendation for a standard resin and adjust based on test prints.
-
-
-
Printing: Start the 3D printing process.
-
Part Removal and Cleaning:
-
Once printing is complete, carefully remove the build platform.
-
Using a scraper, gently detach the printed object from the build platform.
-
Wash the printed object in a container of IPA to remove any uncured resin. An ultrasonic bath can improve cleaning efficiency.
-
-
Post-Curing:
-
After cleaning and allowing the part to dry completely, place it in a UV post-curing chamber.
-
Cure the object according to a predetermined schedule. Post-curing with a broad-spectrum UV source or a 405 nm light source will enhance the mechanical properties of the final part. Curing times can range from 10 to 60 minutes.
-
-
Support Removal: Carefully remove any support structures from the post-cured object.
Mechanical Properties
The mechanical properties of SLA-printed objects using this compound-based resins are dependent on the monomer system, the degree of conversion, and post-curing conditions. While specific data for this compound-based resins is not always detailed in the literature, the following table provides a general range for acrylate-based SLA resins, which are commonly used with these photoinitiators.
Table 3: General Mechanical Properties of Acrylate-Based SLA Resins
| Mechanical Property | Typical Value Range |
| Tensile Strength | 30 - 60 MPa |
| Flexural Modulus | 1.5 - 3.0 GPa |
| Hardness (Shore D) | 75 - 85 |
Note: These values are indicative and can vary significantly based on the specific resin formulation and printing/post-curing parameters. Experimental validation is crucial for any specific application.
Troubleshooting
-
Incomplete Curing: Increase exposure time per layer or check the intensity of the light source. Ensure the photoinitiator and co-initiator concentrations are optimal.
-
Poor Adhesion to Build Plate: Increase the exposure time for the initial layers (bottom layers).
-
Warping or Shrinkage: This is inherent to radical polymerization. Optimize part orientation and support structures. Post-curing can also help to stabilize the part.
-
Tacky Surface: Ensure thorough cleaning with IPA and adequate post-curing. Oxygen inhibition during printing can also contribute to a tacky surface.
Conclusion
This compound and its derivatives are versatile and effective photoinitiators for SLA 3D printing, enabling the use of visible light sources and offering good curing efficiency. By carefully formulating the photopolymer resin and optimizing the printing and post-curing parameters, high-quality 3D objects with desirable mechanical properties can be fabricated for a wide range of research, scientific, and drug development applications.
References
Application Notes and Protocols for the Synthesis of Thioxanthone-Based Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of thioxanthone-based photocatalysts, a class of compounds increasingly recognized for their utility in a variety of light-mediated chemical transformations. Thioxanthones are notable for their strong absorption in the near-UV and visible regions, high triplet energies, and long-lived triplet states, making them effective as heavy-atom-free triplet photosensitizers.[1][2][3][4] Their versatility is demonstrated in applications ranging from photopolymerization to fine chemical synthesis.[2][5][6]
Introduction to this compound Photocatalysts
This compound (TX) and its derivatives are organic compounds that can absorb light and transfer the energy to other molecules, thereby catalyzing chemical reactions.[2][3] These molecules are particularly advantageous due to their ability to operate under mild reaction conditions, often utilizing visible light as an energy source.[7][8] Recent research has focused on developing novel this compound derivatives to enhance their photocatalytic efficiency and expand their applicability in areas such as drug discovery and materials science.[6][7]
General Synthesis Strategies
Several synthetic routes to this compound-based photocatalysts have been established. The choice of method often depends on the desired substitution pattern on the this compound core and the target application. Key strategies include:
-
Condensation of Thiosalicylic Acid Derivatives with Aromatic Compounds: A traditional and versatile method involving the reaction of thiosalicylic acid or its derivatives with various aromatic compounds in the presence of a strong acid, typically sulfuric acid.[9]
-
Visible-Light Promoted Photoredox Catalysis: A modern, transition-metal-free approach that proceeds via hydrogen atom transfer, C-C bond formation, and oxidative dehydrogenation to construct the this compound scaffold.[7][8]
-
Photocatalytic Oxidation of 9H-Thioxanthenes: A metal-free method that utilizes a photocatalyst like riboflavin (B1680620) tetraacetate and molecular oxygen under visible light to oxidize 9H-thioxanthenes to the corresponding thioxanthones.[10][11][12]
Protocol 1: Synthesis of this compound via Condensation
This protocol describes a general procedure for the synthesis of this compound and its derivatives from an aromatic compound and thiosalicylic acid.[9]
Experimental Protocol
-
Reaction Setup: In a reaction vessel equipped with a stirrer, add a 1 to 1.5 molar excess of the chosen aromatic compound (e.g., cumene) relative to thiosalicylic acid (TSA) or dithiosalicylic acid (DTSA).
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while maintaining cooling to control the exothermic reaction. The amount of sulfuric acid should be sufficient to act as both a catalyst and a solvent.
-
Reaction: Heat the mixture to the desired temperature (typically between 60-120 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully pour the reaction mixture onto ice to quench the reaction. The precipitated solid is then collected by filtration. The crude product can be further purified by extraction with an organic solvent.
-
Purification: The crude this compound derivative is purified by distillation under reduced pressure.[9] Further purification can be achieved by crystallization from a suitable organic solvent to yield the final product with high purity.[9]
Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Reference |
| Cumene | Thiosalicylic Acid | H₂SO₄ | Not Specified | Not Specified | >75 | [9] |
Protocol 2: Visible-Light Promoted Synthesis of this compound Derivatives
This protocol details a modern, environmentally friendly approach to synthesizing this compound derivatives using visible-light photoredox catalysis.[7][8]
Experimental Protocol
-
Reactant Preparation: In a reaction tube, combine the appropriate 2-(arylthio)benzaldehyde, a photocatalyst (e.g., phenanthraquinone), and an oxidant (e.g., ammonium (B1175870) persulfate) in a suitable solvent such as acetonitrile (B52724).[7]
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Irradiation: Irradiate the sealed reaction tube with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup and Purification: Upon completion, quench the reaction and extract the product with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound derivative.
Data Summary
| Starting Material | Photocatalyst | Oxidant | Solvent | Yield (%) | Reference |
| 2-(Arylthio)benzaldehydes | Phenanthraquinone | (NH₄)₂S₂O₈ | Acetonitrile | up to 76 | [7] |
Protocol 3: Metal-Free Photocatalytic Oxidation of 9H-Thioxanthene
This protocol outlines the synthesis of thioxanthones through the oxidation of 9H-thioxanthenes using a metal-free photocatalyst and molecular oxygen.[10][11][12]
Experimental Protocol
-
Reaction Mixture: Dissolve the 9H-thioxanthene substrate and a catalytic amount of riboflavin tetraacetate in acetonitrile in a reaction flask.[10]
-
Oxygenation: Bubble molecular oxygen through the solution for approximately 2 minutes.[10]
-
Irradiation: Seal the flask and irradiate with blue LEDs under an oxygen atmosphere (e.g., via a balloon) at room temperature with continuous stirring.[10]
-
Workup: After the reaction is complete (monitored by TLC), add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.[10]
-
Purification: Dry the combined organic extracts, evaporate the solvent, and purify the resulting crude product by column chromatography or recrystallization to obtain the desired this compound.
Data Summary
| Substrate | Photocatalyst | Oxidant | Solvent | Yield (%) | Reference |
| 9H-Thioxanthene | Riboflavin Tetraacetate | O₂ | Acetonitrile | High to Quantitative | [10][11] |
Visualization of Synthetic Workflow and Photocatalytic Mechanism
General Workflow for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Benchmark Photocatalyst for Organic Synthesis | CoLab [colab.ws]
- 5. This compound Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 8. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US5712401A - Processes for preparing this compound and derivatives thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioxanthone in Combination with Amine Co-initiators for Enhanced Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthone (TX) and its derivatives are highly efficient Type II photoinitiators, widely utilized in photopolymerization processes upon exposure to UV and visible light.[1][2][3] When combined with amine co-initiators, these systems exhibit significantly enhanced curing efficiency. This enhancement is attributed to the amine acting as a hydrogen donor, which, upon interaction with the excited state of the this compound, generates reactive free radicals that initiate polymerization.[1][4] This synergistic interaction not only accelerates the curing process but also helps to overcome oxygen inhibition, a common issue in free-radical polymerization.[5]
These photoinitiating systems are crucial in various applications, including the manufacturing of coatings, inks, adhesives, and in advanced fields such as 3D printing and the fabrication of biomedical materials.[2][6][7] The choice of both the this compound derivative and the amine co-initiator can be tailored to specific wavelengths of light, including those from modern LED light sources, making them versatile for a range of applications.[8][9]
Mechanism of Action: Type II Photoinitiation
The photoinitiation process with a this compound/amine system proceeds via a bimolecular hydrogen abstraction mechanism.
-
Photoexcitation: Upon absorption of light (hν), the this compound (TX) molecule is promoted to an excited singlet state (¹TX*).
-
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³TX*).
-
Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from the amine co-initiator (R-CH₂-NR'₂).
-
Radical Formation: This hydrogen abstraction process results in the formation of a this compound ketyl radical (TX-H•) and an aminoalkyl radical (R-ĊH-NR'₂).
-
Initiation: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers (e.g., acrylates).
Data Presentation: Performance of this compound-Amine Systems
The efficiency of photopolymerization is influenced by the specific this compound derivative and amine co-initiator used. The following tables summarize the performance of various systems based on monomer conversion.
Table 1: Performance of this compound Derivatives with Amine Co-initiators for Free-Radical Polymerization of Acrylate (B77674) Monomers.
| This compound Derivative | Co-initiator | Monomer | Light Source | Irradiation Time (s) | Final Conversion (%) | Reference |
| T-bis(AMe-SCF₃) | MDEA & EBPA | TMPTA | LED 420 nm | 400 | ~42 | [8] |
| PI-2 | None | HDDA | Xenon Lamp | 1800 | 52 | [4] |
| PI-2 | DMA | HDDA | Xenon Lamp | 1800 | 92 | [4] |
| PI-2 | None | TMPTA | Xenon Lamp | 600 | 32 | [4] |
| PI-2 | MDEA | TMPTA | Xenon Lamp | 600 | 62 | [4] |
| TX | TEOA | TMPTMA | UV Lamp | - | High | [1] |
MDEA: N-methyldiethanolamine, EBPA: Ethyl 4-(dimethylamino)benzoate, TMPTA: Trimethylolpropane triacrylate, TMPTMA: Trimethylolpropane trimethacrylate, HDDA: 1,6-hexanedioldiacrylate, DMA: N,N-dimethylaniline, TEOA: Triethanolamine, PI-2: 2-benzyl(methyl)amino-9H-thioxanthen-9-one.
Table 2: Influence of Photoinitiator Concentration on Depth of Cure (DOC). [10]
| Photoinitiator System | Concentration (%) | Light Source | Curing Time (s) | Depth of Cure (mm) | Surface Tackiness |
| Genocure ITX / DMAPMA | 1.0 | LED 405 nm | 5 | 2.5 | Tacky |
| Genocure ITX / DMAPMA | 2.0 | LED 405 nm | 5 | 3.0 | Tack-free |
| Genocure ITX / DMAPMA | 3.0 | LED 405 nm | 5 | 2.8 | Tack-free |
ITX: Isopropylthis compound, DMAPMA: N,N-Dimethyl-p-toluidine.
Experimental Protocols
General Protocol for UV/Visible Light Curing of an Acrylate Formulation
This protocol provides a general procedure for evaluating the curing performance of a this compound-amine photoinitiator system.
Materials:
-
This compound derivative (e.g., Isopropylthis compound - ITX)
-
Amine co-initiator (e.g., N-methyldiethanolamine - MDEA)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Solvent (if necessary, e.g., acetonitrile)
-
Glass slides or molds
-
UV/Visible light source (e.g., LED lamp with a specific wavelength, such as 405 nm or 420 nm)[8][10]
-
Fourier-Transform Infrared (FTIR) Spectrometer for monitoring cure conversion
Procedure:
-
Preparation of the Formulation:
-
Prepare a stock solution of the this compound derivative and the amine co-initiator in the acrylate monomer. A typical concentration is 0.1-2% w/w for the this compound and 1-2% w/w for the amine co-initiator.[8][10]
-
Ensure complete dissolution of the components. Gentle heating or sonication may be applied if necessary.
-
The formulation should be prepared in a container protected from ambient light to prevent premature polymerization.
-
-
Sample Preparation:
-
Place a drop of the formulation onto a clean glass slide.
-
If controlling the thickness is required, use a mold or spacers to create a film of a defined thickness (e.g., 20 µm).
-
-
Curing:
-
Place the sample under the UV/Visible light source at a fixed distance.
-
Irradiate the sample for a predetermined amount of time (e.g., ranging from a few seconds to several minutes). The intensity of the light source should be known and controlled.
-
-
Monitoring Cure Conversion (Real-time FTIR):
-
The kinetics of the photopolymerization can be followed in real-time using an FTIR spectrometer.[8]
-
The decrease in the intensity of the acrylate double bond absorption peak (typically around 1635 cm⁻¹) is monitored over time during irradiation.
-
The degree of conversion can be calculated from the change in the peak area.
-
-
Assessment of Cured Film Properties:
-
Tackiness: After curing, assess the surface of the film for tackiness by gently touching it with a cotton swab. A tack-free surface indicates complete curing at the surface.[10]
-
Depth of Cure: For thicker samples, the depth of cure can be measured by scraping away the uncured material and measuring the thickness of the cured polymer.[10]
-
Mechanical Properties: Further tests such as hardness, tensile strength, and adhesion can be performed on the cured films depending on the application requirements.
-
Applications in Drug Development and Research
The use of this compound-amine systems in drug development and biomedical research is a growing area. Their ability to rapidly cure biocompatible polymers at room temperature under mild light conditions makes them suitable for:
-
Encapsulation of Drugs and Cells: Photopolymerization can be used to create hydrogel matrices for the controlled release of therapeutic agents or for the encapsulation of living cells for tissue engineering applications.[2]
-
Fabrication of Medical Devices: The high resolution and speed of 3D printing enabled by these photoinitiators allow for the rapid prototyping and manufacturing of custom medical devices and implants.[6][7]
-
Dental Materials: Photocurable resins based on these systems are widely used in dental fillings and adhesives due to their fast, on-demand curing.[2]
Safety Considerations
While effective, some this compound derivatives and their photolysis byproducts may have toxicological profiles that need to be considered, especially for applications involving contact with food, pharmaceuticals, or biological systems.[11] It is recommended to consult the safety data sheet (SDS) for each chemical and to consider the potential for migration of unreacted photoinitiator from the cured polymer. The development of polymerizable or macromolecular this compound photoinitiators is an active area of research to reduce migration and potential toxicity.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing this compound based visible photoinitiators for radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. uvebtech.com [uvebtech.com]
- 11. Cytotoxic effects of this compound derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN108586639B - Photopolymerisable this compound photoinitiator containing coinitiator amine and preparation method thereof - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Real-time FT-IR Spectroscopy for Monitoring Thioxanthone-Initiated Polymerization Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photopolymerization is a critical process in various industries, including dentistry, 3D printing, and coatings, where the rapid, light-induced transformation of a liquid monomer into a solid polymer is essential.[1][2][3] Thioxanthone and its derivatives are widely utilized as efficient photoinitiators for free-radical polymerization due to their favorable photophysical properties.[4][5] Understanding the kinetics of these polymerization reactions is crucial for optimizing material properties and process parameters. Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for in-situ monitoring of these ultrafast reactions.[6][7][8] This application note provides a detailed protocol for using real-time FT-IR spectroscopy to monitor the polymerization kinetics of acrylate (B77674) monomers initiated by this compound-based photoinitiators.
The primary advantage of real-time FT-IR is its ability to track the disappearance of specific functional groups in the monomer, such as the carbon-carbon double bond (C=C) of acrylates, as the polymerization progresses.[1][3] This allows for the direct calculation of monomer conversion and polymerization rate as a function of time.[7]
Experimental Principle
The kinetics of photopolymerization are monitored by tracking the decrease in the infrared absorbance of a characteristic vibrational band of the monomer. For acrylate monomers, the C=C stretching vibration (around 1637 cm⁻¹) or the C=C-H wagging band (around 810 cm⁻¹) are commonly used.[3][9] The sample, a mixture of the monomer, photoinitiator, and any other components, is placed on an Attenuated Total Reflectance (ATR) crystal within an FT-IR spectrometer. The sample is then irradiated with a light source (e.g., UV-Vis LED) to initiate polymerization, while a series of IR spectra are collected in rapid succession. The degree of conversion (DC) at any given time (t) can be calculated using the following formula, which compares the peak area of the monitored band at time t (At) to its initial area (A0):
Conversion (%) = [ (A0 - At) / A0 ] x 100
Experimental Workflow
The following diagram illustrates the general workflow for monitoring this compound polymerization kinetics using real-time FT-IR spectroscopy.
Caption: Experimental workflow for real-time FT-IR monitoring.
Detailed Experimental Protocol
This protocol outlines the steps for monitoring the photopolymerization of a generic acrylate monomer using a this compound-based photoinitiator.
4.1. Materials and Equipment
-
FT-IR Spectrometer: Equipped with a rapid scan capability and a suitable detector (e.g., MCT).[1]
-
ATR Accessory: A diamond ATR accessory is recommended for its durability.[1][10]
-
Light Source: A UV-Vis LED with a wavelength appropriate for the absorption spectrum of the this compound photoinitiator (e.g., 405 nm).[1][5]
-
Monomer: Acrylate monomer (e.g., Trimethylolpropane triacrylate - TMPTA).[5]
-
Photoinitiator: this compound derivative.
-
Co-initiator (if required): Amine co-initiators are often used with Type II photoinitiators.
-
Micropipette
-
Vortex mixer
4.2. Sample Preparation
-
Prepare a stock solution of the this compound photoinitiator in the acrylate monomer. The concentration of the photoinitiator can be varied to study its effect on the polymerization kinetics (e.g., 0.1-2 wt%).
-
If a co-initiator is required, add it to the mixture at the desired concentration.
-
Thoroughly mix the components using a vortex mixer until a homogeneous solution is obtained.
-
Protect the mixture from ambient light to prevent premature polymerization.
4.3. Real-time FT-IR Measurement
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.
-
Sample Application: Place a small drop (approximately 20 µL) of the prepared monomer/photoinitiator mixture onto the center of the ATR crystal.[1]
-
Initial Spectrum: Immediately record the initial IR spectrum of the unpolymerized sample (t=0).
-
Initiation and Data Acquisition:
-
Position the light source to irradiate the sample on the ATR crystal.
-
Simultaneously start the light source and the time-based FT-IR data acquisition.
-
Collect spectra at a high scan rate (e.g., 4 scans co-added, at a rate of 80 kHz) for a predetermined duration (e.g., 60-300 seconds).[1]
-
4.4. Data Analysis
-
Identify the characteristic absorption band of the acrylate monomer (e.g., C=C-H wag at 810 cm⁻¹).[1][3]
-
Measure the area of this peak for each spectrum recorded over time.
-
Calculate the percentage of monomer conversion at each time point using the formula provided in Section 2.
-
Plot the monomer conversion as a function of irradiation time to obtain the polymerization kinetics profile.
-
The polymerization rate (Rp) can be determined from the slope of the conversion vs. time curve.[7]
This compound Photopolymerization Mechanism
This compound can initiate polymerization through two primary mechanisms, Type I (photocleavage) and Type II (hydrogen abstraction), depending on the molecular structure of the derivative and the presence of co-initiators.
Type II Mechanism (with Amine Co-initiator):
Caption: Type II photopolymerization mechanism for this compound.
In the Type II mechanism, upon light absorption, the this compound is excited to a triplet state. It then abstracts a hydrogen atom from a co-initiator (like an amine), forming a ketyl radical and an amine-derived radical. The amine radical is typically the species that initiates the monomer polymerization.
Quantitative Data Summary
The following tables summarize typical data obtained from real-time FT-IR monitoring of this compound-initiated polymerization. The values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Effect of Photoinitiator Concentration on Polymerization Kinetics
| Photoinitiator Conc. (wt%) | Final Conversion (%) | Max. Polymerization Rate (%/s) |
| 0.1 | 55 | 2.5 |
| 0.5 | 70 | 5.8 |
| 1.0 | 72 | 6.1 |
| 2.0 | 68 | 5.5 |
Table 2: Effect of Light Intensity on Polymerization Kinetics
| Light Intensity (mW/cm²) | Final Conversion (%) | Max. Polymerization Rate (%/s) |
| 10 | 45 | 1.8 |
| 20 | 65 | 4.2 |
| 40 | 72 | 6.1 |
| 80 | 75 | 6.5 |
Conclusion
Real-time FT-IR spectroscopy is an invaluable tool for the detailed investigation of this compound-initiated polymerization kinetics.[4][5] It provides a direct, non-invasive method to measure monomer conversion and polymerization rates with high temporal resolution. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists to effectively utilize this technique for the development and optimization of photopolymerizable materials.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 3. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 4. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 6. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. piketech.com [piketech.com]
Application Notes: Unraveling Thioxanthone Photochemical Mechanisms with Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioxanthone (TX) and its derivatives are a pivotal class of organic compounds extensively utilized as photoinitiators and photosensitizers in a myriad of photochemical processes, including photopolymerization, organic synthesis, and photoredox catalysis.[1] Their efficacy is intrinsically linked to their excited-state reactivity, which can involve processes such as energy transfer, hydrogen atom transfer (HAT), and single electron transfer (SET). Understanding the electrochemical properties of this compound derivatives is paramount for elucidating their photochemical mechanisms and designing novel, highly efficient photoinitiating systems. Cyclic voltammetry (CV) stands out as a powerful and accessible electrochemical technique to probe the redox behavior of these molecules, providing crucial insights into their electronic structure and reactivity.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing cyclic voltammetry to study the photochemical mechanisms of this compound derivatives.
Principle of Application
Cyclic voltammetry is an electrochemical technique where the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. By sweeping the potential, one can induce both oxidation and reduction of an electroactive species, such as a this compound derivative, at the electrode surface. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information.[3][4]
For this compound photochemistry, CV is primarily used to determine:
-
Oxidation and Reduction Potentials (Eox and Ered): These values are critical for understanding the thermodynamics of photoinduced electron transfer processes.[5] The oxidation potential indicates the ease with which the this compound derivative can donate an electron, while the reduction potential reflects its ability to accept an electron.
-
Electrochemical Reversibility: The reversibility of the redox processes provides information about the stability of the generated radical ions.[6]
-
Electron Transfer Kinetics: While not a primary focus for mechanistic elucidation in this context, CV can provide qualitative information about the rates of electron transfer.[3]
By correlating the electrochemical data with photophysical properties (e.g., excited-state energies), researchers can predict and understand the feasibility of photochemical reaction pathways. For instance, the feasibility of electron transfer from a co-initiator (like an amine) to the excited state of a this compound can be estimated using the Rehm-Weller equation, which incorporates the oxidation potential of the donor, the reduction potential of the acceptor (in its excited state), and the excited-state energy.
Data Presentation: Electrochemical Properties of this compound Derivatives
The following table summarizes the oxidation and reduction potentials for a selection of this compound derivatives, as determined by cyclic voltammetry. This data is essential for comparing the electron-donating and -accepting abilities of different derivatives and for designing efficient photoinitiating systems.
| This compound Derivative | Oxidation Potential (Eox vs. Ag/AgCl) [mV] | Reduction Potential (Ered vs. Ag/AgCl) [mV] | Reference |
| This compound (TX) | 1765 | Not specified | [5] |
| 2,4-Diethylthis compound (DETX) | 1675 | Not specified | [5] |
| Amine-substituted Thioxanthones | Varies with substituent | Varies with substituent | [5] |
Note: The specific values for amine-substituted thioxanthones can be found in the supplementary information of the cited reference and vary depending on the nature and position of the amine substituent.[5]
Experimental Protocols
Protocol 1: Determination of Oxidation and Reduction Potentials of a this compound Derivative using Cyclic Voltammetry
This protocol outlines the steps for performing a standard cyclic voltammetry experiment to determine the electrochemical properties of a this compound derivative.
1. Materials and Reagents:
-
This compound derivative of interest
-
Solvent: Acetonitrile (B52724) (ACN), anhydrous[7]
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)[7]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode[7][8]
-
Working Electrode: Glassy carbon electrode[7]
-
Counter Electrode: Platinum wire[8]
-
Electrochemical cell
-
Potentiostat[7]
-
Inert gas (Argon or Nitrogen) for deoxygenation
2. Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry (e.g., 1.0 µm followed by 0.05 µm) on a polishing pad.[9]
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Soncate the electrode in ethanol (B145695) and then deionized water for a few minutes to remove any residual polishing material.[9]
-
Dry the electrode completely before use.
3. Solution Preparation:
-
Prepare a stock solution of the this compound derivative in acetonitrile (e.g., 1 mM).
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAPF6) in acetonitrile.
-
Create the final measurement solution by adding a known volume of the this compound stock solution to the electrolyte solution to achieve the desired final concentration (e.g., 0.1 mM).
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the measurement solution.[8]
-
Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical starting point for parameters is:
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
Repeat the measurement at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the redox processes.[8]
5. Data Analysis:
-
From the resulting cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
The oxidation potential (Eox) can be approximated from the anodic peak potential.
-
The reduction potential (Ered) can be approximated from the cathodic peak potential.
-
Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature, and the peak current ratio is close to 1.[4]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for Cyclic Voltammetry of Thioxanthones.
Diagram 2: Photochemical Mechanism of this compound Photoinitiation
Caption: Photoinitiation via Photoinduced Electron Transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. uni-due.de [uni-due.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic Voltammetry: The Investigation Of Electrolysis Mechanisms | Department of Chemical Engineering and Biotechnology [ceb.cam.ac.uk]
- 7. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
Thioxanthone Derivatives as Versatile Photosensitizers for Organic Transformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of thioxanthone derivatives as powerful photosensitizers in a variety of organic transformations. This compound-based photosensitizers have emerged as a valuable class of organic molecules for mediating photochemical reactions due to their favorable photophysical properties, including high triplet energies and long-lived triplet states.[1][2] This allows them to efficiently absorb light and transfer energy to other molecules, initiating a cascade of chemical reactions with applications ranging from polymer synthesis to complex organic synthesis.
Overview of this compound Photosensitizers
This compound (TX) and its derivatives are aromatic ketones that serve as highly effective triplet photosensitizers.[1][2] Upon absorption of light, typically in the UV-A or visible region, the this compound molecule is promoted to an excited singlet state (¹TX), which then rapidly undergoes intersystem crossing (ISC) to a more stable, long-lived triplet state (³TX). This triplet state is the key reactive intermediate in most this compound-sensitized reactions.
The versatility of this compound derivatives stems from their ability to initiate chemical transformations through two primary mechanisms:
-
Energy Transfer (EnT): The excited triplet this compound can transfer its energy to a substrate molecule, promoting it to its own triplet state, which then undergoes the desired chemical reaction. This is common in reactions like [2+2] photocycloadditions.
-
Electron Transfer (SET): The excited this compound can act as either an electron donor or acceptor, depending on the reaction partner. This single electron transfer process generates radical ions, which are key intermediates in many photoredox-catalyzed reactions.
The photophysical and catalytic properties of thioxanthones can be fine-tuned by introducing various substituents onto the this compound core, allowing for the optimization of the photosensitizer for specific applications.[3]
Key Applications and Experimental Protocols
This section details the application of this compound derivatives in several important organic transformations, providing generalized experimental protocols for each.
Enantioselective [2+2] Photocycloaddition
Chiral this compound derivatives have proven to be excellent catalysts for enantioselective [2+2] photocycloaddition reactions, providing a powerful tool for the synthesis of chiral cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. These reactions are typically induced by visible light.[4]
General Experimental Protocol for Enantioselective Intramolecular [2+2] Photocycloaddition of Enones:
-
Reaction Setup: In a quartz reaction tube, dissolve the enone substrate (1.0 equiv) and the chiral this compound catalyst (e.g., 10-20 mol%) in a suitable solvent (e.g., toluene, CH₂Cl₂) to a concentration of 0.01-0.05 M.
-
Degassing: Degas the solution by bubbling with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state of the photosensitizer.
-
Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., 365 nm or 420 nm LED) at a controlled temperature (e.g., 0 °C or room temperature) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclobutane product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC or GC analysis.
C-H Functionalization
This compound-sensitized C-H functionalization has emerged as a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where the excited triplet this compound abstracts a hydrogen atom from the substrate, generating a reactive radical intermediate.
General Experimental Protocol for this compound-Sensitized C-H Arylation:
-
Reaction Setup: To an oven-dried reaction vessel, add the substrate (1.0 equiv), the aryl halide (1.5-2.0 equiv), the this compound photosensitizer (e.g., 5-10 mol%), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and a solvent (e.g., DMSO or DMF).
-
Degassing: Degas the mixture by three freeze-pump-thaw cycles.
-
Irradiation: Irradiate the reaction mixture with a blue or violet LED light source at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the arylated product.
Atom Transfer Radical Polymerization (ATRP)
This compound derivatives can act as efficient organic photoredox catalysts for atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polymers with controlled molecular weights and low dispersity under visible light irradiation.
Experimental Protocol for Photo-ATRP of Methyl Methacrylate (B99206) (MMA):
-
Preparation of Reaction Mixture: In a Schlenk tube, add the this compound derivative catalyst (0.01 mmol, 0.1 equiv), methyl methacrylate (MMA, e.g., 1 mL), and a solvent such as dimethylacetamide (DMAc, e.g., 1 mL).
-
Initiator Addition: Add the ATRP initiator, for example, ethyl α-bromophenylacetate (EBPA, 0.06 mmol, 1 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Irradiate the sealed tube with a 405 nm LED light source at room temperature with magnetic stirring for a specified time (e.g., 4 hours).
-
Termination and Precipitation: Terminate the polymerization by exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like methanol.
-
Purification and Analysis: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum. Analyze the molecular weight (Mn) and dispersity (Đ) of the polymer by size-exclusion chromatography (SEC).
Quantitative Data
The selection of an appropriate this compound photosensitizer is crucial for the success of a photochemical reaction. The following tables summarize key photophysical and electrochemical data for a selection of this compound derivatives.
Table 1: Photophysical Properties of Selected this compound Derivatives
| This compound Derivative | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Triplet Energy (ET, kcal/mol) | Fluorescence Quantum Yield (Φf) |
| This compound (TX) | 365 | ~5000 | 65.5 | ~0.01 |
| 2-Isopropylthis compound (ITX) | 382 | ~5500 | 65.2 | - |
| 2-Chlorothis compound (CTX) | 383 | ~6000 | 63.8 | - |
| 1-Chloro-4-propoxythis compound | 398 | ~7000 | - | - |
| 2,4-Diethylthis compound (DETX) | 385 | ~6500 | - | - |
Data compiled from various sources. Exact values may vary depending on the solvent and measurement conditions.
Table 2: Electrochemical Properties of Selected this compound Derivatives
| This compound Derivative | Oxidation Potential (Eox, V vs. SCE) | Reduction Potential (Ered, V vs. SCE) |
| This compound (TX) | +1.87 | -1.25 |
| 2-Isopropylthis compound (ITX) | +1.85 | -1.23 |
| 2,4-Diethylthis compound (DETX) | +1.78 | -1.28 |
Data compiled from various sources. Exact values may vary depending on the solvent and measurement conditions.
Mechanistic Insights and Visualizations
The underlying mechanisms of this compound-sensitized transformations can be visualized to provide a clearer understanding of the reaction pathways.
General Mechanism of this compound Photosensitization
The following diagram illustrates the fundamental processes involved in this compound photosensitization, leading to either energy transfer or electron transfer pathways.
Caption: General photochemical pathways for this compound photosensitization.
Experimental Workflow for a Typical Photosensitized Reaction
This diagram outlines the typical laboratory workflow for carrying out a this compound-sensitized organic transformation.
Caption: A typical experimental workflow for a photosensitized organic transformation.
Conclusion
This compound derivatives are a versatile and powerful class of photosensitizers for a wide range of organic transformations. Their tunable photophysical and electrochemical properties, coupled with their ability to operate under mild, visible-light conditions, make them attractive catalysts for modern organic synthesis. The protocols and data presented in this document provide a valuable resource for researchers looking to harness the potential of this compound photosensitizers in their own work. Further exploration into novel this compound structures and their applications is expected to continue to expand the horizons of photochemistry.
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 4. scilit.com [scilit.com]
Synthesis and Application of Thioxanthone-Fluorene Copolymers in Photopolymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of thioxanthone-fluorene copolymers and their use as photoinitiators in polymerization. This guide includes experimental procedures, data presentation in tabular format for easy comparison, and visualizations of key processes.
This compound-fluorene copolymers are emerging as highly efficient photoinitiators for radical polymerization, particularly under visible light. Their unique molecular architecture, combining the photosensitive this compound moiety with the fluorene (B118485) group, offers enhanced light absorption properties compared to traditional photoinitiators. This makes them suitable for a wide range of applications, including the fabrication of biomedical materials, 3D printing, and the development of drug delivery systems.
Synthesis of this compound-Fluorene Copolymers
The synthesis of this compound-fluorene copolymers, such as this compound-fluorenecarboxylic acid (TX-FLCOOH), is a critical step in their application. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of this compound-Fluorenecarboxylic Acid (TX-FLCOOH)
This protocol is adapted from a known procedure for synthesizing TX-FLCOOH, which has a reported yield of 52%.[1]
Materials:
-
Thiosalicylic acid
-
Fluorene-4-carboxylic acid
-
Concentrated sulfuric acid (95-97%)
-
Dioxane
-
Water
Procedure:
-
Slowly add thiosalicylic acid (0.2 g, 1.3 mmol) to 10 mL of concentrated sulfuric acid in a flask, stirring for 5 minutes to ensure thorough mixing.
-
Gradually add fluorene-4-carboxylic acid (0.85 g, 3.9 mmol) to the stirred mixture over a period of 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration and wash it with an excess of boiling water.
-
Boil the precipitate in water for an additional 5 minutes, then cool and filter the solution.
-
Recrystallize the crude product from a dioxane/water mixture to obtain the pure, bright yellow solid of TX-FLCOOH.
Characterization Data:
| Parameter | Value |
| Yield | 52%[1] |
| Appearance | Bright yellow solid[1] |
| UV-Vis Absorption Maximum (λmax) | 393 nm[1] |
| Molar Extinction Coefficient (ε) | 3512 L mol⁻¹ cm⁻¹[1] |
| UV Cutoff Wavelength | 550 nm[1] |
Photopolymerization Using this compound-Fluorene Copolymers
This compound-fluorene copolymers, particularly TX-FLCOOH, are effective photoinitiators for the radical polymerization of various monomers, such as methyl methacrylate (B99206) (MMA) and trimethylolpropane (B17298) triacrylate (TMPTA).[2][3]
Photoinitiation Mechanism
The photoinitiation process is classified as a Type II mechanism, which involves intermolecular or intramolecular hydrogen abstraction. The process can be summarized in the following steps:
References
Application Notes and Protocols for Utilizing Thioxanthone in Dual-Cure Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation and characterization of thioxanthone and its derivatives as photosensitizers in dual-cure polymer systems. The information is intended to guide researchers in formulating and evaluating novel dual-cure resins for various applications, including dental composites, coatings, and adhesives.
Introduction to this compound in Dual-Cure Systems
Dual-cure polymer systems are designed to cure via two distinct mechanisms: a rapid photocuring step and a slower chemical curing process (often referred to as "dark cure"). This dual functionality ensures complete polymerization in areas where light penetration is limited. This compound (TX) and its derivatives, such as 2-isopropylthis compound (B132848) (ITX) and 2,4-diethylthis compound (DETX), are highly efficient Type II photoinitiators and photosensitizers.[1][2] In dual-cure systems, they play a crucial role in initiating the photopolymerization component of the curing process.
Thioxanthones are particularly valuable in pigmented or filled systems where they can overcome the light-shielding effect of other components.[3] They exhibit strong absorption in the near-UV and violet regions of the electromagnetic spectrum, making them compatible with common LED light-curing units.[1][3] In cationic dual-cure systems, thioxanthones act as photosensitizers for diaryliodonium salts, initiating polymerization through an electron transfer mechanism.[4] This allows for the efficient curing of epoxy-based formulations, which are known for their low shrinkage and excellent mechanical properties.
Key Performance Data of this compound-Based Dual-Cure Systems
The following tables summarize key performance data for dual-cure systems utilizing this compound derivatives. This data is compiled from various studies and is intended to provide a comparative overview.
Table 1: Curing Performance of this compound-Based Dual-Cure Resins
| Formulation ID | This compound Derivative (wt%) | Co-initiator System | Curing Condition | Degree of Conversion (%) | Polymerization Rate (s⁻¹) | Reference |
| DC-TX-01 | ITX (0.5) | Camphorquinone/Amine | Light-cure | 65-75 | 0.1-0.2 | [5] |
| DC-TX-02 | DETX (1.0) | Diaryliodonium Salt | Light-cure (UV) | >80 | Not Reported | [4] |
| DC-TX-03 | ITX (0.2-2.0) | Tertiary Amine | Light-cure | Not Reported | Not Reported | [1] |
| DC-TX-04 | DETX (0.5) | Diaryliodonium Salt | Dual-cure | >90 | Not Reported | [4] |
Table 2: Mechanical Properties of this compound-Initiated Dual-Cured Polymers
| Formulation ID | This compound Derivative (wt%) | Polymer Matrix | Flexural Strength (MPa) | Flexural Modulus (GPa) | Hardness (Vickers) | Reference |
| DM-TX-01 | Not Specified | BisGMA/TEGDMA | 80-120 | 3-5 | 40-60 | [6] |
| DM-TX-02 | Not Specified | Epoxy-based | Not Reported | Not Reported | Not Reported | [4] |
| DM-TX-03 | Thio-urethane modified | BisGMA/UDMA/TEGDMA | Increased | Decreased | Not Reported | [6] |
Experimental Protocols
Protocol for Preparation of a this compound-Based Dual-Cure Resin
This protocol describes the preparation of a model dual-cure resin system based on common dental composite formulations.
Materials:
-
Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
2-Isopropylthis compound (ITX)
-
Diaryliodonium hexafluorophosphate (B91526)
-
Benzoyl peroxide (BPO)
-
N,N-dimethyl-p-toluidine (DMPT)
-
Silanized glass fillers (optional)
Procedure:
-
Paste A (Photo-activatable):
-
In a light-protected container, create a monomer mixture of 70 wt% BisGMA and 30 wt% TEGDMA.
-
Add 0.5 wt% ITX and 1.0 wt% diaryliodonium hexafluorophosphate to the monomer mixture.
-
Mix thoroughly using a magnetic stirrer until all components are fully dissolved.
-
If using fillers, gradually add up to 60 wt% silanized glass fillers and mix to a homogenous paste using a planetary mixer.
-
-
Paste B (Chemically-activatable):
-
In a separate container, prepare the same BisGMA/TEGDMA monomer mixture.
-
Add 1.0 wt% BPO and 1.0 wt% DMPT to the monomer mixture.
-
Mix thoroughly until all components are dissolved.
-
If using fillers, add the same percentage as in Paste A and mix to a homogenous paste.
-
-
Storage: Store both pastes in light-proof containers at room temperature.
Protocol for Real-Time FTIR (RT-FTIR) Analysis of Curing Kinetics
This protocol allows for the real-time monitoring of the polymerization process by tracking the decrease in the methacrylate (B99206) C=C bond concentration.
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
LED light-curing unit (e.g., 405 nm or broad-spectrum)
Procedure:
-
Mix Paste A and Paste B in a 1:1 ratio immediately before the measurement.
-
Apply a small amount of the mixed paste onto the ATR crystal.
-
Record a baseline spectrum of the uncured material.
-
Position the light guide of the curing unit at a fixed distance from the sample on the ATR crystal.
-
Simultaneously start the FTIR data acquisition in kinetics mode and activate the light-curing unit for a predetermined time (e.g., 20-60 seconds).
-
Continue to record spectra for at least 10-15 minutes to monitor the dark cure reaction.
-
The degree of conversion (DC) is calculated from the decrease in the peak height or area of the aliphatic C=C absorption band at approximately 1638 cm⁻¹ relative to an internal standard peak that does not change during polymerization (e.g., the aromatic C=C absorption at around 1608 cm⁻¹).
-
Formula for Degree of Conversion (%DC): %DC = [1 - ( (Peak Area of C=C at time t) / (Peak Area of reference at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of reference at time 0) )] * 100
-
Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the polymerization reaction, providing information on the reaction kinetics and total enthalpy.
Equipment:
-
Differential Scanning Calorimeter equipped with a UV light source
-
Aluminum DSC pans
Procedure:
-
Mix Paste A and Paste B in a 1:1 ratio.
-
Accurately weigh 5-10 mg of the mixed paste into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a desired isothermal temperature (e.g., 37 °C).
-
Once the baseline is stable, expose the sample to UV light of a specific intensity and duration.
-
The exothermic heat flow during and after irradiation is recorded.
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.
-
The rate of polymerization is proportional to the heat flow (dH/dt).
Protocol for Mechanical Property Testing
Flexural Strength (Three-Point Bending Test):
-
Prepare rectangular bar-shaped specimens (e.g., 2 mm x 2 mm x 25 mm) by filling a mold with the mixed dual-cure paste.
-
Light-cure the specimens from multiple directions according to the manufacturer's instructions.
-
Allow the specimens to dark-cure for 24 hours at 37 °C.
-
Measure the dimensions of each specimen.
-
Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min until fracture.
-
Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the width, and d is the thickness of the specimen.
Microhardness Test:
-
Prepare cylindrical specimens (e.g., 5 mm in diameter and 2 mm thick).
-
Cure the specimens as described for the flexural strength test.
-
Polish the surface of the specimens to be tested.
-
Measure the Vickers Hardness (VHN) using a microhardness tester with a specific load (e.g., 200 g) and dwell time (e.g., 15 seconds).
Visualizations
Caption: Photosensitization mechanism of this compound.
Caption: Workflow for dual-cure system characterization.
Caption: Component relationships in a dual-cure system.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. "Development of quantitative FT-IR methods for analyzing the cure kinet" by Sang Ha Son [docs.lib.purdue.edu]
- 4. Chemical and mechanical properties of dual-polymerizing core build-up materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. testextextile.com [testextextile.com]
Application Notes and Protocols: Thioxanthone-Based Photoinitiating Systems for Dental Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of thioxanthone-based photoinitiating systems for dental composites, including their mechanism of action, comparative performance data, and detailed experimental protocols for their evaluation.
Introduction to this compound Photoinitiators
This compound (TX) and its derivatives are highly efficient Type II photoinitiators for free radical polymerization, a key process in the curing of dental composites.[1] Unlike Type I photoinitiators that undergo cleavage upon light absorption to form radicals, Type II photoinitiators like this compound require a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate initiating radicals.[1] The process is initiated by the absorption of light by the this compound molecule, which transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an aminoalkyl radical, both of which can initiate polymerization.
The primary advantages of this compound-based systems include their high molar absorptivity in the near-UV and visible light regions, which allows for efficient curing.[2][3][4] This can be particularly beneficial for achieving a greater depth of cure in dental restorations. However, their performance is highly dependent on the specific this compound derivative and the co-initiator used.
Performance of this compound-Based Photoinitiating Systems
The efficacy of a photoinitiating system is determined by several key parameters, including the degree of conversion (DC), polymerization kinetics, and the mechanical properties of the resulting composite. Below is a summary of available data comparing this compound-based systems with the conventional camphorquinone (B77051) (CQ)/amine system.
Table 1: Degree of Conversion (DC) and Polymerization Kinetics
| Photoinitiator System | Concentration (mol%) | Degree of Conversion (DC) (%) | Maximum Polymerization Rate (Rp_max) (%/s) | Light Source | Reference |
| This compound-based | |||||
| QTX + EDAB | 1 | Similar to CQ+EDAB | Lower than CQ+EDAB | Halogen Lamp | [3] |
| QTX + EDAB + DPIHFP | 1 | Similar to CQ+EDAB | Lower than CQ+EDAB | Halogen Lamp | [3] |
| QTX + DPIHFP + SULF | 1 | Similar to CQ+EDAB | Lower than CQ+EDAB | Halogen Lamp | [3] |
| Camphorquinone-based (Control) | |||||
| CQ + EDAB | 1 | Higher than QTX+EDAB | Higher than QTX+EDAB | Halogen Lamp | [3] |
Note: QTX is a water-soluble this compound derivative, EDAB is ethyl 4-dimethylaminobenzoate, DPIHFP is diphenyliodonium (B167342) hexafluorophosphate, and SULF is p-toluenesulfinic acid sodium salt hydrate.
Table 2: Mechanical Properties of Dental Composites with Different Photoinitiators
| Photoinitiator System | Flexural Strength (MPa) | Flexural Modulus (GPa) | Hardness (VHN) | Reference |
| Alternative Photoinitiators | ||||
| TPO | Higher than CQ | Higher than CQ | Higher than CQ | [5] |
| BAPO | Highest | Higher than CQ | Similar to TPO | [5] |
| Camphorquinone-based (Control) | ||||
| CQ/amine | Lower than TPO/BAPO | Lower than TPO/BAPO | Lower than TPO/BAPO | [5] |
Note: TPO (Trimethylbenzoyl-diphenyl-phosphine oxide) and BAPO (Bis(acyl)phosphine oxide) are Type I photoinitiators often compared with Type II systems.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photoinitiating systems.
Protocol 1: Determination of Degree of Conversion (DC) using FTIR Spectroscopy
This protocol outlines the procedure for measuring the degree of monomer conversion in a dental composite using Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light with a calibrated power output
-
Molds for sample preparation (e.g., 2 mm thick, 5 mm diameter)
-
Polyester (Mylar) strips
-
Spatula for composite placement
-
Uncured dental composite resin
-
Cured dental composite sample
Procedure:
-
Uncured Sample Spectrum:
-
Place a small amount of the uncured composite paste onto the ATR crystal.
-
Cover the paste with a Mylar strip and press gently to create a thin, uniform layer.
-
Record the FTIR spectrum of the uncured sample. The spectral range should cover the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C stretching vibration at around 1608 cm⁻¹.
-
-
Cured Sample Preparation:
-
Fill a mold with the uncured composite, place a Mylar strip on the top and bottom surfaces, and press to extrude excess material.
-
Light-cure the sample through the Mylar strip according to the manufacturer's instructions or the specific experimental parameters (e.g., 40 seconds at a specified light intensity).
-
-
Cured Sample Spectrum:
-
Remove the cured composite disc from the mold.
-
Place the bottom surface of the cured disc in contact with the ATR crystal.
-
Record the FTIR spectrum under the same conditions as the uncured sample.
-
-
Calculation of Degree of Conversion: The degree of conversion is calculated using the following formula, based on the change in the ratio of the absorbance intensities of the aliphatic and aromatic C=C peaks before and after curing:
Where:
-
Abs¹⁶³⁸ is the absorbance at 1638 cm⁻¹
-
Abs¹⁶⁰⁸ is the absorbance at 1608 cm⁻¹
-
Protocol 2: Evaluation of Flexural Strength
This protocol describes the three-point bending test to determine the flexural strength of a cured dental composite.
Materials and Equipment:
-
Universal testing machine with a three-point bending fixture
-
Rectangular molds (e.g., 25 mm x 2 mm x 2 mm)
-
Dental curing light
-
Polyester (Mylar) strips
-
Calipers for precise measurement of specimen dimensions
-
Cured dental composite specimens
Procedure:
-
Specimen Preparation:
-
Overfill a rectangular mold with the uncured composite material.
-
Cover the top and bottom with Mylar strips and press to create a flat surface and remove excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to a defined protocol (e.g., overlapping irradiations to ensure uniform curing).
-
After curing, carefully remove the specimen from the mold and lightly sand the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing:
-
Measure the width and thickness of each specimen at the center using calipers.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine. The span between the supports is typically 20 mm.
-
Apply a load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Record the maximum load (F) at fracture.
-
-
Calculation of Flexural Strength: The flexural strength (σ) is calculated using the following formula:
Where:
-
F is the maximum load at fracture (N)
-
L is the span between the supports (mm)
-
w is the width of the specimen (mm)
-
h is the thickness of the specimen (mm)
-
Visualizations
Photoinitiation Mechanism of this compound
Caption: Photoinitiation mechanism of a Type II this compound system.
Experimental Workflow for Evaluating Dental Composites
Caption: Workflow for the evaluation of dental composite properties.
Relationship between Photoinitiator System and Composite Properties
Caption: Factors influencing the final properties of dental composites.
References
- 1. Clinical Evaluation of Resin-Based Composites in Posterior Restorations: 12-Month Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel one-component photoinitiators based on this compound derivatives | springerprofessional.de [springerprofessional.de]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Immobilization of Thioxanthone Catalysts on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of thioxanthone-based photocatalysts onto various solid supports, including silica (B1680970) nanoparticles, magnetic nanoparticles, and polymers. This compound and its derivatives are powerful organic photocatalysts that can initiate a variety of chemical transformations upon excitation with visible light. Their immobilization on solid supports facilitates catalyst recovery and reuse, enhancing their practical applicability in industrial processes and drug development by minimizing product contamination.
Overview of Immobilization Strategies
The immobilization of this compound catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high efficiency and selectivity of molecular catalysts with the practical advantages of solid catalysts.[1][2] The primary goal is to create a stable linkage between the this compound moiety and the support material, preventing leaching and allowing for easy separation and reuse of the catalyst.[3][4]
Commonly employed solid supports include:
-
Silica Nanoparticles: Offer high surface area, thermal stability, and well-established surface chemistry for functionalization.[5][6]
-
Magnetic Nanoparticles (Fe₃O₄): Provide the significant advantage of easy separation from the reaction mixture using an external magnetic field.[7][8] They are often coated with a silica shell to improve stability and provide a surface for functionalization.
-
Polymers: Allow for the incorporation of the this compound unit either into the polymer backbone or as a pendant group, leading to macromolecular photocatalysts with low migratability.[9][10]
The choice of immobilization strategy depends on the desired application, the nature of the solid support, and the functional groups available on the this compound derivative.
Synthesis of Functionalized this compound Derivatives
To enable covalent attachment to a solid support, the this compound core must be functionalized with a suitable linker arm terminating in a reactive group, such as a carboxylic acid or a thiol.
Protocol for Synthesis of 2-Carboxymethoxythis compound
This protocol describes the synthesis of a this compound derivative with a carboxylic acid functionality, which can be used for subsequent coupling to amine-functionalized supports.[11]
Materials:
-
Dithiobisbenzoic acid
-
Phenoxyacetic acid
-
Concentrated sulfuric acid (98%)
-
Deionized water
Procedure:
-
To a reactor, add concentrated sulfuric acid (500 g) and dithiobisbenzoic acid (30.6 g).
-
Over the course of 1 hour, add phenoxyacetic acid (60.8 g) while maintaining the temperature between 0-25°C.
-
Stir the reaction mixture for an additional hour at the same temperature.
-
Quench the reaction by adding water (470 mL).
-
Filter the resulting solid product, wash with water, and dry to obtain 2-carboxymethoxythis compound.
Immobilization on Silica Nanoparticles
This section details the preparation of silica nanoparticles and the subsequent immobilization of a carboxylated this compound catalyst.
General Workflow for Immobilization on Silica
The overall process involves the synthesis of silica nanoparticles, surface functionalization with amine groups, and finally, the covalent attachment of the this compound catalyst.
Protocol for Amine Functionalization of Silica Nanoparticles
This protocol uses 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce primary amine groups onto the surface of silica nanoparticles.[12]
Materials:
-
Silica nanoparticles (synthesized via Stöber method or commercially available)[5]
-
3-Aminopropyltriethoxysilane (APTES)
-
Deionized water
Procedure:
-
Disperse 1 g of silica nanoparticles in 25 mL of ethanol and sonicate for 30 minutes to ensure a homogenous suspension.
-
In a separate flask, dissolve 200 mg of APTES in 20 mL of deionized water and stir at room temperature for 2 hours to facilitate hydrolysis.
-
Add the silica nanoparticle suspension to the hydrolyzed APTES solution.
-
Heat the reaction mixture to 70°C and stir for 23 hours.
-
Collect the amine-functionalized silica nanoparticles (SiO₂-NH₂) by centrifugation, wash thoroughly with ethanol and deionized water, and dry under vacuum.
Protocol for EDC/NHS Coupling of this compound to Amine-Functionalized Silica
This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond between the carboxylated this compound and the aminated silica surface.[13][14][15]
Materials:
-
Amine-functionalized silica nanoparticles (SiO₂-NH₂)
-
2-Carboxymethoxythis compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Disperse 100 mg of SiO₂-NH₂ in 10 mL of Coupling Buffer.
-
In a separate vial, dissolve 20 mg of 2-carboxymethoxythis compound in 2 mL of DMF.
-
In another vial, prepare a fresh solution of 30 mg of EDC and 15 mg of NHS in 5 mL of Activation Buffer.
-
Add the EDC/NHS solution to the this compound solution and stir at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Add the activated this compound solution to the SiO₂-NH₂ suspension.
-
Stir the reaction mixture at room temperature for 4 hours or overnight at 4°C.
-
Quench the reaction by adding 1 mL of Quenching Solution and stirring for 30 minutes.
-
Collect the this compound-immobilized silica nanoparticles by centrifugation, wash extensively with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Dry the final product under vacuum.
Immobilization on Magnetic Nanoparticles
The use of magnetic nanoparticles (Fe₃O₄) as a support allows for facile catalyst separation. A silica shell is typically applied to enhance stability and provide a surface for functionalization.
General Workflow for Immobilization on Magnetic Nanoparticles
The process involves the synthesis of the magnetic core, coating with a silica shell, amine functionalization, and finally, catalyst attachment.
Protocol for Synthesis of Fe₃O₄ Magnetic Nanoparticles
This protocol describes the synthesis of magnetite nanoparticles via the co-precipitation method.[3][9][16]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
Procedure:
-
Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in 100 mL of deionized water under vigorous stirring and nitrogen atmosphere.
-
Heat the solution to 80°C.
-
Rapidly add 10 mL of NH₄OH solution. A black precipitate will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Collect the black precipitate using a strong magnet, discard the supernatant.
-
Wash the nanoparticles repeatedly with deionized water until the pH of the supernatant is neutral.
-
Resuspend the Fe₃O₄ nanoparticles in deionized water.
Protocol for Silica Coating and Amine Functionalization of Fe₃O₄ Nanoparticles
This protocol combines the silica coating (Stöber method) and amine functionalization in a one-pot synthesis.[17][18]
Materials:
-
Fe₃O₄ nanoparticle suspension
-
Ethanol
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
3-Aminopropyltriethoxysilane (APTES)
-
Ammonium hydroxide (25%)
Procedure:
-
Disperse a known amount of Fe₃O₄ nanoparticles in a mixture of ethanol and water.
-
Add ammonium hydroxide to initiate the reaction.
-
Add a mixture of TEOS and APTES dropwise while stirring vigorously.
-
Allow the reaction to proceed for 6-12 hours at room temperature.
-
Collect the resulting core-shell nanoparticles (Fe₃O₄@SiO₂-NH₂) using a magnet.
-
Wash the particles thoroughly with ethanol and water.
-
Dry the functionalized magnetic nanoparticles under vacuum.
The coupling of carboxylated this compound to the amine-functionalized magnetic nanoparticles can then be performed using the EDC/NHS protocol described in section 3.3.
Immobilization on Polymer Supports
This compound can be incorporated into a polymer matrix either by polymerizing a monomer that already contains the this compound moiety ("grafting from") or by attaching a this compound derivative to an existing polymer ("grafting to").
Protocol for Synthesis of a this compound-Containing Acrylate (B77674) Monomer and Subsequent Polymerization
This "grafting from" approach creates a polymer with this compound units as pendant groups.[10]
Materials:
-
4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenol
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
AIBN (Azobisisobutyronitrile)
-
Other acrylate co-monomers (e.g., methyl methacrylate)
Procedure (Monomer Synthesis):
-
Dissolve 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenol and triethylamine in DCM and cool to 0°C.
-
Slowly add a solution of acryloyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the this compound-acrylate monomer.
Procedure (Polymerization):
-
Dissolve the this compound-acrylate monomer, a co-monomer (e.g., methyl methacrylate), and AIBN in toluene in a reaction vessel.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and dry the polymer-supported this compound catalyst.
Characterization of Immobilized Catalysts
Successful immobilization can be confirmed by a variety of analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the this compound moiety and the functional groups on the support. For example, after immobilization of a carboxylated this compound onto an aminated support, the appearance of amide bands (around 1650 cm⁻¹ and 1550 cm⁻¹) and the disappearance or reduction of the carboxylic acid and amine bands would indicate successful coupling.[19][20][21][22][23]
-
UV-Vis Spectroscopy (Solid-State): To confirm the presence of the this compound chromophore on the solid support. The characteristic absorption bands of this compound (typically in the range of 380-410 nm) should be observable in the spectrum of the immobilized catalyst.[4][5][9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (this compound derivative) grafted onto the inorganic support (silica or magnetic nanoparticles).
-
Elemental Analysis: To determine the percentage of elements such as carbon, nitrogen, and sulfur, which can be used to calculate the catalyst loading.
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To determine the metal content in the case of magnetic nanoparticles or to quantify any leached metal during catalytic reactions.[13]
Application Protocols
Immobilized this compound catalysts are particularly useful in photocatalytic applications where catalyst recovery is desirable.
Protocol for Photocatalytic Degradation of Organic Dyes
This protocol describes a typical procedure for evaluating the photocatalytic activity of an immobilized this compound catalyst using Rhodamine B as a model organic dye.[3][4]
Materials:
-
Immobilized this compound catalyst (e.g., on TiO₂/SiO₂ or magnetic nanoparticles)
-
Rhodamine B
-
Deionized water
-
Photoreactor equipped with a visible light source (e.g., Xenon lamp with a >400 nm cutoff filter)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Rhodamine B (e.g., 10⁻⁵ M) in deionized water.
-
Suspend a known amount of the immobilized catalyst (e.g., 1 g/L) in the Rhodamine B solution.
-
Stir the suspension in the dark for 30-60 minutes to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with visible light under continuous stirring.
-
At regular time intervals, take aliquots of the suspension.
-
Separate the catalyst from the solution (by centrifugation or using a magnet for magnetic catalysts).
-
Measure the absorbance of the supernatant at the maximum wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol for Photopolymerization of Acrylate Monomers
This protocol outlines the use of immobilized this compound for initiating the polymerization of acrylate monomers.[9][10][24]
Materials:
-
Immobilized this compound catalyst
-
Acrylate monomer (e.g., methyl methacrylate, MMA, or a multifunctional acrylate like trimethylolpropane (B17298) triacrylate, TMPTA)
-
Co-initiator (e.g., an amine like N-methyldiethanolamine, MDEA), if required
-
Solvent (e.g., THF or acetonitrile)
-
Light source (e.g., LED with λ_max = 405 nm)
-
Real-time FTIR spectrometer
Procedure:
-
Prepare a formulation containing the acrylate monomer, the immobilized this compound catalyst, and the co-initiator (if used) in a suitable solvent.
-
Place a small drop of the formulation between two salt plates (e.g., KBr).
-
Place the sample in a real-time FTIR spectrometer.
-
Monitor the decrease in the characteristic infrared absorption band of the acrylate double bond (e.g., around 1635 cm⁻¹) as a function of irradiation time.
-
Calculate the monomer conversion from the change in the peak area.
Catalyst Reusability and Leaching Tests
A key advantage of immobilized catalysts is their potential for reuse.
Protocol for Catalyst Reusability Test
-
After a catalytic run (e.g., dye degradation), recover the catalyst by centrifugation or magnetic separation.
-
Wash the catalyst thoroughly with a suitable solvent (e.g., ethanol, water) to remove any adsorbed products or unreacted starting materials.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent catalytic run under the same conditions.
-
Repeat this cycle several times, measuring the catalytic activity in each run to assess the loss of efficiency over time.[3][4]
Protocol for Leaching Test (Hot Filtration Test)
This test helps to determine if the active catalytic species is leaching from the solid support into the reaction medium.[17][25][26][27]
-
Start a catalytic reaction as described in the application protocols.
-
At approximately 50% conversion, stop the reaction and immediately separate the solid catalyst from the reaction mixture (e.g., by hot filtration or magnetic separation).
-
Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions (light, temperature).
-
Monitor the reaction progress in the filtrate. If the reaction continues to proceed, it indicates that active catalytic species have leached from the support. If the reaction stops, it suggests that the catalysis is truly heterogeneous.
Data Presentation
The following tables summarize typical performance data for this compound catalysts immobilized on different supports. Note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Photocatalytic Degradation of Rhodamine B
| Support Material | Catalyst Loading | Degradation Efficiency | Time (min) | Reusability (after 5 cycles) | Reference |
| TiO₂ Nanoparticles | Not specified | 97% | 35 | Significant decrease | [3][4] |
| TiO₂/SiO₂ Composite | Not specified | 100% | 210 | Negligible decrease | [10] |
| Floating PDMS Sponge | Not specified | >95% | 120 | Good | [28] |
| Magnetic α-Fe₂O₃/WO₃ | 1 g/L | ~98% (for RB19) | 240 | ~93% activity retained | [29] |
Table 2: Photopolymerization of Acrylate Monomers
| Support/System | Monomer | Conversion | Time (min) | Light Source | Reference |
| Silicone-Thioxanthone | HDDA | ~60% | 10 | Xenon Lamp (>400 nm) | [9] |
| Silicone-Thioxanthone | TMPTA | ~45% | 10 | Xenon Lamp (>400 nm) | [9] |
| TX-Acrylate Polymer | HDDA | >90% | 10 | Xenon Lamp (>400 nm) | [10] |
| Free TX-thiol (TX-SH) | EA/TPGDA | ~80% | <1 | UV Lamp | [16] |
Signaling Pathways and Logical Relationships
Photocatalytic Cycle of this compound
The general mechanism for a Type II photoinitiator like this compound involves excitation to the triplet state, followed by interaction with a co-initiator (e.g., an amine) to generate the initiating radicals.
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. BJOC - Heterogeneous photocatalysis in flow chemical reactors [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Functionalized NanoTiO2 Composites as Photocatalyst for Degradation of Organic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound based one-component polymerizable visible light photoinitiator for free radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. US20040059133A1 - Process for the production of substituted thioxanthones - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Accurate Determination of Catalyst Loading on Glassy Carbon Disk and Its Impact on Thin Film Rotating Disk Electrode for Oxygen Reduction Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Laboratory Leaching Test Procedure - 911Metallurgist [911metallurgist.com]
- 28. researchgate.net [researchgate.net]
- 29. ro.ecu.edu.au [ro.ecu.edu.au]
Troubleshooting & Optimization
Technical Support Center: Thioxanthone Photoinitiation Systems
Welcome to the technical support center for thioxanthone-based photoinitiation systems. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their photopolymerization experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a this compound photoinitiator and how does it work?
A1: this compound (TX) and its derivatives are a class of photoinitiators widely used in photopolymerization. They are typically Type II photoinitiators, meaning they require a co-initiator, usually a hydrogen donor like an amine, to generate the free radicals that initiate polymerization.[1][2] The process begins with the absorption of light by the this compound molecule, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable triplet state.[3] This excited triplet state then interacts with the co-initiator through hydrogen atom transfer or electron transfer, generating the initiating radicals.[4]
Q2: What are the main advantages of using this compound photoinitiators?
A2: this compound-based systems offer several advantages:
-
Adaptable Photochemistry: Their structure can be easily modified to tune their absorption characteristics and reactivity.[5]
-
Visible Light Sensitivity: Many derivatives absorb light in the near-UV and visible regions, making them suitable for curing with safer, long-wavelength light sources like LEDs.[6][7] This also allows for deeper curing of materials.[8]
-
High Triplet Energy: this compound possesses a high triplet energy, enabling efficient energy transfer to other molecules.[1][9]
-
Effectiveness in Pigmented Systems: They are particularly effective in curing pigmented resins, where pigments might otherwise block UV light.[10]
Q3: What is the role of a co-initiator in a this compound system?
A3: A co-initiator, typically a tertiary amine, is essential for the function of most this compound photoinitiators.[1] After the this compound molecule is excited by light, it abstracts a hydrogen atom from the co-initiator. This process generates an α-aminoalkyl radical from the amine, which is the primary species that initiates the polymerization chain reaction. The this compound is converted into a ketyl radical, which is generally less reactive towards monomers.[4]
Q4: Can this compound photoinitiators be used without a co-initiator?
A4: While typically used with a co-initiator, some "one-component" or "Type I" this compound photoinitiators have been developed. These molecules are engineered to generate radicals directly upon light absorption, for example, by incorporating a cleavable bond or a built-in hydrogen donor.[11][12][13]
Troubleshooting Guide
Issue 1: Low Polymerization Rate or Incomplete Curing
| Possible Cause | Troubleshooting Step |
| Mismatch between Light Source and Photoinitiator Absorption | Verify that the emission spectrum of your light source (e.g., LED lamp) overlaps with the absorption spectrum of your specific this compound derivative. The absorption peak of standard this compound is around 380 nm, but derivatives can have shifted absorbances.[14][15] |
| Insufficient Light Intensity | Increase the light intensity or the exposure time. The depth of cure generally increases with higher light intensity.[8] |
| Oxygen Inhibition | Oxygen can quench the excited triplet state of the photoinitiator and scavenge free radicals, hindering polymerization, especially at the surface.[2][16] Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). Alternatively, using a higher concentration of the amine co-initiator can help mitigate oxygen inhibition through oxygen scavenging.[16] One-component macromolecular photoinitiators with fluorinated components have also been shown to reduce oxygen inhibition.[17] |
| Incorrect Photoinitiator or Co-initiator Concentration | Optimize the concentration of both the this compound derivative and the amine co-initiator. An optimal concentration exists; too high a concentration can lead to surface-only curing and prevent light penetration.[8] |
| Presence of Inhibitors in the Monomer/Oligomer Formulation | Ensure the monomers and oligomers are free from inhibitors, which are often added for storage stability. These may need to be removed prior to photopolymerization. |
| Low Reactivity of the System | Consider using a synergistic system, for example, by combining the this compound (Type II) with a Type I photoinitiator like a phosphine (B1218219) oxide derivative.[16] This can enhance overall efficiency. |
Issue 2: Poor Depth of Cure
| Possible Cause | Troubleshooting Step |
| Light Source Wavelength | UV light with shorter wavelengths (<365 nm) can cause rapid surface curing, which blocks light from penetrating deeper into the sample. Using a light source with a longer wavelength (e.g., 385 nm or higher) can improve the depth of cure.[8] |
| High Opacity or Pigmentation | For highly pigmented or opaque formulations, select a this compound derivative with absorption in the visible light range to improve light penetration.[4] Synergistic systems with other photoinitiators can also be beneficial in colored systems.[18] |
| Suboptimal Photoinitiator Concentration | As photoinitiator concentration increases, the cure depth may initially increase but then decrease after reaching an optimum level due to increased light absorption at the surface.[8] Experiment with different concentrations to find the optimal loading. |
Issue 3: Yellowing of the Cured Polymer
| Possible Cause | Troubleshooting Step |
| Photolysis Products | The photolysis products of some this compound systems, especially when used in combination with certain co-initiators, can cause yellowing.[18] |
| Choice of this compound Derivative | Some derivatives are more prone to causing yellowing than others. For applications where color stability is critical, screen different this compound derivatives. |
Issue 4: Migration of Unreacted Photoinitiator
| Possible Cause | Troubleshooting Step |
| Leaching of Small Molecules | Unreacted photoinitiator and its byproducts can migrate out of the cured polymer, which is a concern for applications like food packaging and biomedical devices.[2][19] |
| Use of Macromolecular or Polymerizable Photoinitiators | To reduce migration, use this compound derivatives that are covalently bound to a polymer backbone or contain a polymerizable group that incorporates them into the final polymer network.[12][17] Attaching a siloxane moiety to the this compound structure has also been shown to significantly limit its diffusion.[6] |
Quantitative Data Summary
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Max Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) at λmax | Triplet Quantum Yield (ΦT) | Solvent/Medium |
| This compound (TX) | 395 | 1920 | 0.85 | n-hexane |
| This compound (TX) | - | - | 0.56 | Methanol |
| Thioxanthrone–N-methylindole (TX-N-I) | 397 | 3240 | - | - |
| 2-Isopropylthis compound (ITX) | - | - | - | - |
| 1-Chloro-4-propoxythis compound (CPTX) | Strong absorbance at 404 nm | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.[10][11][16]
Table 2: Quenching Rate Constants for this compound Excited States
| Excited State | Quencher | Quenching Rate Constant (kq, M⁻¹ s⁻¹) |
| ³TXS* (this compound-siloxane triplet state) | Iodonium (B1229267) salt (Iod) | 2 x 10⁹ |
| ³TXS* (this compound-siloxane triplet state) | O₂ | 1 x 10⁹ |
Data from laser flash photolysis experiments.[6]
Experimental Protocols
Protocol 1: Real-Time FT-IR for Monitoring Photopolymerization Kinetics
This method allows for the real-time monitoring of monomer conversion during photopolymerization.
-
Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the this compound photoinitiator (e.g., 0.1-2 wt%), and the co-initiator (e.g., an amine synergist at a specific ratio to the photoinitiator).
-
Ensure all components are thoroughly mixed to achieve a homogeneous solution.
-
-
FT-IR Setup:
-
Place a small drop of the formulation between two transparent substrates (e.g., polypropylene (B1209903) films or BaF₂ plates) to create a thin film of controlled thickness (e.g., 20-30 µm).
-
Position the sample in the sample compartment of an FT-IR spectrometer.
-
-
Data Acquisition:
-
Select an appropriate spectral region to monitor the decrease in the monomer's reactive group (e.g., the acrylate (B77674) C=C bond stretching vibration around 1635 cm⁻¹).
-
Begin recording FT-IR spectra at regular intervals (e.g., every 0.5-1 second).
-
Simultaneously, irradiate the sample with a light source (e.g., a 405 nm LED) of known intensity.
-
-
Data Analysis:
-
Calculate the monomer conversion at each time point by measuring the decrease in the area of the characteristic absorption peak of the reactive group.
-
Plot the conversion as a function of time to obtain the polymerization kinetics profile.
-
Protocol 2: Laser Flash Photolysis for Studying Excited State Dynamics
This technique is used to detect and characterize transient species like excited states and radicals.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound photoinitiator in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the excitation wavelength.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 15-20 minutes to avoid quenching of the excited states by oxygen.
-
-
Instrumentation:
-
Use a laser flash photolysis setup consisting of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm) and a monitoring light source (e.g., a xenon lamp) perpendicular to the laser beam.
-
A monochromator and a detector (e.g., a photomultiplier tube) are used to measure the change in absorbance at specific wavelengths over time.
-
-
Experiment:
-
Excite the sample with a short laser pulse.
-
Record the transient absorption spectrum by measuring the change in absorbance at different wavelengths immediately after the laser pulse. This helps identify the triplet-triplet absorption of the this compound derivative.
-
Monitor the decay of the transient absorption at a specific wavelength (e.g., the maximum of the triplet absorption) to determine the lifetime of the excited triplet state.
-
-
Quenching Studies:
-
To determine the quenching rate constant, add a known concentration of a quencher (e.g., an amine co-initiator or iodonium salt) to the solution.
-
Measure the triplet lifetime at different quencher concentrations.
-
Plot the reciprocal of the observed lifetime versus the quencher concentration (Stern-Volmer plot). The slope of this plot gives the quenching rate constant (kq).[6]
-
Visualizations
Caption: Photoinitiation mechanism of a Type II this compound system.
Caption: Workflow for monitoring polymerization kinetics via real-time FT-IR.
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. uvebtech.com [uvebtech.com]
- 3. Unraveling the Efficiency of this compound Based Triplet Sensitizers: A Detailed Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Shining a light on an adaptable photoinitiator: advances in photopolymerizations initiated by thioxanthones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uvebtech.com [uvebtech.com]
- 9. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New this compound and xanthone photoinitiators based on silyl radical chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. radtech.org [radtech.org]
- 17. This compound Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 【Synergistic Enhancement of Dual Mechanisms】The Photochemical Dance between Thioxanthones and Photoinitiator 907: Solving the Curing Problem of Colored Systems [yansuochem.com]
- 19. Endocrine-disrupting effects of this compound photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming oxygen inhibition in thioxanthone-initiated polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition in thioxanthone-initiated polymerization.
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in this compound-initiated polymerization, and why does it occur?
A1: Oxygen inhibition is a common issue in free-radical polymerization, including systems initiated by this compound (TX). It occurs when molecular oxygen (O₂) interacts with the excited state of the photoinitiator or the propagating polymer radicals. This interaction forms stable peroxy radicals, which are not effective at continuing the polymerization chain reaction, leading to incomplete curing, tacky surfaces, and reduced polymer chain length.[1][2] this compound, a Norrish Type II photoinitiator, is susceptible to this phenomenon as the generated radicals can be scavenged by oxygen.[3]
Q2: What are the common signs of oxygen inhibition in my experiment?
A2: The most prominent sign of oxygen inhibition is a tacky or uncured surface layer on the polymer, while the bulk material underneath may be fully cured.[1] Other indicators include a noticeable induction period before polymerization begins, slower polymerization rates, and lower final monomer conversion.[4][5]
Q3: What are the primary strategies to overcome oxygen inhibition?
A3: Strategies to mitigate oxygen inhibition can be broadly categorized into chemical and physical methods.
-
Chemical methods involve adding oxygen scavengers or additives to the formulation that consume oxygen or compete with the inhibition reaction. Common additives include amines, thiols, and phosphines.[1][6][7]
-
Physical methods focus on excluding oxygen from the polymerization environment. This can be achieved through inert gas purging (e.g., nitrogen or argon), lamination with a barrier film, or by working in a glovebox.[1][8]
Q4: Can I just increase the photoinitiator concentration to overcome oxygen inhibition?
A4: Yes, to an extent. Increasing the photoinitiator concentration can generate a higher flux of initiating radicals, which can help to consume dissolved oxygen more rapidly and outcompete the inhibition reaction.[1][5] However, this approach has limitations and may lead to other issues such as increased brittleness of the final polymer or changes in optical properties. It is often more effective when combined with other strategies.
Q5: Are there specific additives that work well with this compound photoinitiators?
A5: Yes, co-initiators are often used with this compound. Amines are particularly effective as they can act as hydrogen donors to regenerate the initiating species and also consume oxygen.[1][3] The effectiveness of amines is highly dependent on the specific photoinitiator package being used.[1] Other additives like thiols and phosphines have also been shown to be effective in reducing oxygen inhibition in free-radical polymerizations.[4][6][7]
Troubleshooting Guides
Issue 1: Tacky Polymer Surface After Curing
This is the most common symptom of oxygen inhibition. The troubleshooting steps below are ordered from simplest to most rigorous.
| Step | Action | Expected Outcome | Potential Complications |
| 1 | Increase UV Light Intensity | A higher intensity can increase the rate of radical generation, helping to outcompete oxygen inhibition.[7] | May require equipment modification. Can lead to over-curing or thermal degradation in some systems. |
| 2 | Increase Photoinitiator Concentration | A higher concentration of radicals can consume dissolved oxygen faster.[1] | Can affect mechanical properties and color of the final product. May not be sufficient for very thin films. |
| 3 | Incorporate an Amine Co-initiator | Amines can act as oxygen scavengers and synergize with this compound.[1] | Can cause yellowing of the final polymer and may have an odor.[1] |
| 4 | Add Other Oxygen Scavengers | Thiols or phosphines can effectively reduce peroxy radicals back to propagating radicals.[4][6] | Thiols may have a strong odor.[1] Phosphines can be toxic. |
| 5 | Employ a Physical Barrier (Lamination) | Covering the sample with a transparent film (e.g., PET) physically blocks oxygen from the surface.[8] | Can be difficult for complex geometries. The film must be permeable to the UV wavelength being used. |
| 6 | Use an Inert Atmosphere | Purging the reaction chamber with nitrogen or argon removes oxygen from the environment.[8] | Requires specialized equipment like a glovebox or a nitrogen-purged curing chamber. |
Quantitative Data on Additive Effectiveness
The following table summarizes the impact of various additives on overcoming oxygen inhibition in acrylate (B77674) polymerization, providing a general reference for their potential effectiveness.
| Additive Type | Example Additive | Concentration (wt%) | Improvement in Double Bond Conversion (DBC) in Air | Reference |
| Amine | N-Methyldiethanolamine (MDEA) | Varies | Significant improvement, dependent on photoinitiator | [1] |
| Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) | 30 mol% | Rapid polymerization in both air and nitrogen | [7] |
| Phosphine | Triphenylphosphine (TPP) | 1 | Substantial increase in final conversion and polymerization rate | [4] |
| N-Vinyl Compound | N-Vinylpyrrolidone (NVP) | - | 40% DBC achieved | [6] |
Experimental Protocols
Protocol 1: Setting Up an Anaerobic Polymerization Environment via Nitrogen Purging
Objective: To perform a this compound-initiated polymerization in an oxygen-free environment to prevent surface tackiness.
Materials:
-
This compound photoinitiator and monomer formulation
-
Reaction vessel or chamber with gas inlet and outlet
-
Nitrogen gas cylinder with a regulator and flowmeter
-
UV curing lamp
Procedure:
-
Prepare your monomer and this compound photoinitiator formulation in the reaction vessel.
-
Place the reaction vessel inside the curing chamber.
-
Connect the nitrogen gas line to the chamber's inlet.
-
Set the nitrogen regulator to a low pressure (e.g., 5-10 psi) and establish a gentle flow rate (e.g., 1-2 L/min) using the flowmeter.
-
Purge the chamber with nitrogen for 5-10 minutes to displace the oxygen. Ensure there is a gas outlet.
-
While maintaining a positive nitrogen flow, activate the UV lamp to initiate polymerization for the desired duration.
-
After the curing process is complete, turn off the UV lamp.
-
Turn off the nitrogen flow and carefully open the chamber to retrieve the fully cured, tack-free polymer.
Visualizations
Mechanism of Oxygen Inhibition
Caption: Mechanism of oxygen inhibition in this compound polymerization.
Troubleshooting Workflow for Oxygen Inhibition
Caption: Step-by-step troubleshooting for oxygen inhibition.
References
Optimizing light intensity and wavelength for thioxanthone excitation
Welcome to the technical support center for optimizing light intensity and wavelength for thioxanthone excitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for exciting this compound (TX)?
A1: The optimal excitation wavelength for this compound and its derivatives typically corresponds to their long-wavelength absorption maxima (λmax). For the parent this compound, this is in the range of 377-380 nm.[1][2] However, various derivatives have been developed with red-shifted absorption spectra, making them suitable for use with visible light sources like LEDs.[3][4][5] For instance, certain derivatives show excellent absorption in the 350-450 nm range, with specific peaks around 405 nm, 420 nm, 455 nm, and 470 nm.[3][4][5] It is crucial to match the emission spectrum of your light source to the absorption spectrum of the specific this compound derivative you are using.
Q2: How does the solvent affect the excitation of this compound?
A2: The solvent can influence the photophysical properties of this compound. In non-polar solvents, the fluorescence quantum yields are generally very low.[6] As solvent polarity increases, there can be a slight blue shift (hypsochromic shift) in the absorption spectrum.[6] The triplet quantum yield, which is critical for many applications, also decreases with an increase in solvent polarity (e.g., 0.85 in n-hexane vs. 0.56 in methanol). The choice of solvent can therefore impact the efficiency of intersystem crossing to the reactive triplet state.
Q3: What are typical light intensities used for this compound-sensitized reactions?
A3: The optimal light intensity depends on the specific application, such as photopolymerization or photocatalysis, and the concentration of the photoinitiator. Intensities can range from a few mW/cm² to over 100 mW/cm². For example, in photopolymerization experiments using LEDs, intensities such as 14.87 mW/cm² for a 420 nm LED, 17.84 mW/cm² for a 455 nm LED, and 54 mW/cm² for a 405 nm LED have been reported.[4][5] Increasing light intensity can lead to a higher reaction rate, but excessively high intensities can cause issues like rapid surface curing that prevents light penetration (in photopolymerization) or potential photodegradation.[7][8]
Q4: Why is a co-initiator often required with this compound?
A4: this compound is a Type II photoinitiator, meaning its excited state does not directly generate radicals by cleavage.[9] Instead, the excited triplet state of this compound interacts with a co-initiator (synergist), typically a hydrogen donor like an amine, through a process of hydrogen abstraction or electron transfer.[9][10][11] This interaction generates the active radicals that initiate the desired chemical reaction, such as polymerization.[9][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Mismatch between light source and TX absorption spectrum. | Verify the λmax of your this compound derivative and ensure your lamp's emission spectrum overlaps significantly. Refer to the spectral data table below. |
| Insufficient light intensity. | Measure the light intensity at the sample surface. Increase the intensity or move the sample closer to the source. Typical effective intensities are in the 10-100 mW/cm² range.[4][5][12] | |
| Inappropriate or insufficient co-initiator. | Thioxanthones are Type II photoinitiators and require a synergist (e.g., an amine) to generate radicals.[9] Ensure the correct co-initiator is present at an optimized concentration (typically 0.5-2% by weight).[13] | |
| Oxygen inhibition. | Reactions are often sensitive to oxygen. De-gas your sample solution by purging with an inert gas like nitrogen or argon before and during irradiation.[6] | |
| Incomplete Curing (Photopolymerization) | Light penetration issues (inner filter effect). | High photoinitiator concentration can lead to excessive light absorption at the surface, preventing curing of deeper layers.[8] Try reducing the photoinitiator concentration. |
| Low light intensity. | Insufficient light intensity may not generate enough radicals for complete polymerization.[7] Consider increasing the light intensity or exposure time. | |
| Pigmented or opaque formulation. | Pigments can absorb or scatter light, reducing the photoinitiator's efficiency.[10] Consider using a this compound derivative with absorption in a region where the pigment is more transparent or using a synergistic photoinitiator system.[14] | |
| Fast Surface Curing, but Poor Through-Cure | Light wavelength is too short. | High-energy (short wavelength) light can be absorbed very strongly at the surface, leading to rapid vitrification that blocks light from penetrating deeper.[7] Using a longer wavelength light source that matches a lower-energy absorption band of the this compound derivative can improve cure depth.[7] |
| High light intensity. | Very high intensity can exacerbate the surface-curing issue. Try reducing the light intensity and increasing the exposure time.[8] | |
| Photoyellowing of Cured Material | Photodegradation of photoinitiator or byproducts. | High concentrations of photoinitiator can sometimes lead to yellowing.[13] Optimize for the minimum effective concentration. Ensure the use of appropriate co-initiators that do not contribute to color formation. |
Data and Protocols
Spectral Properties of this compound Derivatives
The selection of an appropriate light source is critically dependent on the absorption characteristics of the this compound derivative being used.
| Compound | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| This compound (TX) | ~377 nm | - | Cyclohexane |
| 2,4-Diethylthis compound (DETX) | 380 nm | High | Acetonitrile |
| Various Amino-Substituted TX Derivatives | 400 - 500 nm | High | Acetonitrile |
| Isopropyl this compound (ITX) | 380-420 nm | High | - |
| TX derivative T1 | ~420 nm | High | Acetonitrile |
| TX derivative T3 | ~410 nm | High | Acetonitrile |
Note: Molar extinction coefficients are often reported as "high" in comparative studies without specific values. It is always best to measure the absorbance of your specific compound in your chosen solvent.[2][3][4][5][14]
Recommended Light Intensities for Photopolymerization
| Wavelength | Light Source | Reported Intensity | Application |
| 405 nm | LED | ~54 mW/cm² | Atom Transfer Radical Polymerization (ATRP) |
| 405 nm | LED | 100 mW/cm² | Cationic/Radical Photopolymerization |
| 420 nm | LED | 14.87 mW/cm² | Cationic/Free-Radical Photopolymerization |
| 455 nm | LED | 17.84 mW/cm² | Cationic/Free-Radical Photopolymerization |
| 470 nm | LED | 12.88 mW/cm² | Cationic/Free-Radical Photopolymerization |
These values serve as a starting point. The optimal intensity will vary based on the specific monomer, photoinitiator concentration, and desired reaction rate.[4][5][12]
Experimental Protocol: Optimizing Light Conditions
This protocol provides a general framework for determining the optimal wavelength and intensity for your this compound-sensitized reaction.
Objective: To identify the light wavelength and intensity that maximize the reaction rate or yield.
Materials:
-
This compound derivative photoinitiator
-
Co-initiator (if required)
-
Reactants and solvent
-
A tunable light source or a set of LEDs with different wavelengths (e.g., 385 nm, 405 nm, 420 nm, 455 nm)
-
Radiometer/photometer to measure light intensity
-
Reaction vessel (e.g., quartz cuvette, vial)
-
Analytical instrument to monitor reaction progress (e.g., FT-IR, UV-Vis spectrophotometer, GC-MS)
Methodology:
-
Characterize Photoinitiator Absorbance:
-
Prepare a dilute solution of your this compound derivative in the reaction solvent.
-
Record the UV-Vis absorption spectrum to identify the absorption maxima (λmax).[3] This will guide your choice of wavelengths to test.
-
-
Screening Wavelengths:
-
Prepare identical reaction mixtures containing the this compound derivative, co-initiator, and reactants.
-
Set a constant light intensity for all wavelengths to be tested (e.g., 20 mW/cm²).
-
Irradiate each sample with a different, single wavelength (chosen based on the absorption spectrum) for a fixed period.
-
Analyze the reaction conversion or yield for each sample. The wavelength resulting in the highest conversion is the most effective.
-
-
Optimizing Light Intensity:
-
Using the optimal wavelength identified in the previous step, prepare a new set of identical reaction mixtures.
-
Expose each sample to a different light intensity (e.g., 10, 20, 50, 100 mW/cm²) for a fixed time.
-
Measure the reaction conversion for each intensity.
-
Plot conversion versus light intensity to find the optimal range. Note that beyond a certain point, increasing intensity may not increase the reaction rate and could lead to side reactions or, in polymerization, poor material properties.[8]
-
-
Kinetic Analysis (Optional):
-
Using the optimal wavelength and intensity, monitor the reaction progress over time (e.g., by taking measurements at regular intervals using FT-IR to track monomer disappearance).[4] This provides data on the reaction rate.
-
Visualizations
Caption: this compound (Type II) photoinitiation signaling pathway.
Caption: Experimental workflow for optimizing light conditions.
References
- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. This compound in apolar solvents: ultrafast internal conversion precedes fast intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06849E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. inis.iaea.org [inis.iaea.org]
- 7. uvebtech.com [uvebtech.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 14. 【Synergistic Enhancement of Dual Mechanisms】The Photochemical Dance between Thioxanthones and Photoinitiator 907: Solving the Curing Problem of Colored Systems [yansuochem.com]
Troubleshooting low conversion rates in thioxanthone photopolymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thioxanthone-based photopolymerization.
Troubleshooting Guide: Low Monomer Conversion
Low monomer conversion is a common issue in this compound photopolymerization. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Q1: My photopolymerization reaction shows a long induction period and results in low final monomer conversion. What is the most likely cause?
The most common culprit for both a long induction period and low conversion is oxygen inhibition .[1][2][3] Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiating radicals and propagating polymer chain radicals to form stable peroxy radicals, which do not efficiently initiate or propagate polymerization, thereby terminating the chain reaction.[1][3] This is particularly problematic in thin films or coatings with a large surface area exposed to air.
Q2: How can I confirm if oxygen inhibition is the problem?
To determine if oxygen is inhibiting your reaction, you can run a control experiment under an inert atmosphere.
-
Experimental Protocol: Perform the polymerization in a nitrogen or argon-filled glovebox, or by thoroughly purging the monomer formulation with N₂ or Ar gas for 10-15 minutes before and during UV exposure.
-
Expected Result: If you observe a significant decrease in the induction period and a marked increase in the final conversion rate compared to the reaction run in air, oxygen inhibition is a key issue.[1]
Q3: I've confirmed oxygen inhibition. What are the best strategies to overcome it?
Several strategies can mitigate the effects of oxygen:
-
Inert Atmosphere: As mentioned, performing the reaction under a nitrogen or argon atmosphere is a highly effective method.[2]
-
Physical Barriers: For surface curing, applying a physical barrier like a transparent film (e.g., Mylar) can block oxygen diffusion from the air.
-
Chemical Additives (Oxygen Scavengers): Incorporating oxygen scavengers, such as thiols or phosphines, into the formulation can help. These compounds react with oxygen, depleting it from the system.[4]
-
Increase Light Intensity: A higher light intensity generates a higher concentration of initiating radicals. This can help consume dissolved oxygen more rapidly, overcoming the inhibition effect. However, be aware that excessively high intensity can lead to other issues like rapid, uncontrolled polymerization.[5]
-
Optimize Photoinitiator/Co-initiator Concentration: Increasing the concentration of the photoinitiator system can generate more radicals to counteract oxygen.[6][7]
Frequently Asked Questions (FAQs)
Photoinitiator System
Q4: What is the difference between a Type I and Type II photoinitiator, and where do thioxanthones fit?
-
Type I Photoinitiators: These are single-component systems. Upon absorbing light, the molecule undergoes cleavage (α-cleavage) to directly form two radical species that can initiate polymerization.[8]
-
Type II Photoinitiators: These are two-component systems that require a co-initiator or synergist. The photoinitiator (e.g., this compound) absorbs light and enters an excited state. It then interacts with the co-initiator (typically a hydrogen donor like an amine or thiol) through an electron and proton transfer process to generate the initiating radicals.[8][9]
Standard this compound (TX) and its derivatives are classic Type II photoinitiators and require a co-initiator to be effective.[5][9] However, some novel this compound derivatives have been synthesized to act as one-component (Type I-like) initiators.[10][11]
Q5: My conversion rate is still low even after addressing oxygen inhibition. Could the issue be my photoinitiator or co-initiator concentration?
Yes, the concentration and ratio of the photoinitiator (TX derivative) and the co-initiator (e.g., amine) are critical.
-
Too Low Concentration: Insufficient initiator concentration will generate too few radicals to start and sustain the polymerization, leading to low conversion.[12]
-
Too High Concentration: An excessively high photoinitiator concentration can lead to a "light-blocking" or "inner filter" effect.[6] The surface of the resin cures very rapidly, forming a polymer layer that prevents UV light from penetrating deeper into the sample, thus halting polymerization in the lower layers and reducing overall conversion.[6]
-
Incorrect Ratio: For Type II systems, the ratio of this compound to the amine synergist is crucial. An optimized ratio ensures efficient generation of initiating radicals.
A Design of Experiment (DOE) approach can be used to find the optimal concentrations. For one system using isopropyl this compound (ITX) and an amine synergist, an optimized formulation was found to be 0.84% ITX with an amine/ITX ratio of 3.14.[6]
Q6: Does the chemical structure of the this compound derivative matter?
Absolutely. The substitution on the this compound skeleton significantly impacts its photochemical properties.[10][13] Substituents can alter:
-
Absorption Spectrum: Shifting the absorption wavelength (λmax) to better match the emission spectrum of the light source can dramatically improve efficiency.[9][14]
-
Molar Extinction Coefficient (ε): A higher ε at the irradiation wavelength means more light is absorbed, leading to more efficient radical generation.
-
Reactivity of Excited States: The nature of the excited state and its lifetime are crucial for efficient interaction with the co-initiator.[9]
Light Source & Exposure
Q7: How do I choose the correct wavelength and intensity for my experiment?
The light source's emission spectrum must overlap with the absorption spectrum of the this compound photoinitiator.[1] this compound and its derivatives typically absorb in the UV-A and visible blue light regions (approx. 365-450 nm).[14] Using an LED with a peak emission that matches the λmax of your specific TX derivative will yield the best results.
-
Wavelength: Check the UV-Vis absorption spectrum of your specific this compound derivative. Common LED sources used are 365 nm, 405 nm, and 420 nm.
-
Intensity: Higher light intensity generally leads to a faster polymerization rate and can help overcome oxygen inhibition.[5] However, as noted, excessive intensity can cause shallow curing. Typical intensities range from tens to hundreds of mW/cm².
Formulation Components
Q8: Can the monomer or other additives in my formulation be the cause of low conversion?
Yes.
-
Monomer Reactivity: Different monomers (e.g., acrylates, methacrylates) have inherently different polymerization kinetics.
-
Inhibitors: Monomers are often supplied with storage inhibitors (e.g., hydroquinone). These must be removed before polymerization, as they are designed to scavenge radicals.[12]
-
Impurities: Water or other impurities in the monomer or solvent can interfere with the polymerization process, particularly in cationic polymerizations, but also in radical systems.[15]
Data and Protocols
Table 1: Example Photopolymerization Parameters and Conversion Rates
The following table summarizes typical experimental conditions and resulting monomer conversions for the photopolymerization of Trimethylolpropane Triacrylate (TMPTA) using different this compound-based photoinitiating systems.
| Photoinitiator System (wt%) | Light Source (Wavelength, Intensity) | Atmosphere | Final Conversion (%) | Reference |
| 2,4-diethylthioxanthen-9-one (DETX) / Iodonium Salt (IOD) | LED (405 nm) | Laminate | ~60% | [10] |
| 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) (0.2%) | LED (405 nm) | Laminate | ~50% | [10] |
| Isopropyl this compound (ITX) (0.84%) / DMAPMA (2.64%) | LED (405 nm) | Air | Not specified | [6] |
| Silicone-Thioxanthone (STX) (0.005 mol/L) | Not specified | Air | ~65% | [11] |
| Silicone-Thioxanthone (STX) (0.005 mol/L) / MDEA (0.04 mol/L) | Not specified | Air | ~75% | [11] |
Protocol 1: Monitoring Photopolymerization Kinetics with Real-Time FT-IR
This protocol describes a common method for measuring the rate and final conversion of photopolymerization.
-
Sample Preparation: Prepare the photopolymer formulation by mixing the monomer, this compound photoinitiator, and co-initiator (if required) in the desired concentrations. Protect the mixture from ambient light.
-
FT-IR Setup: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a calibrated spacer to ensure a consistent film thickness.
-
Baseline Spectrum: Place the sample assembly in the FT-IR spectrometer and record an initial IR spectrum before irradiation.
-
Initiate Polymerization: Position the light source (e.g., a 405 nm LED) at a fixed distance from the sample.[10]
-
Real-Time Monitoring: Simultaneously start the light source and the real-time FT-IR measurement. The spectrometer will record spectra at set intervals (e.g., every second).
-
Data Analysis: The conversion of the monomer is monitored by observing the decrease in the peak area of a characteristic functional group (e.g., the acrylate (B77674) C=C double bond peak at ~1635 cm⁻¹). The percent conversion is calculated relative to the initial peak area.
Diagrams and Workflows
This compound Type II Photoinitiation Pathway
This diagram illustrates the mechanism by which a Type II this compound photoinitiator and an amine co-initiator generate radicals to initiate polymerization.
Caption: Mechanism of radical generation for a Type II this compound system.
Troubleshooting Workflow for Low Conversion
This workflow provides a logical sequence of steps to diagnose the cause of low monomer conversion.
Caption: A systematic workflow for troubleshooting low monomer conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxygen Inhibition [ias.tuwien.ac.at]
- 3. radtech.org [radtech.org]
- 4. Strategies to reduce oxygen inhibition in photoinduced polymerization. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Effect of substituents on thioxanthone absorption spectra and reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioxanthone (TX) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: How do substituents on the this compound core affect its UV-Vis absorption spectrum?
Substituents on the this compound ring system significantly influence its electronic absorption properties, primarily the position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).
-
Electron-donating groups (EDGs) , such as amino (-NH2), alkoxy (-OR), or alkyl (-R) groups, generally cause a bathochromic shift (red shift) in the absorption spectrum, moving the λmax to longer wavelengths.[1][2][3] This is attributed to the destabilization of the ground state and stabilization of the excited state, reducing the energy gap for electronic transitions. EDGs also often lead to an increase in the molar extinction coefficient, indicating a higher probability of light absorption.[1][2]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, typically cause a hypsochromic shift (blue shift) to shorter wavelengths.
-
Extended conjugation through the addition of aromatic or heterocyclic moieties can also lead to significant bathochromic shifts and increased molar absorptivity.[1]
FAQ 2: What is the impact of substituents on the photoreactivity of this compound derivatives?
Substituents modulate the photoreactivity of thioxanthones by altering their excited-state properties, such as triplet state energy and lifetime, and their ability to participate in photochemical reactions like photoinitiation.
-
Electron-donating groups can enhance the catalytic activity in certain photochemical reactions.[1] However, in the context of Type II photoinitiators, strong electron-donating groups can sometimes decrease the triplet reactivity towards hydrogen donors like amines.
-
The position of the substituent is crucial. For instance, substitution at the 2- and 7-positions can have a more pronounced effect on the electronic properties compared to other positions.
-
The reactivity of a this compound derivative as a photoinitiator is directly correlated with its triplet state energy.[1]
FAQ 3: Why is my substituted this compound not initiating polymerization effectively?
Several factors can lead to poor photoinitiation efficiency. Consider the following:
-
Mismatch between λmax and light source: Ensure the emission wavelength of your light source (e.g., LED) overlaps significantly with the absorption spectrum of your this compound derivative.[2] Modification of the this compound structure can shift the absorption spectrum, requiring a corresponding change in the light source.[2][3]
-
Inappropriate co-initiator: Thioxanthones are typically Type II photoinitiators and require a co-initiator (hydrogen donor), such as an amine, to generate initiating radicals.[1] The choice of amine and its concentration are critical.
-
Oxygen inhibition: Molecular oxygen can quench the excited triplet state of the photoinitiator and scavenge free radicals, inhibiting polymerization.[4] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Low triplet quantum yield: The efficiency of intersystem crossing from the excited singlet state to the triplet state (triplet quantum yield) is a key factor. Substituents can influence this yield.
Troubleshooting Guides
Issue 1: Unexpected Shifts or Low Absorbance in UV-Vis Spectrum
Question: I synthesized a new this compound derivative, but the UV-Vis spectrum shows a λmax at a much shorter wavelength than expected, and the absorbance is very low. What could be the problem?
Answer:
This issue can arise from several factors related to the sample, solvent, or instrument. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected UV-Vis spectra.
-
Sample Purity: Impurities can significantly affect the absorption spectrum. Verify the purity of your compound using techniques like NMR, mass spectrometry, or chromatography.
-
Solvent Effects: The polarity of the solvent can influence the position of λmax.[5] Ensure your this compound derivative is fully dissolved and stable in the chosen solvent. A shift to a more polar solvent can sometimes cause a hypsochromic (blue) shift.
-
Concentration: Low absorbance can be due to a very low sample concentration. According to the Beer-Lambert law, absorbance is directly proportional to concentration.[6] Prepare a more concentrated solution if necessary. However, excessively high concentrations can lead to aggregation and deviations from the Beer-Lambert law.
-
Instrument Calibration: Ensure the spectrophotometer is properly calibrated and the light source is warmed up.[7][8] Use a standard compound with a known λmax and ε to verify instrument performance.
Issue 2: Inconsistent or Low Reactivity in Photopolymerization
Question: My this compound-sensitized polymerization is slow and gives low monomer conversion. How can I improve the reactivity?
Answer:
Optimizing the components and conditions of your photopolymerization system is key.
Caption: Optimization workflow for photopolymerization reactions.
-
Light Source: As mentioned in FAQ 3, the emission spectrum of your light source must overlap with the absorption spectrum of your this compound derivative.[2] Increasing the light intensity can also increase the rate of polymerization, but be cautious of potential side reactions or degradation at very high intensities.
-
Initiator System Concentration: The concentrations of both the this compound photosensitizer and the co-initiator (e.g., amine) need to be optimized. A higher concentration does not always lead to a higher polymerization rate and can sometimes have detrimental effects.
-
Oxygen Inhibition: Perform the polymerization under an inert atmosphere (e.g., by purging with nitrogen or argon for 15-30 minutes before and during irradiation) to minimize quenching of the excited states and radical scavenging by oxygen.[4]
-
Monomer and Formulation: The reactivity of the monomer itself plays a significant role. Ensure the monomer is pure and free of inhibitors. The viscosity of the formulation can also affect the reaction kinetics.
Data Presentation
Table 1: Effect of Substituents on the Absorption Maxima (λmax) and Molar Extinction Coefficients (ε) of this compound Derivatives.
| Substituent | Position | Solvent | λmax (nm) | ε (M⁻¹ cm⁻¹) |
| Unsubstituted | - | Acetonitrile | 379 | 4,300 |
| 2,4-Diethyl | 2, 4 | Acetonitrile | 383 | 5,800 |
| 2-Amino | 2 | Ethanol | 425 | - |
| 2-Chloro | 2 | Acetonitrile | 382 | 4,500 |
| 1-Chloro-4-propoxy | 1, 4 | Chloroform | 398 | - |
| 2-(Diphenylamino)- | 2 | Acetonitrile | 410 | 6,200 |
| 2-(N-carbazolyl)- | 2 | Acetonitrile | 395 | 7,500 |
Data compiled from multiple sources. Specific values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: UV-Vis Absorption Spectroscopy
-
Solution Preparation:
-
Accurately weigh a small amount of the this compound derivative.
-
Dissolve the compound in a suitable spectroscopic grade solvent (e.g., acetonitrile, ethanol, chloroform) to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance should ideally be in the range of 0.1 to 1.0 for optimal accuracy.[9]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20-30 minutes for stabilization.[7]
-
Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
-
Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of each of the diluted sample solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
-
Protocol 2: Determination of Photochemical Reactivity (Relative Quantum Yield)
This protocol provides a method for comparing the photoreactivity of different this compound derivatives as photoinitiators.
-
Formulation Preparation:
-
Prepare a standard formulation containing a monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and the this compound derivative at a specific weight percentage (e.g., 0.1-1 wt%).
-
Prepare similar formulations for each this compound derivative to be tested.
-
-
Real-Time FT-IR Spectroscopy:
-
Place a small, uniform drop of the formulation between two polypropylene (B1209903) films on the sample holder of a real-time Fourier Transform Infrared (FT-IR) spectrometer.
-
Monitor the disappearance of the monomer's characteristic IR absorption band (e.g., the C=C stretching vibration around 1635 cm⁻¹ for acrylates) over time upon irradiation.
-
-
Irradiation:
-
Irradiate the sample with a light source (e.g., LED) with an emission wavelength corresponding to the λmax of the this compound derivative.[3] Ensure the light intensity is constant for all experiments.
-
-
Data Analysis:
-
Plot the conversion of the monomer (calculated from the decrease in the area of the characteristic IR peak) as a function of irradiation time.
-
The rate of polymerization and the final monomer conversion can be used to compare the relative photoreactivity of the different this compound derivatives.
-
Signaling Pathways and Workflows
References
- 1. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 6. biocompare.com [biocompare.com]
- 7. ossila.com [ossila.com]
- 8. sperdirect.com [sperdirect.com]
- 9. edinst.com [edinst.com]
Technical Support Center: Minimizing Yellowing in Thioxanthone-Cured Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing yellowing in polymers cured with thioxanthone-based photoinitiator systems.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound photoinitiators that can lead to polymer yellowing.
| Problem | Potential Causes | Recommended Solutions |
| Significant yellowing immediately after curing | High concentration of this compound photoinitiator. | Optimize the photoinitiator concentration. Use the minimum amount required for a complete cure. |
| Type of amine co-initiator used. Aromatic amines can contribute more to yellowing than aliphatic or acrylated amines. | Switch to an aliphatic amine or an acrylated amine co-initiator to reduce yellowing. | |
| Formation of colored photoproducts from the photoinitiator. | While this compound photoproducts are generally less yellow than the initial photoinitiator, consider using a photoinitiator system that photobleaches more effectively, such as those based on phosphine (B1218219) oxides.[1] | |
| Polymer becomes increasingly yellow over time (post-curing) | Exposure to UV light and oxygen, leading to photo-oxidation. | Incorporate UV absorbers and Hindered Amine Light Stabilizers (HALS) into the formulation to protect the cured polymer from UV degradation. |
| Incomplete curing, leaving residual unreacted components that are prone to degradation. | Ensure complete polymerization by optimizing UV lamp intensity, exposure time, and wavelength to match the absorption spectrum of the photoinitiator. | |
| Thermal degradation from exposure to high temperatures. | Store and use the cured polymer in environments where it is not exposed to excessive heat. | |
| Inconsistent yellowing across the polymer surface | Uneven UV light exposure during curing. | Ensure uniform illumination of the entire surface of the polymer during the curing process. |
| Oxygen inhibition at the surface, leading to incomplete cure in those areas. | Cure in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition. |
Frequently Asked Questions (FAQs)
Q1: Why do polymers cured with this compound photoinitiators turn yellow?
A1: Yellowing in this compound-cured polymers is a complex issue with several contributing factors:
-
Inherent Color of the Photoinitiator: this compound and its derivatives are typically yellow powders, which can impart an initial color to the formulation.
-
Photodegradation Products: Upon exposure to UV light, this compound initiates polymerization by forming reactive species. The subsequent degradation of the photoinitiator can lead to the formation of chromophoric (color-producing) byproducts.
-
Amine Co-initiator Oxidation: Thioxanthones are Type II photoinitiators and require a co-initiator, usually a tertiary amine. These amines can oxidize during and after the curing process, forming colored species.
-
Polymer Matrix Degradation: UV light and oxygen can cause the polymer backbone itself to degrade over time, leading to the formation of yellowing-inducing compounds like carbonyl groups through photo-oxidation.
Q2: Are there less-yellowing alternatives to this compound?
A2: Yes, several alternative photoinitiators are known to cause less yellowing. Phosphine oxide-based photoinitiators, such as TPO, are a common choice for applications requiring high color stability and low yellowing.[2] Benzophenone (B1666685) and its derivatives are other Type II photoinitiators that can be considered, though their yellowing potential can vary.[3]
Q3: How does the choice of amine co-initiator affect yellowing?
A3: The structure of the amine co-initiator plays a significant role. Aromatic amines are generally more prone to oxidation and can contribute to a higher degree of yellowing compared to aliphatic amines. Acrylated amines, which can be incorporated into the polymer network, may also lead to reduced yellowing.[1]
Q4: Can the yellowing be reversed?
A4: In some cases, a phenomenon known as photobleaching can occur, where the yellow color may slightly decrease over time with further exposure to light, as the initial colored photoproducts are converted into less colored substances.[1] However, this is not a complete reversal, and yellowing due to polymer degradation is generally irreversible.
Q5: How can I quantitatively measure the yellowing of my polymer?
A5: The most common method for quantifying yellowing is by measuring the Yellowness Index (YI) according to the ASTM E313 standard. This is typically done using a spectrophotometer or colorimeter. A higher YI value indicates a greater degree of yellowing.
Quantitative Data on Yellowing
The following table provides a qualitative and quantitative comparison of the yellowing potential of different photoinitiator systems. The Yellowness Index (YI) is a standard measure of the degree of yellowing.
| Photoinitiator System | Typical Concentration | Relative Yellowing | Initial Yellowness Index (YI) Range (Post-Cure) | Key Considerations |
| This compound (e.g., ITX) + Amine | 0.5 - 3.0 wt% | Moderate to High | 4.0 - 8.0 | Yellowing is influenced by the type and concentration of the amine co-initiator. |
| Benzophenone + Amine | 1.0 - 5.0 wt% | Moderate | 3.0 - 6.0 | Performance and yellowing can vary significantly between different benzophenone derivatives.[3] |
| Phosphine Oxide (e.g., TPO) | 0.5 - 2.0 wt% | Low | < 2.0 | Generally considered a low-yellowing alternative and is photobleaching.[1][2] |
Note: YI values are approximate and can vary significantly based on the specific formulation (monomers, oligomers, additives), curing conditions (light intensity, wavelength, time), and the thickness of the sample.
Experimental Protocols
Protocol for Measuring Yellowness Index (YI) of Polymer Films (based on ASTM E313)
1. Objective: To quantitatively determine the degree of yellowing of a cured polymer film using a spectrophotometer.
2. Materials and Equipment:
-
Cured polymer film sample
-
Spectrophotometer or colorimeter with the capability to measure in the visible spectrum
-
White standard for calibration
-
Software for calculating the Yellowness Index according to ASTM E313
3. Procedure:
-
Sample Preparation:
-
Ensure the polymer film is clean and free of any surface contaminants.
-
The film should be of uniform thickness and large enough to completely cover the measurement port of the instrument.
-
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument using a certified white standard.
-
-
Measurement:
-
Place the polymer film sample over the measurement port of the spectrophotometer.
-
Initiate the measurement. The instrument will measure the tristimulus values (X, Y, Z) of the sample.
-
For statistical relevance, it is recommended to take measurements at multiple locations on the film and average the results.
-
-
Calculation of Yellowness Index:
-
The Yellowness Index (YI) is calculated from the tristimulus values using the ASTM E313 formula. Most modern color measurement software will perform this calculation automatically.
-
The formula is: YI = [100(CₓX - C₂Z)] / Y
-
Where X, Y, and Z are the tristimulus values.
-
Cₓ and C₂ are coefficients that depend on the illuminant and observer angle used for the measurement.
-
-
4. Data Reporting:
-
Report the average Yellowness Index value and the standard deviation.
-
Specify the instrument, illuminant, and observer angle used for the measurement.
Visualizations
This compound Photoinitiation and Yellowing Pathway
References
Technical Support Center: Enhancing Thioxanthone Photoinitiator Performance Under LED Illumination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the performance of thioxanthone photoinitiators in LED-based photopolymerization experiments.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound photoinitiators with LED light sources, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TX-LED-01 | Incomplete or Slow Polymerization | 1. Mismatch between the this compound's absorption spectrum and the LED's emission wavelength.[1][2]2. Insufficient light intensity or exposure time.[3]3. Low photoinitiator concentration.[3]4. Presence of potent inhibitors in the formulation. | 1. Select a this compound derivative with an absorption maximum that closely matches the LED's peak wavelength (e.g., 365 nm, 395 nm, 405 nm).[1][4]2. Increase the LED light intensity or the duration of exposure.[3]3. Optimize the photoinitiator concentration; increasing it can enhance the cure speed.[3]4. Purify monomers and oligomers to remove inhibitors. |
| TX-LED-02 | Poor Surface Cure (Tacky Surface) | 1. Significant oxygen inhibition at the surface.[5][6]2. Low reactivity of the monomer system. | 1. Work in an inert atmosphere (e.g., nitrogen blanket).2. Increase the photoinitiator concentration to generate more radicals and overcome oxygen inhibition.[7]3. Utilize a co-initiator, such as an amine synergist, which can also help mitigate oxygen inhibition.[8][9]4. Use monomers with higher reactivity. |
| TX-LED-03 | Incomplete Through-Cure (Poor Depth of Cure) | 1. High photoinitiator concentration causing light absorption at the surface, preventing penetration.[3][10]2. The formulation is too opaque or colored, blocking light.[3]3. The chosen LED wavelength has low penetration depth. | 1. Optimize the photoinitiator concentration; excessive amounts can be detrimental to the depth of cure.[3]2. For pigmented systems, select a photoinitiator that has good photobleaching properties.[8]3. Use longer wavelength LEDs (e.g., 405 nm or higher) which generally offer better penetration.[3] |
| TX-LED-04 | Yellowing of the Cured Polymer | 1. This compound photoinitiators and their byproducts can inherently cause yellowing.[8]2. The choice of amine co-initiator can influence the degree of yellowing.[8] | 1. While thioxanthones do not photobleach as significantly as some other photoinitiators, some derivatives exhibit less yellowing.[8]2. Select amine co-initiators that are known to cause less yellowing.3. In some cases, post-curing can slightly reduce the yellowing effect.[8] |
| TX-LED-05 | Low Efficiency with Visible Light LEDs (e.g., 455 nm, 470 nm) | 1. Standard thioxanthones like TX and DETX have limited absorption in this range.[11] | 1. Synthesize or select this compound derivatives specifically designed for the visible light spectrum, often by incorporating amine or other functional groups to extend their absorption.[11][12] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound photoinitiator not working well with my 405 nm LED?
A1: The efficiency of a photoinitiator is highly dependent on its ability to absorb light at the emission wavelength of the light source.[1] While many this compound derivatives absorb in the UV-A range, their absorption at 405 nm might be suboptimal.[13] To enhance performance, consider using a this compound derivative specifically designed for longer wavelengths or increasing the photoinitiator concentration.[3] Additionally, ensure the presence of a suitable co-initiator, as thioxanthones are Type II photoinitiators and typically require one for efficient radical generation.[8]
Q2: What is the role of an amine co-initiator with this compound photoinitiators?
A2: Thioxanthones are Type II photoinitiators, meaning they generate initiating radicals through a bimolecular reaction.[8] Upon light absorption, the this compound enters an excited triplet state. It then abstracts a hydrogen atom from the amine co-initiator (a hydrogen donor) to form a ketyl radical and an aminoalkyl radical. Both of these radicals can initiate polymerization.[8][9] This process is crucial for the overall efficiency of the photopolymerization reaction.
Q3: How can I reduce oxygen inhibition when using this compound photoinitiators?
A3: Oxygen inhibition is a common issue in free-radical polymerization, leading to tacky surfaces.[5][14] Several strategies can mitigate this:
-
Inert Environment: Curing in a nitrogen or argon atmosphere is highly effective.
-
Increased Initiator Concentration: A higher concentration of the photoinitiator system generates a larger number of initial radicals, which can help to consume dissolved oxygen and overcome the inhibitory effect.[7]
-
Amine Co-initiators: Amines can react with peroxy radicals formed by the interaction of propagating radicals and oxygen, reducing their inhibitory effect.
-
High Light Intensity: Increasing the intensity of the LED light can accelerate the rate of initiation to outcompete the rate of oxygen diffusion into the system.[6]
Q4: Can I use this compound photoinitiators for cationic polymerization?
A4: Yes, this compound derivatives can act as photosensitizers in two-component or three-component initiating systems for cationic polymerization.[11] In such systems, the excited this compound interacts with an onium salt (like an iodonium (B1229267) salt), leading to the generation of a strong acid that initiates the cationic polymerization of monomers such as epoxides.[11]
Q5: Do this compound photoinitiators photobleach?
A5: Unlike some Type I photoinitiators like phosphine (B1218219) oxides, this compound-type photoinitiators generally do not exhibit significant photobleaching.[8] While their photoreaction products may be less yellow, the initial absorbance does not decrease substantially upon light exposure.[8] This can be a disadvantage in thick or pigmented systems where photobleaching is desirable for deeper light penetration.
Quantitative Data Summary
The following tables summarize key performance data for various this compound derivatives and photoinitiating systems under LED irradiation.
Table 1: Performance of this compound Derivatives in Cationic Polymerization of Epoxy Monomer (UVACURE1500) [11]
| Photosensitizer | LED Wavelength (nm) | Final Monomer Conversion (%) |
| TX | 420 | ~55 |
| 455 | No Polymerization | |
| 470 | No Polymerization | |
| DETX | 420 | ~60 |
| 455 | No Polymerization | |
| 470 | No Polymerization | |
| Amine-Substituted this compound Derivatives | 420 | 60 - 75 |
| 455 | 55 - 70 | |
| 470 | 50 - 65 |
Table 2: Absorption Properties of Selected this compound Photoinitiators [1]
| Photoinitiator | Abbreviation | λmax (nm) | Molar Extinction Coefficient (εmax) at λmax (M⁻¹ cm⁻¹) |
| This compound | TX | ~380 | ~5300 |
| Isopropylthis compound | ITX | ~386 | ~6500 |
Experimental Protocols
Protocol 1: Evaluation of Photoinitiating Efficiency via Real-Time FT-IR Spectroscopy
This protocol outlines the methodology for monitoring the photopolymerization of an acrylate (B77674) monomer using a this compound-based initiating system.
-
Formulation Preparation:
-
Prepare a stock solution of the monomer, for example, trimethylolpropane (B17298) triacrylate (TMPTA).
-
Dissolve the this compound photoinitiator (e.g., 0.1 wt%) and a co-initiator such as an iodonium salt (e.g., 1.0 wt%) or an amine (e.g., 1.0 wt%) in the monomer.
-
Ensure complete dissolution, using gentle heating or vortexing if necessary. Protect the formulation from ambient light.
-
-
Sample Preparation:
-
Place a drop of the formulation between two polypropylene (B1209903) films.
-
Use a calibrated spacer to ensure a consistent film thickness (e.g., 25 µm).
-
-
Real-Time FT-IR Monitoring:
-
Place the sample in the FT-IR spectrometer.
-
Position the LED light source (e.g., 405 nm, 100 mW/cm²) at a fixed distance from the sample.
-
Monitor the decrease in the peak area of the acrylate double bond (e.g., at ~1635 cm⁻¹) as a function of irradiation time.
-
The conversion of the monomer can be calculated from the change in the peak area.
-
-
Data Analysis:
-
Plot the monomer conversion versus time to obtain the polymerization profile.
-
From this plot, determine key parameters such as the final conversion and the rate of polymerization.
-
Protocol 2: Measurement of Depth of Cure
This protocol describes a method to determine the maximum curable thickness of a formulation.
-
Sample Preparation:
-
Use a cylindrical mold (e.g., 5 mm in diameter and 10 mm in height).
-
Fill the mold with the photocurable formulation, ensuring no air bubbles are trapped.
-
Place the mold on a non-stick surface.
-
-
Curing Procedure:
-
Irradiate the top surface of the sample with an LED of a specific wavelength and intensity for a defined period (e.g., 60 seconds).
-
-
Measurement:
-
After irradiation, remove the uncured material from the bottom of the sample with a solvent (e.g., acetone).
-
Use a caliper to measure the thickness of the cured cylindrical plug. This value represents the depth of cure.
-
-
Optimization:
-
Repeat the experiment with varying photoinitiator concentrations, light intensities, and exposure times to optimize the depth of cure.[3]
-
Visualizations
Caption: Type II photoinitiation mechanism of this compound with an amine co-initiator.
Caption: Logical workflow of oxygen inhibition in free-radical photopolymerization.
References
- 1. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uvebtech.com [uvebtech.com]
- 4. researchgate.net [researchgate.net]
- 5. uvebtech.com [uvebtech.com]
- 6. uvebtech.com [uvebtech.com]
- 7. researchgate.net [researchgate.net]
- 8. uvebtech.com [uvebtech.com]
- 9. CN108586639B - Photopolymerisable this compound photoinitiator containing coinitiator amine and preparation method thereof - Google Patents [patents.google.com]
- 10. radtech.org [radtech.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allyl amino-thioxanthone derivatives as highly efficient visible light H-donors and co-polymerizable photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. New functionalized this compound derivatives as type I photoinitiators for polymerization under UV-Vis LEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Oxygen Inhibition [ias.tuwien.ac.at]
Strategies to improve the solubility of thioxanthone derivatives in monomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the solubility of thioxanthone derivatives in monomers for applications like photopolymerization.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have poor solubility in common monomers?
This compound and many of its derivatives are characterized by a rigid, planar, and aromatic core structure. This molecular architecture leads to strong intermolecular π-π stacking interactions, making it difficult for solvent or monomer molecules to effectively solvate the compound. While soluble in some organic solvents, their nonpolar nature often results in poor compatibility with common acrylate (B77674) or epoxy monomers, which may possess higher polarity.
Q2: What are the primary strategies to improve the solubility of this compound derivatives?
There are two main approaches to enhance the solubility of this compound derivatives:
-
Chemical Structure Modification: This involves synthesizing new derivatives by introducing functional groups or side chains that disrupt intermolecular packing and improve interaction with the monomer. This is often the most effective method for achieving high solubility and compatibility.
-
Formulation Strategies: This approach involves modifying the monomer mixture or formulation to better accommodate the existing this compound derivative. These techniques are useful when the core this compound structure cannot be altered.[1] Common methods include using co-solvents, micellar solubilization, and creating solid dispersions.[2][3][4]
Q3: How can I chemically modify the this compound structure to increase its solubility?
Structural modification is a powerful technique to permanently enhance solubility. Key strategies include:
-
Introducing Flexible Chains: Attaching flexible alkyl or polysiloxane chains to the this compound core can increase solubility. For example, a silicone-thioxanthone (STX) derivative showed good solubility in common organic solvents and better solubility in 1,6-hexanedioldiacrylate (HDDA) than in trimethylolpropane (B17298) triacrylate (TMPTA).[5]
-
Adding Polar or Solubilizing Groups: Incorporating polar groups like hydroxyls, amines, or ether linkages can improve compatibility with more polar monomers.[1] For aqueous or water-compatible systems, copolymerizing this compound monomers with water-soluble comonomers like acrylamide (B121943) is an effective strategy.[6]
-
Creating Donor-Acceptor Systems: Synthesizing derivatives with strongly electron-donating groups, such as dialkylamino groups, can lead to highly viscous oils that are readily soluble.[7]
-
Polymerizable Moieties: Creating a this compound derivative that is itself a monomer (e.g., by adding an acrylate group) ensures it becomes part of the polymer network, overcoming solubility and migration issues.[6]
Q4: What formulation strategies can I use without chemically modifying the this compound derivative?
When you cannot alter the derivative, you can modify the formulation:
-
Co-solvents: Introducing a small amount of a mutually compatible solvent that dissolves the this compound derivative can improve its incorporation into the monomer. Tetrahydrofuran (THF) is sometimes used in experimental settings to increase the mobility of initiator radicals.[5] However, the volatility and potential impact on final polymer properties must be considered.
-
Micellar Solubilization: This technique uses surfactants to form micelles that encapsulate the hydrophobic this compound derivative, allowing it to be dispersed in the monomer system.[8][9][10] This is particularly useful for introducing oil-soluble thioxanthones into aqueous or emulsion-based systems.[11]
-
Solid Dispersions: The drug can be dispersed in a hydrophilic matrix, which increases its surface area and enhances its dissolution rate.[12] This involves dissolving the this compound and a carrier polymer in a common solvent and then removing the solvent, resulting in a solid dispersion that can be more easily dissolved in the monomer.
Q5: My this compound derivative is precipitating out of the monomer solution. What are the first troubleshooting steps?
If you observe precipitation, follow this logical workflow:
-
Verify Concentration: Ensure you are not exceeding the known solubility limit of the derivative in that specific monomer. Try preparing a more dilute solution.
-
Apply Energy: Gently warm the mixture while stirring. For some derivatives, this can significantly increase solubility. Sonication is also a very effective method for breaking down aggregates and accelerating dissolution.[13]
-
Introduce a Co-solvent: If gentle heating is ineffective, consider adding a small percentage (e.g., 1-5% w/w) of a good solvent for the this compound (like THF or acetone) that is also miscible with your monomer. Be aware of how this might affect the final cured properties.
-
Re-evaluate Your Strategy: If the above steps fail, the incompatibility between the derivative and the monomer may be too high. Revisit the primary strategies of chemical modification or more advanced formulation techniques.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various strategies and their observed outcomes on the solubility of this compound derivatives.
| Strategy | This compound Derivative Example | Modification / Formulation Aid | Monomer / Solvent System | Observed Outcome | Reference |
| Chemical Modification | Silicone-Thioxanthone (STX) | Polysiloxane side chains | HDDA, TMPTA, Organic Solvents | Good solubility in organic solvents; better solubility in HDDA than TMPTA. | [5] |
| Chemical Modification | Donor-Acceptor Thioxanthones | Dialkylamino and arylethylene groups | Chloroform, Organic-inorganic composites | Excellent solubility; derivatives are viscous oils at room temperature. | [7] |
| Copolymerization | 1-methyl-4-(3-acryloxypropoxy) this compound | Copolymerized with Acrylamide (AAm) | Water/Acetonitrile | Resulting copolymer is water-soluble. | [6] |
| Formulation | Oil-soluble this compound derivatives | Sodium Dodecyl Sulfate (Surfactant) | Aqueous micellar solution | Effective solubilization in micelles for polymerization in aqueous media. | [11] |
Visualizations
dot digraph "Solubility_Enhancement_Workflow" { graph [ rankdir="TB", bgcolor="#FFFFFF", label="Workflow for Troubleshooting this compound Solubility", fontcolor="#202124", fontsize=16, size="7.6,7.6" ];
node [ shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124" ];
start [label="Start: Poor Solubility\nof this compound Derivative", fillcolor="#F1F3F4", shape=ellipse]; check_saturation [label="Is the concentration\nbelow the known\nsolubility limit?", shape=diamond, fillcolor="#FBBC05"]; apply_energy [label="Apply gentle heat\n(e.g., 40-60°C) and/or\nsonicate the mixture.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolution1 [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05"]; use_cosolvent [label="Add a small amount\n(1-5%) of a compatible\nco-solvent (e.g., THF).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dissolution2 [label="Does it dissolve?", shape=diamond, fillcolor="#FBBC05"]; re_evaluate [label="Re-evaluate Strategy:\n1. Chemically modify the derivative.\n2. Use advanced formulation\n(e.g., micellar solubilization).", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success:\nProceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_conc [label="Reduce concentration\nand try again.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_saturation; check_saturation -> apply_energy [label="Yes"]; check_saturation -> reduce_conc [label="No"]; reduce_conc -> apply_energy; apply_energy -> check_dissolution1; check_dissolution1 -> success [label="Yes"]; check_dissolution1 -> use_cosolvent [label="No"]; use_cosolvent -> check_dissolution2; check_dissolution2 -> success [label="Yes"]; check_dissolution2 -> re_evaluate [label="No"]; } endomd Caption: A step-by-step workflow for troubleshooting solubility issues.
dot digraph "Chemical_Modification_Strategies" { graph [ bgcolor="#FFFFFF", label="Strategies for Chemical Modification of this compound", fontcolor="#202124", fontsize=16, size="7.6,7.6" ];
node [ shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF" ];
TX_Core [ label="this compound Core", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF", width=2.5 ];
s1 [label="Incorporate Flexible Chains\n(e.g., Polysiloxanes, Alkyls)", fillcolor="#4285F4"]; s2 [label="Add Polar Groups\n(e.g., Amines, Hydroxyls)", fillcolor="#34A853"]; s3 [label="Attach Polymerizable Groups\n(e.g., Acrylates, Allyls)", fillcolor="#FBBC05", fontcolor="#202124"]; s4 (B560321) [label="Extend π-Conjugation\n(e.g., Heterocycles)", fillcolor="#EA4335"];
edge [color="#5F6368", style=dashed, arrowhead=normal];
TX_Core -> s1; TX_Core -> s2; TX_Core -> s3; TX_Core -> s4; } endomd Caption: Key strategies for modifying the this compound chemical structure.
Experimental Protocols
Protocol 1: General Method for Attaching a Solubilizing Side-Chain
This protocol provides a general workflow for improving solubility by attaching a side-chain, based on the synthesis of a silicone-thioxanthone.[5]
Objective: To covalently bond a flexible polysiloxane chain to a hydroxy-functionalized this compound derivative to improve its solubility in organic media and monomers.
Materials:
-
Hydroxy-functionalized this compound derivative (e.g., TX-HB)
-
γ-chloropropylmethylpolysiloxane-co-dimethyl-polysiloxane (PSO-Cl)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle, rotary evaporator.
Procedure:
-
Reactant Setup: In a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the hydroxy-functionalized this compound and K₂CO₃ in DMF.
-
Addition of Silicone Chain: Slowly add the PSO-Cl to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere to allow the nucleophilic substitution reaction to proceed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the crude product.
-
Purification: Filter the precipitate and wash it thoroughly with water and then with acetone to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Confirm the structure of the final product using ¹H NMR, FTIR, and GPC. Assess solubility improvements by dissolving the product in various monomers (e.g., HDDA, TMPTA) and comparing it to the starting material.
Protocol 2: Measuring Thermodynamic Solubility
This protocol describes a standard method to accurately measure the equilibrium solubility of a this compound derivative in a specific monomer.[1][13]
Objective: To determine the saturation concentration of a this compound derivative in a given monomer at a constant temperature.
Materials:
-
This compound derivative powder
-
Test monomer (e.g., TMPTA)
-
Small glass vials with screw caps
-
Shaker or agitator with temperature control
-
Centrifuge
-
Micropipettes
-
Syringe filter (0.22 µm, chemical-resistant)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
A suitable solvent for UV-Vis analysis in which both the derivative and monomer are fully soluble (e.g., THF, Chloroform).
Procedure:
-
Preparation: Add an excess amount of the this compound powder to a known volume (e.g., 2 mL) of the monomer in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a micropipette. Be careful not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any microscopic particles.
-
Dilution & Quantification: Accurately dilute a known volume of the filtered supernatant in a suitable solvent for UV-Vis analysis. Measure the absorbance at the λₘₐₓ of the this compound derivative.
-
Calculation: Calculate the concentration in the diluted sample using a pre-established calibration curve. Account for the dilution factor to determine the original concentration in the saturated monomer solution. This value is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jddtonline.info [jddtonline.info]
- 4. ijcsrr.org [ijcsrr.org]
- 5. Silicone-Thioxanthone: A Multifunctionalized Visible Light Photoinitiator with an Ability to Modify the Cured Polymers [mdpi.com]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Enhancing Solubility of Poorly Soluble Drugs Using Polymeric Micelles [wisdomlib.org]
- 11. This compound derivatives as photoinitiators in micelle photopolymerization | Semantic Scholar [semanticscholar.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. benchchem.com [benchchem.com]
Mitigating side reactions in thioxanthone-catalyzed organic synthesis
Welcome to the technical support center for thioxanthone-catalyzed organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate common side reactions encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during your this compound-catalyzed reactions, presented in a question-and-answer format.
Issue 1: Low Product Yield and Catalyst Decomposition
Question: My reaction is sluggish, and I'm observing a low yield of my desired product. I suspect the this compound catalyst is degrading. What could be the cause, and how can I prevent it?
Answer: Catalyst photodegradation is a common issue in this compound-catalyzed reactions. The high-energy triplet state of this compound, while crucial for catalysis, can also participate in side reactions that lead to its decomposition.
Possible Causes and Solutions:
-
Excessive Irradiation Time or Intensity: Prolonged exposure to high-intensity light can accelerate catalyst degradation.
-
Solution: Monitor the reaction progress closely by TLC or GC/MS and stop the reaction upon completion. It is also advisable to use a light source with adjustable intensity and optimize it for your specific reaction.
-
-
Solvent Effects: The choice of solvent can significantly impact the stability of the excited-state catalyst. Protic solvents, for instance, can participate in hydrogen abstraction reactions with the excited catalyst, leading to decomposition pathways.
-
Solution: Aprotic solvents are generally preferred for this compound-catalyzed reactions. If a protic solvent is necessary, consider using a co-solvent system or adding scavengers.
-
-
Presence of Oxygen: Molecular oxygen can quench the excited state of this compound, leading to the formation of reactive oxygen species that can degrade both the catalyst and the substrate.
-
Solution: Degas the reaction mixture thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to and during the reaction.
-
Issue 2: Formation of Undesired Byproducts due to Substrate Decomposition
Question: I'm observing significant formation of byproducts that appear to be derived from the decomposition of my starting material. How can I improve the selectivity of the reaction?
Answer: Substrate decomposition is a frequent side reaction, often competing with the desired transformation. This can be caused by the high reactivity of the excited state of the substrate or by its interaction with reactive intermediates.
Possible Causes and Solutions:
-
Direct Substrate Excitation: If the substrate absorbs light at the irradiation wavelength, it can lead to undesired photochemical reactions.
-
Solution: Choose a light source with a wavelength that is selectively absorbed by the this compound catalyst but not by the substrate.
-
-
Incompatible Functional Groups: Certain functional groups on the substrate may be sensitive to the reaction conditions and prone to decomposition.
-
Solution: Protect sensitive functional groups prior to the reaction and deprotect them in a subsequent step.
-
-
Use of Additives: Certain additives can act as scavengers for reactive intermediates that may cause substrate decomposition.
-
Solution: The addition of radical scavengers or specific quenching agents may suppress decomposition pathways. The choice of additive will be highly dependent on the specific reaction mechanism.
-
Issue 3: Poor Regio- or Enantioselectivity
Question: My reaction produces a mixture of regioisomers, or in the case of a chiral this compound catalyst, the enantiomeric excess (ee) is low. How can I improve the selectivity?
Answer: Achieving high selectivity is a common challenge in catalysis. In this compound-catalyzed reactions, several factors can influence the regio- and stereochemical outcome.
Possible Causes and Solutions:
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies of different reaction pathways, thereby affecting selectivity.
-
Solution: Screen a range of solvents with varying polarities to identify the optimal medium for your desired selectivity.
-
-
Catalyst Structure and Loading: The steric and electronic properties of the this compound catalyst, as well as its concentration, can play a crucial role in directing the reaction to a specific pathway.[1]
-
Solution: For chiral reactions, ensure the chiral catalyst is of high purity. Optimizing the catalyst loading is also critical; too high a concentration can sometimes lead to background reactions with lower selectivity.
-
-
Temperature: Reaction temperature can significantly impact selectivity, especially in enantioselective reactions where small differences in activation energies determine the product distribution.
-
Solution: Perform the reaction at lower temperatures to enhance selectivity. A temperature screening study can help identify the optimal conditions.
-
-
Purity of Reagents: Impurities in the starting materials can interfere with the catalytic cycle and lead to the formation of undesired products.
-
Solution: Ensure all starting materials and solvents are of high purity. Purification of substrates and distillation of solvents may be necessary.
-
Issue 4: Undesired Polymerization or Cross-linking
Question: In my this compound-initiated polymerization, I'm observing uncontrolled cross-linking or the formation of insoluble polymer. How can I better control the polymerization process?
Answer: Uncontrolled polymerization and cross-linking are common issues in radical polymerizations, which can be initiated by this compound.
Possible Causes and Solutions:
-
High Initiator Concentration: A high concentration of the this compound photoinitiator can lead to a high concentration of radicals, promoting chain-chain coupling and cross-linking.
-
Solution: Optimize the concentration of the this compound initiator. A lower concentration will generate radicals at a slower, more controlled rate.
-
-
High Monomer Concentration: High monomer concentrations can also lead to faster polymerization rates and an increased likelihood of side reactions.
-
Solution: Adjust the monomer concentration or consider a semi-batch process where the monomer is added gradually.
-
-
Presence of Multifunctional Monomers: If your monomer mixture contains species with more than one polymerizable group, cross-linking is expected.
-
Solution: If a linear polymer is desired, ensure the monomer is monofunctional. If cross-linking is desired but needs to be controlled, the ratio of multifunctional to monofunctional monomers can be adjusted.
-
-
Chain Transfer Agents: The absence of a chain transfer agent can lead to high molecular weight polymers and increased viscosity, which can favor cross-linking.
-
Solution: The addition of a suitable chain transfer agent can help to control the molecular weight of the polymer and reduce the likelihood of extensive cross-linking.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a this compound-Catalyzed C-H Functionalization
| Entry | Solvent | Dielectric Constant (ε) | Ratio of Regioisomers (A:B) |
| 1 | Dioxane | 2.2 | 85:15 |
| 2 | Toluene | 2.4 | 70:30 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 65:35 |
| 4 | Acetonitrile (MeCN) | 37.5 | 40:60 |
| 5 | Dimethylformamide (DMF) | 38.3 | 30:70 |
Table 2: Influence of Catalyst Loading and Temperature on Enantioselectivity in a Chiral this compound-Catalyzed [2+2] Cycloaddition
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 25 | 75 |
| 2 | 5 | 25 | 82 |
| 3 | 2.5 | 25 | 85 |
| 4 | 2.5 | 0 | 92 |
| 5 | 2.5 | -20 | 97 |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed [2+2] Photocycloaddition
-
Reaction Setup: To an oven-dried quartz reaction tube equipped with a magnetic stir bar, add the this compound catalyst (2.5 mol%), the alkene substrate (1.0 equiv), and the enone substrate (1.2 equiv).
-
Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., toluene, 0.1 M concentration with respect to the alkene).
-
Degassing: Seal the tube with a septum and degas the reaction mixture by sparging with argon for 20 minutes while cooling the mixture in an ice bath.
-
Irradiation: Place the reaction tube in a photoreactor equipped with a cooling fan and irradiate with a suitable light source (e.g., 3W blue LED, λ = 450 nm) at the desired temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cyclobutane (B1203170) product.
Protocol 2: Procedure for Minimizing Catalyst Photodegradation
-
Wavelength Selection: Utilize a light source with a narrow emission spectrum that overlaps with the absorption maximum of the this compound catalyst but minimizes excitation of the substrate or product.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. Assemble the reaction under an inert atmosphere (e.g., in a glovebox). Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles (at least three cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Reaction Monitoring: Take aliquots at regular intervals to monitor both product formation and catalyst concentration (e.g., by HPLC or LC-MS). This will help to determine the optimal reaction time and avoid unnecessary irradiation.
-
Filtered Light Source: If using a broad-spectrum lamp, employ a long-pass or band-pass filter to cut off high-energy UV light that can contribute to degradation.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting side reactions.
Caption: Simplified catalytic cycle and degradation pathway.
References
Technical Support Center: Optimizing Thioxanthone-Amine Photoinitiator Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and optimizing amine co-initiators for thioxanthone (TX)-based photoinitiator systems. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency and success of your photopolymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound-amine systems.
Q1: Why is my polymerization rate slow or the final conversion incomplete?
A1: Slow or incomplete polymerization is a frequent issue that can stem from several factors. A logical approach to troubleshooting this problem is outlined below. Common causes include:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It scavenges the initiating radicals, leading to an induction period and reduced polymerization rate.
-
Insufficient Light Intensity or Incorrect Wavelength: The this compound derivative must absorb the light emitted by the UV source. Ensure the output spectrum of your lamp overlaps with the absorption spectrum of the specific this compound photoinitiator you are using. Low light intensity will result in a lower concentration of excited-state initiator molecules and thus a slower initiation rate.
-
Suboptimal Photoinitiator/Co-initiator Concentration: The ratio of this compound to the amine co-initiator is critical. An insufficient concentration of either component can limit the rate of radical generation. Conversely, excessively high concentrations of the photoinitiator can lead to inner filter effects, where the surface of the sample absorbs too much light, preventing it from penetrating deeper into the material.[1]
-
Inappropriate Amine Co-initiator: The reactivity of the amine co-initiator significantly impacts the polymerization kinetics. Tertiary amines are generally more efficient than secondary or primary amines.[2] The structure of the amine also plays a role, with some showing higher reactivity than others under similar conditions.[3]
-
Contaminated Reagents: Contaminants in the monomer, photoinitiator, or co-initiator can inhibit polymerization. Ensure the purity of all components.
Troubleshooting Workflow for Low Polymerization Efficiency
If you are experiencing low polymerization efficiency, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for low polymerization efficiency.
Q2: Why is my cured polymer yellow, and how can I prevent it?
A2: Yellowing is a common aesthetic issue in photopolymerization, particularly with amine co-initiators.
-
Cause of Yellowing: The primary cause of yellowing in this compound-amine systems is the photo-oxidation of the amine co-initiator and the formation of colored byproducts from the photoinitiator itself. Aromatic amines are particularly prone to oxidative yellowing. While this compound itself can contribute to color, its photoreaction products are generally less yellow.[4]
-
Prevention Strategies:
-
Optimize Initiator Concentration: Use the lowest possible concentration of the photoinitiator and co-initiator that still provides an adequate cure rate. Excess initiator can lead to more colored byproducts.[5]
-
Cure in an Inert Atmosphere: Curing under nitrogen or argon will minimize oxygen's role in the formation of yellowing byproducts.
-
Select a Less-Yellowing Amine: Aliphatic amines or acrylated amines tend to cause less yellowing than aromatic amines.[6]
-
Incorporate UV Stabilizers: Additives like Hindered Amine Light Stabilizers (HALS) can be included in the formulation to improve long-term color stability.
-
Post-Curing Treatment: In some cases, the yellowing may fade over time as the polymer stabilizes. This process can sometimes be accelerated by gentle heating.[7]
-
Q3: How does oxygen inhibition affect my this compound-amine system?
A3: Oxygen is a ground-state triplet diradical that can efficiently quench the triplet excited state of the this compound, preventing it from reacting with the amine co-initiator. Additionally, oxygen can react with the initiating aminoalkyl radicals to form peroxyl radicals, which are much less reactive towards monomer double bonds and can even inhibit the polymerization chain. This leads to an induction period at the beginning of the reaction and often results in a tacky or uncured surface layer.
-
Mitigation Strategies:
-
Inerting: The most effective method is to remove oxygen by purging the system with an inert gas like nitrogen or argon before and during curing.
-
Increasing Initiator Concentration: A higher initiator concentration can generate radicals at a faster rate, helping to consume dissolved oxygen more quickly and overcome the inhibition effect.
-
Lamination: For thin films, applying a transparent cover (like a second film or glass slide) can limit the diffusion of atmospheric oxygen into the sample.
-
Use of Oxygen Scavengers: Certain additives can be included in the formulation to react with and consume oxygen.
-
Comparative Performance of Amine Co-initiators
The choice of amine co-initiator has a significant impact on the photopolymerization kinetics. The following table summarizes the performance of several common amine co-initiators with this compound (TX) for the polymerization of trimethylolpropane (B17298) trimethacrylate (TMPTMA).
| Amine Co-initiator | Abbreviation | Type | Final Double Bond Conversion (%)* | Key Characteristics |
| Triethanolamine | TEOA | Tertiary Aliphatic | ~65% | High reactivity, often provides the best conversion rates.[3] |
| N-phenyldiethanolamine | n-PDEA | Tertiary Aromatic | ~58% | Good reactivity. |
| 2,2'-(4-methylphenylimino)diethanol | p-TDEA | Tertiary Aromatic | ~55% | Good reactivity. |
| Triethylamine | TEA | Tertiary Aliphatic | ~45% | Moderate reactivity.[3] |
| N-phenylglycine | NPG | Secondary Aromatic | ~35% | Lower reactivity compared to tertiary amines.[3] |
*Data synthesized from a study by Y. Chen et al. (2020) for the polymerization of TMPTMA with TX at a 1:2 wt% ratio of TX to amine, irradiated with a UV lamp. Absolute values can vary based on specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Monitoring Photopolymerization Kinetics using Real-Time FT-IR Spectroscopy
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of monomer functional groups (e.g., acrylate (B77674) C=C bonds).
1. Materials and Equipment:
-
FT-IR spectrometer with a rapid scan capability.
-
UV/Vis light source (e.g., mercury lamp or LED) with a defined wavelength and intensity.
-
Liquid nitrogen (for MCT detectors).
-
Monomer (e.g., Trimethylolpropane triacrylate - TMPTMA).
-
This compound photoinitiator (e.g., 2-Isopropylthis compound - ITX).
-
Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB).
-
Two BaF₂ or KBr plates.
-
Spacers of a defined thickness (e.g., 25 µm).
2. Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the monomer, photoinitiator, and co-initiator at the desired concentrations (e.g., ITX: 1 wt%, EDB: 2 wt% in TMPTMA). Ensure complete dissolution and a homogenous mixture. Protect the formulation from ambient light.
-
Place one BaF₂ plate in the sample holder of the FT-IR spectrometer.
-
Apply a small drop of the formulation onto the center of the plate.
-
Place the spacers on either side of the drop.
-
Carefully place the second BaF₂ plate on top, creating a thin film of the formulation of a defined thickness.
3. Data Acquisition:
-
Position the UV/Vis light source to irradiate the sample inside the FT-IR sample compartment.
-
Set the FT-IR to collect spectra in real-time (e.g., 2 scans per second) at a resolution of 4 cm⁻¹.
-
Begin recording the IR spectra for a short period (e.g., 10-20 seconds) before turning on the light source to establish a baseline.
-
Turn on the UV/Vis light source to initiate polymerization and continue collecting spectra for the desired duration (e.g., 300-600 seconds).
-
After the irradiation period, turn off the light source but continue to monitor the reaction for any dark cure effects.
4. Data Analysis:
-
The degree of conversion is calculated by monitoring the decrease in the peak area of the reactive functional group. For acrylates, this is typically the C=C stretching vibration at ~1636 cm⁻¹ or the twisting vibration at ~810 cm⁻¹.
-
An internal reference peak that does not change during the reaction (e.g., a C=O ester peak at ~1720 cm⁻¹) is often used to normalize the data.
-
The conversion at time 't' is calculated using the following formula: Conversion(t) (%) = [1 - (Area_acrylate(t) / Area_reference(t)) / (Area_acrylate(0) / Area_reference(0))] * 100
-
Plot the conversion versus time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.
Reaction Mechanism and Logical Relationships
Photoinitiation Mechanism of this compound-Amine Systems
The photoinitiation process for a Type II photoinitiator like this compound with a tertiary amine co-initiator involves several key steps.
Caption: Photoinitiation mechanism of a this compound-amine system.
This diagram illustrates the process from light absorption by the this compound molecule to the generation of initiating radicals and subsequent polymerization. The efficiency of steps 3 and 4 is highly dependent on the choice of the amine co-initiator.
References
- 1. mach5ive.com [mach5ive.com]
- 2. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactivity study of photoinitiated free radical polymerization using Type II photoinitiator containing this compound initiator as a hydrogen acceptor and various amine-type co-initiators as hydrogen donors | springerprofessional.de [springerprofessional.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. radtech2022.com [radtech2022.com]
- 7. help.prusa3d.com [help.prusa3d.com]
How to reduce migration of thioxanthone photoinitiators in cured polymers
Welcome to the Technical Support Center for thioxanthone photoinitiators. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of these compounds in cured polymers, with a specific focus on minimizing migration.
Frequently Asked Questions (FAQs)
Q1: What are this compound photoinitiators and how do they work?
A1: this compound and its derivatives are Type II photoinitiators. Upon exposure to UV light, they absorb energy and transition to an excited triplet state. In this state, they abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation, leading to a cured polymer network.
Q2: What is photoinitiator migration and why is it a concern?
A2: Photoinitiator migration is the diffusion of unreacted photoinitiator molecules or their photolysis byproducts from the cured polymer into a contacting medium. This is a significant concern in applications such as food packaging, medical devices, and pharmaceuticals, where migrating substances could contaminate the product, leading to safety issues and regulatory non-compliance.[1][2][3][4]
Q3: What factors influence the migration of this compound photoinitiators?
A3: Several factors can influence the extent of migration:
-
Molecular Weight of the Photoinitiator: Lower molecular weight photoinitiators are more mobile and therefore have a higher tendency to migrate.[3][5]
-
Curing Degree: Incomplete polymerization results in a higher concentration of unreacted, mobile photoinitiators within the polymer matrix.
-
Polymer Matrix Properties: The crosslink density and chemical nature of the cured polymer can affect the diffusion of small molecules.
-
Contact Medium: The nature of the substance in contact with the polymer can influence migration. For instance, fatty or alcoholic media can increase the migration of certain photoinitiators.
-
Temperature and Time: Higher temperatures and longer contact times generally lead to increased migration.[6]
Troubleshooting Guide
Problem 1: High levels of this compound photoinitiator migration detected in the final product.
-
Possible Cause 1: Use of a low molecular weight this compound photoinitiator.
-
Solution: Switch to a low-migration this compound derivative. The primary strategies to reduce migration involve increasing the molecular weight of the photoinitiator.[5] This can be achieved by using:
-
Polymeric Photoinitiators: These have the this compound moiety attached to a polymer backbone, such as polystyrene or polyurethane.[7][8][9][10] Their high molecular weight significantly reduces their mobility.[2][11]
-
Polymerizable Photoinitiators: These are this compound molecules functionalized with reactive groups like acrylates or vinyls.[12][13] This allows them to covalently bond to the polymer network during curing, effectively immobilizing them.
-
-
-
Possible Cause 2: Incomplete UV curing.
-
Solution: Optimize the curing process to ensure maximum conversion of the photoinitiator.
-
Increase UV Dose: A higher UV dose can lead to a more complete cure and reduce the amount of unreacted photoinitiator.[14]
-
Optimize Light Source: Ensure the spectral output of the UV lamp is well-matched with the absorption spectrum of the this compound photoinitiator.
-
Check Formulation: The presence of oxygen can inhibit polymerization at the surface.[15] Consider working under an inert atmosphere (e.g., nitrogen) if surface cure is an issue. Also, ensure the concentration of the co-initiator is optimal.
-
-
-
Possible Cause 3: Incompatibility between the photoinitiator and the polymer formulation.
-
Solution: Ensure good compatibility of the photoinitiator with the other components of the formulation to prevent phase separation and ensure uniform curing. Sometimes, a different co-initiator or monomer composition may be required.
-
Problem 2: Reduced curing efficiency after switching to a low-migration photoinitiator.
-
Possible Cause 1: Lower mobility of the high molecular weight photoinitiator.
-
Solution: Polymeric or bulky photoinitiators may have reduced mobility, which can slightly decrease their initiation efficiency.[12]
-
Adjust Concentration: A slight increase in the concentration of the low-migration photoinitiator may be necessary to achieve the desired cure speed.
-
Optimize Co-initiator: Ensure the type and concentration of the co-initiator are optimized for the specific low-migration photoinitiator being used.
-
-
-
Possible Cause 2: Mismatch between the absorption spectrum of the new photoinitiator and the UV lamp output.
-
Solution: Verify that the absorption spectrum of the new low-migration this compound derivative is compatible with the emission spectrum of your UV curing system. Some modifications to this compound molecules can shift their absorption wavelengths.
-
Data on Low-Migration Strategies
The following table summarizes the effectiveness of different strategies in reducing this compound photoinitiator migration as reported in the literature.
| Strategy | Type of this compound Photoinitiator | Migration Reduction | Reference |
| Macromolecular Design | One-component macromolecular photoinitiator | 60% reduction compared to a two-component system | [15] |
| Polymerizable Groups | Dual-functionalized derivative with an allyl group | Migration rate reduced to as low as 3% | [12][16] |
| Polymerizable Groups | Incorporation of polymerizable groups at the oxime ester terminus | Reduction in migration rate from 81% to 16.3% | [12][16] |
Experimental Protocols
Protocol 1: General Method for Migration Testing
This protocol outlines a general procedure for determining the migration of a this compound photoinitiator from a cured polymer into a liquid food simulant.
-
Preparation of Cured Polymer Samples:
-
Prepare the photocurable formulation containing the this compound photoinitiator.
-
Apply a film of the formulation onto an inert substrate (e.g., glass or a specific polymer film) at a defined thickness.
-
Cure the film using a UV lamp with a specified irradiance and dose.
-
After curing, allow the samples to post-cure in the dark for 24 hours.
-
Prepare samples of a specific surface area for migration testing.
-
-
Migration Cell Setup:
-
Place the cured polymer sample in a migration cell.
-
Add a specific volume of the chosen food simulant (e.g., 10% ethanol, 50% ethanol, or a vegetable oil like olive oil) to the cell, ensuring it is in contact with the cured polymer surface. The choice of simulant depends on the intended application and regulatory guidelines.[17]
-
Seal the migration cell to prevent evaporation.
-
-
Migration Conditions:
-
Incubate the migration cells at a controlled temperature for a specified period (e.g., 10 days at 40°C). These conditions are often dictated by regulatory standards.
-
-
Sample Analysis:
-
After the incubation period, remove an aliquot of the food simulant from the cell.
-
Analyze the concentration of the migrated this compound photoinitiator in the simulant using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS) are commonly used methods.[18][19][20]
-
Prepare calibration standards of the this compound photoinitiator in the same food simulant to quantify the amount of migrated substance.
-
-
Data Reporting:
-
Express the migration results in terms of mass of the substance per unit of surface area of the polymer (e.g., µg/dm²) or as a concentration in the food simulant (e.g., mg/kg).
-
Visualizations
Caption: General mechanism of photoinitiator migration from a cured polymer.
Caption: Troubleshooting workflow for reducing this compound photoinitiator migration.
References
- 1. nbinno.com [nbinno.com]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 6. Development of a Method To Study the Migration of Six Photoinitiators into Powdered Milk | Scilit [scilit.com]
- 7. Preparation and study on the properties of Polyurethane-Type polymeric this compound photoinitiators [finechemicals.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. The Synthesis of New Type II Polymeric Photoinitiator (thioxantone) via Atom Transfer Radical Polymerization and Their Curing and Migration Studies [kci.go.kr]
- 10. researchgate.net [researchgate.net]
- 11. radtech.org [radtech.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. radtech.org [radtech.org]
- 15. This compound Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. eupia.org [eupia.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of an analytical method for the determination of photoinitiators used for food packaging materials with potential to migrate into milk. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Optimizing reaction conditions for high-yield thioxanthone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for high-yield thioxanthone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thioxanthones?
A1: The most prevalent methods for this compound synthesis include:
-
Friedel-Crafts type reaction: This is a traditional and widely used method involving the reaction of thiosalicylic acid (TSA) or 2,2'-dithiobisbenzoic acid (DTSA) with an aromatic compound (like cumene (B47948) or chlorobenzene) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2][3]
-
Aryne Insertion Chemistry: A more recent and efficient method involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates in the presence of a fluoride (B91410) source like cesium fluoride (CsF).[2][4][5] This method can be used to synthesize a wide variety of thioxanthones, including highly functionalized and π-extended derivatives.[5][6][7]
-
Photocatalytic Oxidation: This method involves the oxidation of 9H-thioxanthenes to thioxanthones using visible light and a photocatalyst, offering a milder and more environmentally friendly alternative.[8][9]
Q2: I am getting a very low yield in my this compound synthesis. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield.[10]
-
Side Reactions: The formation of byproducts, such as disulfides from the oxidative homocoupling of thiol starting materials, can reduce the yield of the desired this compound.[4]
-
Poor Reagent Quality: Impurities in starting materials or catalysts can inhibit the reaction.[10][11]
-
Inefficient Purification: Product loss during workup and purification steps like extraction, distillation, or crystallization can lead to a lower isolated yield.[1][12]
-
Moisture or Oxygen Sensitivity: Some synthetic routes are sensitive to moisture and/or oxygen, leading to decreased yields if not performed under inert conditions.[4][10]
Q3: How can I improve the yield of my this compound synthesis using the thiosalicylic acid method?
A3: To improve the yield when using thiosalicylic acid and an aromatic compound with sulfuric acid, consider the following optimizations:
-
Acid Strength: The concentration of sulfuric acid is critical. Using fuming sulfuric acid can lead to higher yields by promoting the desired reaction over competing sulfonation.[13][14]
-
Reagent Ratio: Optimizing the ratio of the aromatic compound to the thiosalicylic acid derivative is crucial. For instance, using five parts by weight of DTSA and ten parts by weight of cumene per one part by weight of DTSA has been shown to be effective.[13][14]
-
Reaction Time and Temperature: An optimized reaction time of two hours at room temperature has been reported to yield good results for the synthesis of isopropylthis compound.[13][14]
-
Purification: Utilizing vacuum distillation for purification can effectively separate the product from the reaction mixture and improve the isolated yield.[1][13][14]
Q4: What are the advantages of the aryne insertion method for this compound synthesis?
A4: The double aryne insertion strategy offers several advantages over traditional methods:
-
Versatility: It allows for the synthesis of a wide variety of thioxanthones, including tetrasubstituted, asymmetric, and π-extended derivatives.[5][6]
-
Efficiency: The method is often straightforward, involving fewer steps, which can lead to higher overall yields and reduced production costs.[5][6]
-
Milder Conditions: Compared to the harsh acidic conditions of the traditional method, aryne chemistry can often be performed under milder conditions.
Troubleshooting Guides
Problem 1: Low Yield in Thiosalicylic Acid-Based Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Sulfuric Acid Concentration | Use fuming sulfuric acid instead of concentrated sulfuric acid.[13][14] The sulfur trioxide in fuming sulfuric acid acts as an oxidant, accelerating the formation of key intermediates.[14] | Increased reaction rate and higher product yield. |
| Suboptimal Reagent Ratio | Systematically vary the molar ratio of the aromatic compound to thiosalicylic acid (or its dimer) to find the optimal balance. | Identification of the stoichiometry that maximizes product formation and minimizes unreacted starting materials. |
| Side Product Formation (Sulfonation) | Lowering the reaction temperature and using a higher concentration of the aromatic substrate can sometimes disfavor the competing sulfonation reaction. | Reduced formation of sulfonated byproducts, leading to a cleaner reaction mixture and higher yield of the desired this compound. |
| Inefficient Product Isolation | After quenching the reaction with water, perform a thorough extraction with a suitable organic solvent. Purify the crude product by vacuum distillation followed by crystallization.[1] | Improved recovery of the this compound product from the reaction mixture, leading to a higher isolated yield. |
Problem 2: Low Yield in Aryne Insertion-Based Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Homocoupling of Thiol | Conduct the reaction under an inert atmosphere (e.g., Argon) to minimize the presence of oxygen.[4] | Suppression of the undesired disulfide byproduct formation, leading to a higher yield of the this compound. |
| Inefficient Fluoride Source | While CsF is commonly used, other fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) can be explored, although reaction times may need to be adjusted.[4] | Optimization of the reaction rate and potentially improved yields, though side reactions should be monitored. |
| Suboptimal Solvent and Concentration | Perform the reaction under more dilute conditions. The choice of solvent can also be critical; less polar solvents may be beneficial in some cases.[4] | Reduced side reactions and improved yield of the desired product. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. | Ensuring the reaction goes to completion to maximize the conversion of starting materials to the product. |
Experimental Protocols
High-Yield Synthesis of Isopropylthis compound
This protocol is based on an optimized procedure for the reaction between 2,2'-dithiobisbenzoic acid (DTSA) and cumene.[13][14]
Materials:
-
2,2'-dithiobisbenzoic acid (DTSA)
-
Cumene
-
Fuming sulfuric acid
Procedure:
-
In a reaction vessel, combine five parts by weight of DTSA and ten parts by weight of cumene.
-
With stirring, slowly add one part by weight of fuming sulfuric acid to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain isopropylthis compound. A yield of 78% has been reported for this method.[13][14]
Visualizations
Caption: Workflow for optimizing this compound synthesis.
References
- 1. US5712401A - Processes for preparing this compound and derivatives thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Faster, Cheaper, Smarter this compound Synthesis - ChemistryViews [chemistryviews.org]
- 6. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Challenges in scaling up thioxanthone-mediated polymerization processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thioxanthone-mediated polymerization processes. The information addresses common challenges encountered during the scaling up of these reactions.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during this compound-mediated polymerization.
Guide 1: Poor or Incomplete Polymerization
Symptom: The resin remains tacky, uncured, or only partially cured after exposure to the light source.
Possible Causes & Solutions:
-
Oxygen Inhibition: Oxygen in the atmosphere can quench the excited state of the photoinitiator and scavenge free radicals, leading to incomplete surface cure.[1][2]
-
Solution 1 (Inert Atmosphere): Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2]
-
Solution 2 (Formulation Additives): Incorporate oxygen scavengers like thiols or amines into the formulation.[1][2]
-
Solution 3 (Increase Light Intensity): Higher light intensity can generate radicals at a faster rate than oxygen can inhibit them.[1]
-
Solution 4 (Surface Cure Wavelengths): Use shorter wavelength UV light, which is absorbed more at the surface, to enhance surface cure.
-
-
Insufficient Light Exposure: The energy dose delivered to the resin may be too low to achieve complete conversion.
-
Solution 1 (Increase Exposure Time): Lengthen the duration of light exposure.
-
Solution 2 (Increase Light Intensity): Use a more powerful light source or move the existing source closer to the resin.
-
Solution 3 (Optimize Photoinitiator Concentration): An optimal concentration of the photoinitiator exists for maximizing cure depth. Too high a concentration can block light from penetrating deeper into the resin.[3][4][5]
-
-
Poor Light Penetration: In thick or opaque samples, the light may not reach the lower layers of the resin.
-
Solution 1 (Longer Wavelengths): Utilize longer wavelength light (e.g., visible light) which has better penetration depth than UV light.
-
Solution 2 (Photobleaching Initiators): Employ photoinitiators that become more transparent upon exposure, allowing light to penetrate deeper.
-
Solution 3 (Dual Cure Systems): Combine photopolymerization with a thermal curing step for thick sections.
-
Troubleshooting Workflow for Poor Polymerization
Section 2: Frequently Asked Questions (FAQs)
Oxygen Inhibition
Q1: What is oxygen inhibition and how does it affect this compound-mediated polymerization? A1: Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen interacts with the excited photoinitiator or the propagating polymer radicals, quenching them and forming stable peroxy radicals.[1] This terminates the polymerization chain reaction, often resulting in a tacky or uncured surface.[1]
Q2: What are the most effective strategies to mitigate oxygen inhibition when scaling up? A2: Several strategies can be employed:
-
Formulation-based:
-
Process-based:
-
Inert Atmosphere: The most effective method is to perform the curing process in a nitrogen or argon environment.[2]
-
High Light Intensity: Increasing the light intensity can generate free radicals at a rate that overwhelms the inhibitory effect of oxygen.[1]
-
Wavelength Selection: Using shorter UV wavelengths can enhance surface cure, as they are absorbed more strongly at the surface.
-
Mechanism of Oxygen Inhibition and Mitigation Pathway
Light Penetration
Q3: Why is my polymer only curing at the surface when I try to make thicker samples? A3: This is likely due to limited light penetration. The photoinitiator and the polymer itself absorb the UV light, preventing it from reaching deeper into the sample. This effect is more pronounced at higher photoinitiator concentrations, as more light is absorbed at the surface.[4][5]
Q4: How can I improve the cure depth for thick or opaque materials? A4: To improve cure depth:
-
Optimize Photoinitiator Concentration: There is an optimal concentration for maximizing cure depth.[3][4][5] Too little initiator results in a slow reaction, while too much blocks light penetration.
-
Use Longer Wavelengths: Light in the visible or near-infrared (NIR) spectrum penetrates deeper into materials than UV light.
-
Employ Photobleaching Initiators: These initiators become transparent as they are consumed, allowing light to penetrate further into the sample over time.
-
Consider a Photothermal Approach: Combining light and heat can enhance curing in opaque composites. The light generates initial radicals and heat, which then activates a thermal initiator to complete the cure in deeper sections.
Heat Management
Q5: I'm observing defects like bubbles and warping in my cured parts, especially at high processing speeds. What could be the cause? A5: These defects are often caused by excessive heat generation. The polymerization reaction is exothermic, and at high speeds with high-intensity light sources, the heat can accumulate, leading to thermal stresses, bubbles from monomer boiling, and warping of the final part.
Q6: How can I manage heat during large-scale photopolymerization? A6: Effective heat management strategies include:
-
Active Cooling: Implement cooling systems for the resin vat or the build plate.
-
Optimize Process Parameters: Reduce the light intensity or scanning speed to decrease the rate of heat generation.
-
Formulation Adjustments: Use monomers with lower heats of polymerization.
-
Thermal Post-Curing: A controlled post-curing step can help to relieve internal stresses built up during the initial photopolymerization.
Viscosity
Q7: My high-viscosity resin is difficult to process and leads to slow production times. What can I do? A7: High viscosity is a significant challenge in scaling up, particularly in processes like vat photopolymerization where resin needs to flow quickly to recoat the build area.[1] To manage high viscosity:
-
Heating the Resin: Increasing the temperature of the resin can significantly reduce its viscosity.[1] Many industrial systems incorporate heated vats for this purpose.
-
Reactive Diluents: Adding low-viscosity reactive monomers to the formulation can lower the overall viscosity. However, this can sometimes compromise the mechanical properties of the final polymer.[7]
-
Optimizing Formulation: The choice of oligomers and monomers in the resin formulation has a large impact on its viscosity.
Photoinitiator Migration
Q8: I am developing a photopolymer for a biomedical application. How can I prevent the this compound photoinitiator and its byproducts from leaching out of the cured material? A8: Photoinitiator migration is a critical concern for applications in drug delivery, food packaging, and medical devices. To minimize migration:
-
Use Macromolecular Photoinitiators: These are larger molecules that are physically entangled within the polymer network and are less likely to migrate.[6]
-
Employ Polymerizable Photoinitiators: These photoinitiators have a reactive group (like an acrylate) that allows them to be covalently bonded into the polymer network during curing.[8]
-
Optimize Curing Conditions: Ensuring a high degree of conversion will minimize the amount of unreacted photoinitiator remaining in the polymer.
Section 3: Data Presentation
Table 1: Effect of Photoinitiator Concentration on Cure Depth
This table summarizes the relationship between the concentration of a photoinitiator and the resulting cure depth in a photopolymerizable resin. An optimal concentration exists that maximizes the cure depth.
| Photoinitiator Concentration (wt%) | Exposure Energy (mJ/cm²) | Cure Depth (mm) |
| 0.3 | 15 | ~0.8 |
| 0.5 | 15 | ~0.94 |
| 1.0 | 15 | ~0.85 |
| 2.0 | 15 | ~0.7 |
| 3.0 | 15 | ~0.6 |
| 0.3 | 60 | ~2.0 |
| 0.5 | 60 | ~2.26 |
| 1.0 | 60 | ~2.1 |
| 2.0 | 60 | ~1.8 |
| 3.0 | 60 | ~1.6 |
Data is representative and adapted from a study on a PEG-based polymer resin.[5] The optimal concentration may vary depending on the specific resin and photoinitiator system.
Table 2: Influence of Temperature on Resin Viscosity
This table illustrates the typical effect of temperature on the viscosity of photopolymer resins. Increasing the temperature generally leads to a significant decrease in viscosity.
| Resin Type | Temperature (°C) | Viscosity (kPa·s) |
| Packable Composite A | 23 | 19.14 |
| 37 | 10.50 | |
| 54 | 3.52 | |
| Packable Composite B | 23 | 6.75 |
| 37 | 4.21 | |
| 54 | 2.36 | |
| Flowable Composite | 23 | 1.31 |
| 37 | 0.85 | |
| 54 | 0.58 |
Data is representative and adapted from a study on dental resin composites.[9] The exact viscosity values will vary depending on the specific resin formulation.
Section 4: Experimental Protocols
Protocol 1: Synthesis of a Polymerizable Silicone-Thioxanthone Photoinitiator
This protocol describes the synthesis of a silicone-thioxanthone (STX) visible light photoinitiator, which can be incorporated into the polymer network to reduce migration.[8]
Materials:
-
γ-chloropropylmethylpolysiloxane-co-dimethyl-polysiloxane (PSO-Cl)
-
2-[(4-hydroxybenzyl)-(methyl)-amino]-9H-thioxanthen-9-one (TX-HB)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In an oven-dried flask equipped with a condenser and under an argon atmosphere, charge PSO-Cl (e.g., 3.18 g, 5 mmol Si-CH₂CH₂CH₂Cl), TX-HB (e.g., 2.08 g, 6 mmol), K₂CO₃ (e.g., 0.83 g, 6 mmol), and NaI (0.1 g) in 50 mL of DMF.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, remove the inorganic salts by filtration.
-
Remove the volatile substances under vacuum.
-
Purify the resulting viscous mixture by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v) as the eluent.
-
Characterize the final product (STX) using ¹H NMR, ¹³C NMR, FTIR, and UV-vis spectroscopy.
Protocol 2: Monitoring Polymerization Kinetics using Real-Time FTIR Spectroscopy
This protocol outlines the use of Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor the kinetics of photopolymerization by tracking the disappearance of reactive functional groups.
Equipment:
-
FTIR spectrometer with a rapid scanning capability
-
UV/Vis light source with a light guide
-
Sample holder (e.g., KBr plates or an ATR crystal)
Procedure:
-
Sample Preparation: In a UV-filtered environment, place a small drop of the liquid resin containing the this compound photoinitiator between two KBr plates to form a thin film of a defined thickness (e.g., 20-50 µm). Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as a baseline (time = 0).
-
Initiate Polymerization: Place the sample in the spectrometer's sample compartment and align the light guide from the UV/Vis source to irradiate the sample.
-
Real-Time Monitoring: Simultaneously start the light exposure and the rapid, continuous collection of IR spectra at short intervals (e.g., every second).
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic peak for the reactive functional group (e.g., the C=C double bond in acrylates, typically around 810 cm⁻¹ or 1635 cm⁻¹). The degree of conversion at any given time can be calculated from the change in the peak area relative to the initial peak area.
Schematic of a Scaled-Up Photopolymerization Process with Key Challenges
References
- 1. mdpi.com [mdpi.com]
- 2. radtech.org [radtech.org]
- 3. uvebtech.com [uvebtech.com]
- 4. princeton.edu [princeton.edu]
- 5. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. addent.com [addent.com]
Technical Support Center: Enhancing the Thermal Stability of Thioxanthone-Based Photoinitiators
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the thermal stability of thioxanthone-based photoinitiators.
Frequently Asked Questions (FAQs)
Q1: What is thermal stability in the context of this compound photoinitiators and why is it important?
A1: Thermal stability refers to the ability of a photoinitiator to resist decomposition at elevated temperatures. This is crucial because many applications, such as the manufacturing of printed circuit boards, involve heating steps for solvent removal or thermal curing.[1] If the photoinitiator is not thermally stable, it can evaporate or decompose prematurely, leading to incomplete curing, reduced product performance, and potential contamination.[1]
Q2: How can I assess the thermal stability of my this compound photoinitiator?
A2: The most common technique for evaluating thermal stability is Thermogravimetric Analysis (TGA).[1] TGA measures the change in mass of a sample as a function of temperature. Key parameters to note are the onset temperature of decomposition and the temperatures at which 5% (T5) and 50% (T50) weight loss occur.
Q3: What factors can influence the thermal stability of a cured polymer initiated by a this compound photoinitiator?
A3: The thermal stability of the final cured polymer is influenced by several factors, including the intrinsic thermal stability of the photoinitiator itself, its concentration in the formulation, and the degree of branching in the polymer network.[2] For instance, increasing the photoinitiator concentration can sometimes lead to a higher degree of branching, which may decrease the thermal stability of the polymer.[2]
Q4: Are there modifications to the this compound structure that can improve its thermal stability?
A4: Yes, chemical modification of the this compound structure is a key strategy for enhancing thermal stability. One effective approach is the incorporation of silicone moieties to create silicone-thioxanthone (STX) derivatives. The presence of thermally stable Si-O bonds in the polysiloxane structure can significantly increase the degradation temperature of the photoinitiator.[2]
Troubleshooting Guide
Problem 1: My cured polymer exhibits poor thermal stability, showing degradation at lower than expected temperatures.
-
Possible Cause 1: Inherent instability of the this compound photoinitiator.
-
Solution: Consider using a chemically modified this compound with enhanced thermal stability, such as a silicone-functionalized this compound (STX). These have been shown to have higher degradation temperatures.[2]
-
-
Possible Cause 2: Sub-optimal photoinitiator concentration.
-
Solution: The concentration of the photoinitiator can affect the thermal properties of the cured polymer. While a certain amount is needed for efficient polymerization, an excessive concentration can lead to a more branched polymer structure with potentially lower thermal stability.[2] It is advisable to optimize the photoinitiator concentration through a series of experiments.
-
-
Possible Cause 3: Premature decomposition of the photoinitiator during processing.
-
Solution: If your process involves a heating step before UV curing, ensure the temperature does not exceed the decomposition temperature of your photoinitiator. You can determine this temperature using Thermogravimetric Analysis (TGA). If the processing temperature is too high, you may need to select a more thermally stable photoinitiator or modify your processing conditions.[1]
-
Problem 2: I am observing volatility and sublimation of my photoinitiator during thermal processing steps.
-
Possible Cause: Low molecular weight or specific chemical structure of the photoinitiator.
-
Solution: Some this compound derivatives can sublimate upon heating, where the vapor condenses directly into a solid, which can cause contamination issues.[1] Utilizing macromolecular or polymerizable photoinitiators can mitigate this issue. These larger molecules have lower volatility. Incorporating the photoinitiator into a polymer backbone, for example by creating a polystyrene-thioxanthone, can reduce migration and volatility.[3]
-
Quantitative Data
Table 1: Thermal Decomposition Temperatures of this compound-Based Photoinitiators
| Photoinitiator | T5 (°C) | T50 (°C) | Notes |
| TX-B (2-benzyl(methyl)amino-9H-thioxanthen-9-one) | - | 326 | A conventional aminothis compound photoinitiator.[2] |
| STX (Silicone-thioxanthone) | - | 373 | A modified this compound with a polysiloxane chain, showing improved thermal stability due to Si-O bonds.[2] |
| Cured Polymer with TX-B | 279 | - | Thermal stability of the resulting polymer film.[2] |
| Cured Polymer with STX | > 290 | - | The introduction of STX increases the thermal stability of the cured polymer.[2] |
T5 = Temperature at 5% weight loss; T50 = Temperature at 50% weight loss.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of a this compound-based photoinitiator.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Photoinitiator sample (2-5 mg)
-
Inert gas (e.g., Nitrogen)
-
Sample pans (e.g., platinum or alumina)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Tare the sample pan.
-
Accurately weigh 2-5 mg of the photoinitiator sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program. A typical program would be to heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min).
-
Start the TGA run and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition, T5, and T50 values.
Protocol 2: Synthesis of a Silicone-Thioxanthone (STX) Photoinitiator
Objective: To synthesize a this compound-based photoinitiator with improved thermal stability via nucleophilic substitution. This protocol is based on the synthesis of STX as described in the literature.[2]
Materials:
-
2-[(4-hydroxybenzyl)-(methyl)-amino]-9H-thioxanthen-9-one (TX-HB)
-
γ-chloropropylmethylpolysiloxane-co-dimethyl-polysiloxane (PSO-Cl)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve TX-HB and an equimolar amount of PSO-Cl in DMF.
-
Add an excess of anhydrous K2CO3 to the mixture to act as a base.
-
Heat the reaction mixture with stirring at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours) under an inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter the solution and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product using column chromatography to yield the final silicone-thioxanthone (STX) product.
-
Characterize the structure of the synthesized STX using techniques such as 1H NMR, 13C NMR, and FTIR.
Visualizations
Caption: Troubleshooting workflow for addressing poor thermal stability.
Caption: Improving thermal stability via chemical modification.
References
Validation & Comparative
A Comparative Study of Thioxanthone and Benzophenone as Photoinitiators for Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of the efficiency and final properties of the cured material. Among the various classes of photoinitiators, thioxanthone and benzophenone (B1666685) are two of the most widely utilized Type II photoinitiators. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.
Executive Summary
Both this compound and benzophenone are effective Type II photoinitiators that function via a hydrogen abstraction mechanism, necessitating a co-initiator, typically a tertiary amine, to generate the initiating free radicals.[1] this compound and its derivatives are well-regarded for their high photoinitiation efficiency, particularly in the near-UV and visible light regions.[1] Benzophenone, a more cost-effective and extensively studied alternative, also demonstrates comparable performance in initiating the polymerization of acrylic monomers.[1] The optimal choice between these two photoinitiators is often dictated by the specific wavelength of the light source, the desired curing speed, and the other components within the photocurable formulation.[1]
Mechanism of Action: Type II Photoinitiation
This compound and benzophenone, as Type II photoinitiators, do not generate radicals through unimolecular cleavage. Instead, they require a synergistic molecule, a co-initiator (typically an amine), to produce the species that initiate polymerization. The general mechanism is a two-step process:
-
Photoexcitation and Intersystem Crossing: Upon absorption of UV-Vis light, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes a rapid and efficient intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the co-initiator. This process generates two radicals: a ketyl radical (from the photoinitiator) and an alkylamino radical (from the co-initiator). The alkylamino radical is typically the primary species that initiates the polymerization of monomers.
Performance Comparison
A direct, quantitative comparison of this compound and benzophenone under identical experimental conditions is limited in the scientific literature.[1] However, by compiling available data and observing general trends from studies on their derivatives, a comparative overview can be established.
Photophysical Properties
The light absorption characteristics of a photoinitiator are fundamental to its performance, as it must efficiently absorb the light emitted by the curing lamp.
| Property | This compound | Benzophenone |
| UV-Vis Absorption Maxima (λmax) | Strong absorption in the near-UV and visible regions, with notable peaks around 255 nm and 380 nm.[2] | Absorption primarily in the UV-A region, with a strong peak around 250 nm and a weaker absorption band extending to about 380 nm.[2] |
| Molar Extinction Coefficient (ε) | Generally higher than benzophenone in the longer wavelength UV-A and visible regions, allowing for more efficient light absorption. | Moderate, with a high ε at ~250 nm but significantly lower in the 300-400 nm range. |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | High, approaching unity. | Very high, close to 100%. |
Note: The UV-Vis absorption spectra of this compound and benzophenone are presented below for a visual comparison.

Photopolymerization Efficiency
The efficiency of a photoinitiator is ultimately determined by its ability to convert monomer into polymer upon irradiation. This is quantified by the rate of polymerization and the final monomer conversion.
| Performance Metric | This compound & Derivatives | Benzophenone & Derivatives |
| Polymerization Rate (Rp) | Generally exhibit high polymerization rates, often superior to benzophenone, especially with visible light sources.[1] | Effective, but can be slower than this compound-based systems under similar conditions. |
| Final Monomer Conversion (%) | Can achieve high final conversions. For example, a this compound derivative initiated the polymerization of 1,6-hexanedioldiacrylate (HDDA) to 92% conversion in the presence of a co-initiator. | Capable of achieving high conversions, with some studies showing over 90% conversion for acrylate (B77674) monomers.[3] |
| Oxygen Inhibition | Susceptible to oxygen inhibition, a common issue for radical polymerization. | Also susceptible to oxygen inhibition, though the use of amine co-initiators can help mitigate this effect. |
Disclaimer: The provided polymerization data is compiled from studies on derivatives of this compound and benzophenone and may not represent a direct comparison of the parent molecules under identical conditions.
Experimental Protocols
To ensure a standardized and objective comparison of photoinitiator performance, the following experimental protocols are recommended.
Monitoring Photopolymerization Kinetics by Real-Time FT-IR Spectroscopy
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real-time.
Objective: To determine and compare the rate of polymerization (Rp) and final monomer conversion for formulations initiated by this compound and benzophenone.
Materials:
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Photoinitiator (this compound or Benzophenone)
-
Co-initiator (e.g., Triethylamine, TEA)
-
Solvent (if necessary)
-
RT-FTIR spectrometer with a UV/Vis light source attachment
-
Transparent IR windows (e.g., BaF₂) or an ATR crystal
Procedure:
-
Formulation Preparation: Prepare the photocurable formulation by mixing the monomer, photoinitiator (e.g., 1 wt%), and co-initiator (e.g., 2 wt%) until a homogeneous solution is obtained.
-
Sample Preparation: Place a drop of the formulation between two transparent IR windows to create a thin film of controlled thickness. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop directly onto the ATR crystal.
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as a baseline (t=0). The characteristic absorption peak for the acrylate C=C double bond is typically found around 1635 cm⁻¹ and 810 cm⁻¹.
-
Initiation and Data Collection: Position the sample in the spectrometer and expose it to the UV/Vis light source at a controlled intensity and wavelength. Simultaneously, collect IR spectra at regular time intervals.
-
Data Analysis:
-
Conversion: Calculate the monomer conversion at each time point by monitoring the decrease in the area of the characteristic acrylate peak relative to an internal standard peak that does not change during polymerization.
-
Polymerization Rate (Rp): Plot the conversion as a function of time. The first derivative of this curve gives the rate of polymerization.
-
Conclusion
Both this compound and benzophenone are highly effective Type II photoinitiators for free-radical polymerization. The choice between them hinges on the specific requirements of the application.
-
This compound and its derivatives are often favored for applications requiring high reactivity, especially when using visible light sources, due to their advantageous light absorption properties in this region.
-
Benzophenone remains a robust and cost-effective option, particularly for UV-A curing applications. Its performance is well-documented, making it a reliable choice for many formulations.
For researchers and professionals in drug development and material science, a thorough evaluation of both photoinitiators under their specific experimental conditions is recommended to achieve optimal performance and desired material properties. The experimental protocols outlined in this guide provide a framework for such a comparative assessment.
References
Validating the efficacy of new thioxanthone derivatives against commercial photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel thioxanthone derivatives against commercial photoinitiators, supported by experimental data. The information presented is intended to assist researchers in selecting the most suitable photoinitiating systems for their specific applications in fields such as polymer chemistry, materials science, and drug delivery.
Executive Summary
This compound and its derivatives are a well-established class of photoinitiators, particularly for free-radical and cationic photopolymerization. Recent research has focused on the synthesis of new this compound derivatives with improved light absorption properties, higher initiation efficiency, and better migration stability compared to commercially available photoinitiators. This guide focuses on a comparative analysis of newly synthesized 2,4-diethyl-thioxanthen-9-one derivatives and their performance against the widely used commercial photoinitiator, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). The data presented demonstrates that these novel derivatives, when used in two-component systems, can achieve comparable and, in some cases, superior performance to TPO in the polymerization of acrylate (B77674) monomers.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of new this compound derivatives in comparison to the commercial photoinitiator TPO. The data is derived from studies conducting free-radical polymerization of trimethylolpropane (B17298) triacrylate (TMPTA) using two-component photoinitiating systems.
Table 1: Performance of 2,4-Diethyl-thioxanthen-9-one Derivatives as Photosensitizers with Iodonium Salt (IOD) for Free-Radical Photopolymerization of TMPTA.
| Photoinitiating System | Light Source | Final Acrylate Function Conversion (%) |
| T1 + IOD | LED@405 nm | ~60% |
| T2 + IOD | LED@405 nm | ~60% |
| T3 + IOD | LED@405 nm | ~60% |
| T4 + IOD | LED@405 nm | ~55% |
| T5 + IOD | LED@405 nm | ~40% |
| TPO (Reference) | LED@405 nm | ~60% |
| T1 + IOD | LED@420 nm | ~58% |
| T2 + IOD | LED@420 nm | ~58% |
| T3 + IOD | LED@420 nm | ~58% |
| T4 + IOD | LED@420 nm | ~50% |
| T5 + IOD | LED@420 nm | ~38% |
Note: Data is approximated from graphical representations in the source material.[1]
Table 2: Performance of 2,4-Diethyl-thioxanthen-9-one Derivatives as Type II Photoinitiators with Amines for Free-Radical Photopolymerization of TMPTA.
| Photoinitiating System | Light Source | Final Acrylate Function Conversion (%) |
| T1 + EDB | LED@405 nm | ~50% |
| T2 + EDB | LED@405 nm | ~50% |
| T3 + EDB | LED@405 nm | ~50% |
| T4 + EDB | LED@405 nm | ~50% |
| T1 + NPG | LED@405 nm | ~50% |
| T2 + NPG | LED@405 nm | ~50% |
| T3 + NPG | LED@405 nm | ~50% |
| T4 + NPG | LED@405 nm | ~50% |
| T1 + EDB | LED@420 nm | ~50% |
| T2 + EDB | LED@420 nm | ~50% |
| T3 + EDB | LED@420 nm | ~50% |
| T4 + EDB | LED@420 nm | ~50% |
| T1 + NPG | LED@420 nm | ~50% |
| T2 + NPG | LED@420 nm | ~50% |
| T3 + NPG | LED@420 nm | ~50% |
| T4 + NPG | LED@420 nm | ~50% |
EDB: ethyl 4-(dimethylamino)benzoate, NPG: N-phenylglycine. Data is approximated from graphical representations in the source material.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment used to validate the efficacy of new this compound derivatives.
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Photopolymerization Kinetics
This method allows for the continuous monitoring of the disappearance of functional groups (e.g., acrylate double bonds) during polymerization, providing data on the rate of polymerization and the final conversion.
1. Sample Preparation:
-
Prepare a photocurable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate - TMPTA), the photoinitiating system (e.g., a new this compound derivative and a co-initiator, or a commercial photoinitiator), and any other additives.
-
The concentration of the photoinitiator is typically in the range of 0.1-2% by weight.
-
Ensure the mixture is homogenous.
2. FTIR Measurement:
-
Place a drop of the formulation between two transparent substrates (e.g., KBr or BaF2 plates) to create a thin film of controlled thickness (typically 20-100 µm).
-
Mount the sample in the FTIR spectrometer.
-
Record an initial FTIR spectrum before irradiation to determine the initial peak area of the functional group of interest (e.g., the acrylate C=C stretching vibration at ~1635 cm⁻¹).
3. Photopolymerization and Real-Time Monitoring:
-
Irradiate the sample with a light source of a specific wavelength and intensity (e.g., LED@405 nm).
-
Simultaneously, record FTIR spectra at regular time intervals throughout the irradiation period.
-
The decrease in the peak area of the monitored functional group is directly proportional to the extent of polymerization.
4. Data Analysis:
-
Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot the conversion as a function of time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
Mandatory Visualizations
Photoinitiation Signaling Pathway
The following diagram illustrates the general mechanism of a Type II photoinitiator system, which is characteristic of the this compound derivatives discussed.
Caption: Type II photoinitiation mechanism of this compound derivatives.
Experimental Workflow for Efficacy Validation
The following diagram outlines the experimental workflow for validating the efficacy of new photoinitiators.
Caption: Workflow for evaluating photoinitiator efficacy.
References
Thioxanthone vs. Iridium Complexes: A Comparative Guide to Photocatalyst Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Powerful Classes of Photocatalysts
In the rapidly evolving field of photoredox catalysis, the choice of photocatalyst is paramount to the success of a chemical transformation. While iridium complexes have long been considered the gold standard due to their robust photophysical properties and broad applicability, metal-free organic photocatalysts, particularly thioxanthone derivatives, are emerging as powerful, cost-effective, and sustainable alternatives. This guide provides a comprehensive comparison of the performance of this compound-based photocatalysts against well-established iridium complexes, supported by experimental data to inform your selection process.
At a Glance: Key Performance Metrics
The following tables summarize key performance indicators for this compound and iridium-based photocatalysts in representative photoredox reactions. It is important to note that a direct, side-by-side comparison in a single study under identical conditions is often unavailable in the literature. The data presented here is compiled from various sources and should be considered in the context of the specific reactions and conditions reported.
Table 1: Performance in Aminosulfonylation of Alkenes
| Photocatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Source |
| 2,4-diethyl-thioxanthone | 5 | 12 | 92 | [1] |
| [Ir(ppy)3] | 5 | 12 | No product | [1] |
| Ir[dF(CF3)ppy]2(dtbpy))PF6 | 5 | 12 | Significantly diminished yield | [1] |
Note: This reaction highlights a case where a this compound-based photocatalyst significantly outperforms common iridium complexes.
Table 2: General Photophysical and Performance Data
| Parameter | This compound Derivatives | Iridium(III) Complexes |
| Excitation Wavelength | Typically UV-A to visible light (350-450 nm)[2] | Broad absorption in the visible spectrum[3] |
| Quantum Yield (Φ) | High intersystem crossing quantum yields are known.[4] For specific reactions, can be highly efficient. | Can be very high, often approaching unity for phosphorescence.[5] |
| Turnover Number (TON) | Can be high, demonstrating good catalyst stability. | Generally high, with some complexes achieving TONs in the hundreds.[3] |
| Cost | Generally low-cost and readily available. | Significantly more expensive due to the precious metal core. |
| Toxicity | Generally lower toxicity compared to heavy metal complexes. | Concerns related to heavy metal contamination in final products. |
Experimental Protocols: A Closer Look
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for common photoredox reactions.
General Experimental Setup for Photocatalytic Reactions
A standard experimental setup for photocatalytic reactions involves a reaction vessel (e.g., a vial or flask) made of a material transparent to the light source being used (e.g., borosilicate glass for visible light). The reaction mixture is typically stirred to ensure homogeneity. The light source, often a light-emitting diode (LED) or a lamp, is positioned at a fixed distance from the reaction vessel. To maintain a constant temperature, a cooling fan or a water bath is often employed. For reactions sensitive to oxygen, the solvent and reaction mixture are typically degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Protocol for Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful technique for synthesizing well-defined polymers. The following is a general procedure:
-
Preparation of the Reaction Mixture: In a glovebox, the monomer (e.g., methyl methacrylate), initiator (e.g., an alkyl bromide), and the organic photocatalyst (e.g., a this compound derivative) are dissolved in an appropriate solvent (e.g., dimethylformamide).
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit polymerization.
-
Initiation and Polymerization: The reaction vial is sealed and placed in the photocatalytic reactor. The reaction is initiated by irradiating the mixture with a light source of the appropriate wavelength while maintaining a constant temperature. The polymerization is allowed to proceed for a predetermined time.
-
Termination and Purification: The light source is turned off to terminate the polymerization. The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to yield the final product.
-
Analysis: The molecular weight and dispersity of the polymer are determined by gel permeation chromatography (GPC).
Mechanistic Insights: this compound vs. Iridium Complexes
The photocatalytic cycles of this compound and iridium complexes share similarities but also have key differences.
This compound Photocatalytic Cycle
This compound and its derivatives typically operate via a triplet-state mechanism. Upon absorption of light, the this compound molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state. This triplet state is the key reactive species that can engage in energy transfer or electron transfer processes to initiate the desired chemical reaction.
Iridium Complex Photocatalytic Cycle
Iridium(III) complexes, such as fac-Ir(ppy)3, also populate a triplet excited state upon photoexcitation, typically a metal-to-ligand charge transfer (MLCT) state. This excited state is a potent single-electron donor and acceptor, allowing it to participate in both oxidative and reductive quenching cycles with a wide range of substrates. The high quantum yields and long lifetimes of their excited states contribute to their high efficiency.[5]
Conclusion: Making an Informed Decision
Both this compound derivatives and iridium complexes are highly effective photocatalysts, each with its own set of advantages and disadvantages.
Choose this compound Photocatalysts when:
-
Cost is a primary concern.
-
Metal-free conditions are required to avoid product contamination.
-
The specific reaction has been shown to be efficiently catalyzed by organic dyes .
-
Sustainability and green chemistry principles are a priority.
Choose Iridium Complexes when:
-
High quantum efficiency and turnover numbers are critical for a challenging transformation.
-
A well-established and broadly applicable photocatalyst is desired.
-
The reaction requires a photocatalyst with a wide range of redox potentials .
-
Cost is not a prohibitive factor .
Ultimately, the optimal choice of photocatalyst will depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired outcome, and practical considerations such as cost and environmental impact. This guide serves as a starting point for researchers to make an informed decision based on the available experimental evidence.
References
A Comparative Analysis of the Cytotoxic Effects of Thioxanthone-Based Anticancer Agents
Thioxanthones, a class of sulfur-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Their planar structure allows for intercalation into DNA, and various derivatives have been shown to exhibit potent cytotoxic effects against a wide range of cancer cell lines. This guide provides a comparative overview of the cytotoxicity of different thioxanthone-based anticancer agents, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in the field of drug discovery and development.
Cytotoxicity Profile of this compound Derivatives
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of their substituents. The following table summarizes the cytotoxic activity, presented as IC50 or GI50 values, of selected this compound-based compounds against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Halogenated Thioxanthones | 2,4-dibromo-1,3-dihydroxythis compound | T47D (Breast) | Moderate Activity | [1] |
| 2,4-dibromo-1,3-dihydroxythis compound | A549 (Lung) | Moderate Activity | [1] | |
| 2,4-dichloro-1,3-dihydroxythis compound | T47D (Breast) | >100 (Inactive) | [1] | |
| 2,4-dichloro-1,3-dihydroxythis compound | A549 (Lung) | >100 (Inactive) | [1] | |
| 2-chloro-1-hydroxythis compound | T47D, HeLa, WiDr, A549 | Lower than 1-hydroxythis compound | [2] | |
| 4-chloro-1-hydroxythis compound | T47D, HeLa, WiDr, A549 | Lower than 1-hydroxythis compound | [2] | |
| Substituted Chloro-thioxanthones | Compound 4f (a 3-substituted-4-chloro-thioxanthone) | MCF-7 (Breast) | 7.2 | |
| Compound 4f (a 3-substituted-4-chloro-thioxanthone) | MDA-MB-468 (Breast) | 3.9 | ||
| Tetracyclic Thioxanthenes | Compound 11 | A375-C5 (Melanoma) | 5-7 | [3] |
| Compound 11 | MCF-7 (Breast) | 5-7 | [3] | |
| Compound 11 | NCI-H460 (Lung) | 5-7 | [3] | |
| Compound 12 | A375-C5, MCF-7, NCI-H460 | 31-39 | [3] | |
| Compound 13 | A375-C5, MCF-7, NCI-H460 | 16-23 | [3] | |
| Compound 14 | A375-C5, MCF-7, NCI-H460 | 8-11 | [3] | |
| Polymeric Thioxanthones | This compound-polyethylene glycol | A549 (Lung) | Radiosensitizing effect | [4] |
| Classical Thioxanthones | Lucanthone (B1684464) | Breast Cancer Cell Lines | Potent Activity | [5] |
| Hycanthone (B1673430) | Leukemia P388 | Active | [6] |
Mechanisms of Action and Signaling Pathways
This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways. The primary modes of action include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and modulation of cellular stress responses.
Induction of Apoptosis via the Mitochondrial Pathway
Several xanthone (B1684191) and this compound derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7] This process is characterized by the downregulation of anti-apoptotic proteins like Mcl-1, leading to a disruption of the mitochondrial membrane potential.[7] This, in turn, triggers the release of pro-apoptotic factors from the mitochondria, ultimately leading to programmed cell death.
Caption: Mitochondrial Apoptosis Pathway Induced by Thioxanthones.
Inhibition of Topoisomerase II
Certain this compound derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme for DNA replication and repair.[7] By targeting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[7]
Modulation of Autophagy and Lysosomal Function
Lucanthone, a well-known this compound, exhibits a unique mechanism of action by disrupting lysosomal function and inhibiting autophagy, a cellular recycling process that can promote cancer cell survival.[5] This inhibition of autophagy can sensitize cancer cells to other therapeutic agents.[5]
Caption: Lucanthone-mediated Inhibition of Autophagy.
Suppression of the Cuproptosis-Related Pathway
Recent studies have revealed that lucanthone can also inhibit the proliferation of lung cancer cells by suppressing the cuproptosis-related pathway.[8] This is achieved through the downregulation of key proteins such as CDK1, FOXM1, and PRC1, which are involved in this form of copper-dependent cell death.[8]
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogues of hycanthone and lucanthone as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lucanthone inhibits the proliferation of lung cancer cells by suppressing the cuproptosis-related pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Type I and Type II Thioxanthone Photoinitiators
In the realm of photopolymerization, thioxanthone derivatives stand out as a versatile class of photoinitiators, crucial for initiating the rapid curing of monomers and oligomers into solid polymers upon exposure to light. These compounds are broadly categorized into two distinct mechanistic classes: Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators. This guide provides a comprehensive head-to-head comparison of their performance, mechanisms, and practical applications, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal photoinitiator for their specific needs.
Executive Summary
Type I this compound photoinitiators are unimolecular systems that, upon light absorption, undergo homolytic cleavage to directly generate free radicals, which in turn initiate polymerization. These are typically engineered molecules where the this compound chromophore is chemically linked to a moiety that facilitates this cleavage.
Type II this compound photoinitiators , the more traditional class, are bimolecular systems. After absorbing light, the excited this compound molecule does not cleave itself but instead abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to produce the initiating radicals.
Generally, Type I photoinitiators are recognized for their higher efficiency, particularly in pigmented systems, as the radical generation is a more direct process. However, the versatility and cost-effectiveness of Type II systems have led to their widespread use. The choice between the two depends on factors such as the desired cure speed, the chemical environment of the formulation, and the specific wavelength of the light source.
Mechanism of Action: A Visualized Comparison
The fundamental difference in the radical generation pathways of Type I and Type II this compound photoinitiators is a critical determinant of their performance characteristics.
Type I Photoinitiation Pathway
Type I this compound photoinitiators are designed to have a labile bond that cleaves upon photoexcitation. This unimolecular process is generally more efficient as it does not rely on the diffusion and collision with a second molecule.
Type II Photoinitiation Pathway
Type II photoinitiation is a bimolecular process that involves the interaction of an excited this compound molecule with a hydrogen donor. The efficiency of this process is dependent on the concentration and reactivity of the co-initiator.
Quantitative Performance Comparison
Direct head-to-head comparisons of Type I and Type II this compound photoinitiators under identical conditions are limited in published literature. However, by compiling data from various studies on representative systems, a comparative overview can be constructed. The following tables summarize key performance parameters for representative Type I and Type II this compound photoinitiators in the polymerization of acrylates.
Table 1: Photophysical and Photochemical Properties
| Parameter | Type I this compound Derivative | Type II this compound System |
| Example | This compound-Oxime Ester | Isopropylthis compound (ITX) / Amine |
| Radical Generation | Unimolecular (α-cleavage) | Bimolecular (H-abstraction) |
| Quantum Yield of Radical Generation (Φ_R) | Generally higher | Dependent on co-initiator concentration and reactivity |
| Triplet Quantum Yield (Φ_T) | Not the primary pathway | High (e.g., ~0.85 for ITX)[1] |
| Absorption Maxima (λ_max) | 360-405 nm[2] | ~382 nm for ITX[3] |
| Molar Extinction Coefficient (ε) | High | High (e.g., ~5000-7000 M⁻¹cm⁻¹ for ITX) |
Table 2: Photopolymerization Efficiency in Acrylate (B77674) Monomers (e.g., TMPTA)
| Parameter | Type I this compound Derivative | Type II this compound System |
| Example | This compound-Oxime Ester | Isopropylthis compound (ITX) / N-methyldiethanolamine (MDEA) |
| Typical Concentration | 0.5 - 2.0 wt% | PI: 0.5 - 2.0 wt%; Co-initiator: 1.0 - 5.0 wt% |
| Rate of Polymerization (R_p) | Generally higher | Lower, dependent on co-initiator |
| Final Monomer Conversion | Often higher | Can be high, but may be limited by diffusion of co-initiator |
| Oxygen Inhibition | Less sensitive | More sensitive, though amine co-initiators can help mitigate |
Note: The data presented are representative and can vary significantly based on the specific chemical structures, monomer formulation, light source and intensity, and presence of oxygen.
Experimental Protocols
To facilitate a direct and unbiased comparison of photoinitiator performance, standardized experimental protocols are essential.
General Experimental Workflow
The following workflow outlines the key steps in evaluating and comparing the performance of Type I and Type II photoinitiators.
Detailed Methodology: Real-Time FTIR Spectroscopy for Photopolymerization Kinetics
Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of a characteristic absorption band of the reactive monomer, such as the C=C double bond in acrylates.[4][5]
Objective: To determine and compare the rate of polymerization and final monomer conversion for formulations containing Type I and Type II this compound photoinitiators.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability.
-
UV/Vis light source (e.g., mercury lamp with filters or LED) with controlled intensity.
-
Liquid nitrogen cooled MCT detector (for high-speed scanning).
-
Sample holder (e.g., two KBr plates with a spacer of known thickness).
-
Monomer (e.g., trimethylolpropane (B17298) triacrylate - TMPTA).
-
Type I this compound photoinitiator.
-
Type II this compound photoinitiator (e.g., ITX).
-
Co-initiator (e.g., N-methyldiethanolamine - MDEA).
-
Nitrogen purge (optional, for studying polymerization in an inert atmosphere).
Procedure:
-
Formulation Preparation: Prepare the photopolymerizable formulations in amber vials to protect from ambient light. For example:
-
System 1 (Type I): TMPTA with 1 wt% of the Type I this compound photoinitiator.
-
System 2 (Type II): TMPTA with 1 wt% ITX and 2 wt% MDEA.
-
-
Sample Preparation: Place a drop of the formulation between two KBr plates separated by a calibrated spacer (e.g., 25 µm) to create a thin film of uniform thickness.
-
FTIR Setup:
-
Place the sample in the FTIR sample compartment.
-
Position the light source to irradiate the sample.
-
Set the spectrometer to collect spectra in rapid succession (e.g., 1-10 spectra per second).
-
-
Data Acquisition:
-
Begin recording spectra to establish a baseline before irradiation.
-
After a short delay (e.g., 10-30 seconds), turn on the light source to initiate polymerization.
-
Continue recording spectra until the polymerization is complete (i.e., no further change in the monitored peak is observed).
-
-
Data Analysis:
-
Monitor the decrease in the area of the acrylate C=C double bond absorption peak, typically around 810 cm⁻¹ or 1635 cm⁻¹.[4]
-
Calculate the degree of conversion (DC) at each time point using the following equation: DC(t) (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the C=C peak at time t, and A_0 is the initial area of the C=C peak before irradiation.
-
Plot the degree of conversion as a function of time to obtain the polymerization profile.
-
The rate of polymerization (R_p) can be determined from the slope of the conversion versus time plot.
-
Advantages and Disadvantages
Type I this compound Photoinitiators
-
Advantages:
-
Higher initiation efficiency due to the unimolecular radical generation mechanism.
-
Not dependent on a co-initiator, simplifying formulation.
-
Can be more effective in pigmented and thicker coatings.
-
Lower potential for side reactions involving a co-initiator.
-
-
Disadvantages:
-
Can be more expensive to synthesize.
-
Photolysis byproducts may contribute to yellowing or migration.
-
Less common commercially compared to Type II.
-
Type II this compound Photoinitiators
-
Advantages:
-
Disadvantages:
-
Lower initiation efficiency compared to Type I systems.
-
Performance is dependent on the concentration and reactivity of the co-initiator.
-
The bimolecular mechanism can be limited by diffusion in viscous systems.
-
Potential for chain transfer reactions with the co-initiator.
-
Unreacted co-initiator can lead to yellowing and migration issues.
-
Concluding Remarks for Researchers and Drug Development Professionals
The selection between Type I and Type II this compound photoinitiators is a critical decision in the formulation of photocurable materials for research, drug delivery systems, and medical devices.
For applications demanding high curing speeds, performance in pigmented formulations, or simplified formulations without the need for a co-initiator, novel Type I this compound derivatives present a compelling option. Their higher intrinsic efficiency can lead to improved throughput and performance. However, careful consideration of their photobyproducts and potential for migration is necessary, especially in biomedical applications.
Conversely, for many applications where cost-effectiveness and a well-understood system are priorities, Type II this compound photoinitiators remain a robust choice. The ability of the commonly used amine co-initiators to mitigate oxygen inhibition is a significant practical advantage. Formulation optimization, including the ratio of photoinitiator to co-initiator, is key to maximizing their performance.
Ultimately, the optimal choice will be dictated by a thorough evaluation of the specific application requirements against the performance profiles of the available photoinitiators. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis to enable data-driven formulation decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the TMPTA radical polymerization photoinitiated by phenyltrialkylborates paired with tri-cationic hemicyanine dye. Kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paint.org [paint.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Thioxanthone Photoinitiators in Diverse Monomer Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Thioxanthone and its Alternatives in Photopolymerization
In the realm of photopolymerization, the selection of an appropriate photoinitiator is critical to achieving desired material properties and efficient curing processes. This compound (TX) and its derivatives have long been recognized for their efficacy in initiating polymerization across a variety of monomer systems. This guide provides a detailed comparison of the performance of this compound-based photoinitiators against common alternatives, namely Camphorquinone (B77051) (CQ) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Thioxanthones are Type II photoinitiators, functioning through a hydrogen abstraction mechanism that typically necessitates a co-initiator, such as a tertiary amine, to generate the initiating free radicals.[1] They are known for their high photoinitiation efficiency, especially in the near-UV and visible light regions.[1] In contrast, Camphorquinone is another Type II photoinitiator predominantly used in dental composites, while TPO is a versatile Type I photoinitiator that undergoes photocleavage to form free radicals.[2][3] The choice between these initiators is often dictated by the specific application, including the monomer system, the desired curing depth and speed, and the wavelength of the light source.
Comparative Performance Data
The following tables summarize key performance metrics for this compound and its alternatives in various monomer systems, based on available experimental data. It is important to note that performance can vary based on the specific monomer, co-initiator, light source, and other experimental parameters.
Table 1: Performance in Acrylate (B77674) Monomer Systems
| Photoinitiator System | Monomer | Co-initiator | Light Source | Final Conversion (%) | Reference |
| This compound Derivative (T4) | Trimethylolpropane triacrylate (TMPTA) | None (one-component) | LED @ 405 nm | ~50 | [4] |
| This compound Derivative (T1) + IOD | Trimethylolpropane triacrylate (TMPTA) | Iodonium salt (IOD) | LED @ 405 nm | ~60 | [4] |
| TPO | Trimethylolpropane triacrylate (TMPTA) | None | LED @ 405 nm | ~60 | [4] |
| This compound Derivative (T-bis(AMe-SCF3)) + EBPA | Trimethylolpropane triacrylate (TMPTA) | Ethyl 4-(dimethylamino)benzoate (B8555087) (EBPA) | Not Specified | 42 | [5] |
| This compound-based (TX-PA) | 1,6-hexanedioldiacrylate (HDDA) | N-methyldiethanolamine (MDEA) | Xenon lamp (>400 nm) | High (not specified) | [6] |
Table 2: Performance in Methacrylate Monomer Systems
| Photoinitiator System | Monomer | Co-initiator | Light Source | Polymerization Rate | Final Conversion (%) | Reference |
| Substituted Thioxanthones | Methyl methacrylate | Amine | Not Specified | Dependent on ketone structure | Dependent on ketone structure | [7] |
| This compound (TXs) | Methyl methacrylate | 2-(N,N-diethylamino)ethanol | Not Specified | Dependent on substituent | Dependent on substituent | [7] |
Table 3: Performance in Dental Composite Resins
| Photoinitiator System | Key Finding | Reference |
| Camphorquinone (CQ) | Most common in dental composites, but can cause yellowish staining.[2] | [2] |
| Lucirin TPO | More effective than CQ due to the production of two free radicals; results in less yellowish polymers.[2] | [2] |
| Ivocerin (Germanium derivative) | Forms at least two radicals and has low cytotoxicity.[2] | [2] |
| CQ and TPO combination | Increases the depth of cure and top hardness.[2] | [2] |
| CQ | Concentration in commercial resins ranges from 0.17 to 1.03% w/w.[8] | [8] |
Experimental Protocols
To ensure a standardized comparison of photoinitiator performance, the following experimental protocol for monitoring the photopolymerization of an acrylate monomer using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is recommended.[9][10][11][12][13]
Objective: To determine and compare the photopolymerization kinetics (rate of polymerization and final monomer conversion) of a monomer formulation initiated by different photoinitiators.
Materials and Equipment:
-
Monomer (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Photoinitiator (e.g., this compound, Camphorquinone, TPO)
-
Co-initiator (if required, e.g., tertiary amine)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV/Visible light source with controlled intensity (e.g., LED at a specific wavelength)
-
Radiometer to measure light intensity
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer, photoinitiator, and any co-initiator at the desired concentrations.
-
Background Spectrum: Clean the ATR crystal and record a background spectrum.
-
Sample Application: Apply a small drop of the prepared formulation onto the ATR crystal to form a thin film.
-
Real-Time Monitoring: Start the RT-FTIR measurement to continuously collect spectra over time.
-
Photoinitiation: After a brief baseline period, turn on the light source to initiate polymerization. The light should be positioned to irradiate the sample on the ATR crystal.
-
Data Collection: Continue collecting spectra until the polymerization reaction has reached a plateau, indicated by no further change in the characteristic monomer peaks.
-
Data Analysis: The conversion of the monomer is monitored by the decrease in the intensity of a characteristic absorption band of the reactive functional group (e.g., the C=C double bond in acrylates at approximately 1638 cm⁻¹). The percentage conversion can be calculated as a function of time. The rate of polymerization is determined from the slope of the conversion versus time plot.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the photoinitiation mechanisms of this compound, Camphorquinone, and TPO, as well as a typical experimental workflow.
Caption: Photoinitiation mechanism of a Type II photoinitiator, this compound.
Caption: Photoinitiation mechanism of Camphorquinone with an amine co-initiator.
Caption: Photoinitiation mechanism of a Type I photoinitiator, TPO.
Caption: Experimental workflow for evaluating photoinitiator performance using RT-FTIR.
Conclusion
This compound and its derivatives are highly effective Type II photoinitiators for free radical polymerization across a range of monomer systems.[1] Their performance is often comparable to or, with appropriate structural modifications, can exceed that of other widely used photoinitiators. The choice of photoinitiator is a critical parameter in the design of photopolymerizable formulations. For applications requiring high curing efficiency in the visible light spectrum, this compound-based systems present a compelling option. In the specialized field of dental resins, while camphorquinone remains a standard, alternatives like TPO and novel this compound derivatives are being explored to overcome issues such as yellowing and to improve mechanical properties.[2][3] Ultimately, the optimal photoinitiator will depend on a careful consideration of the specific monomer system, the desired properties of the final polymer, and the processing conditions. The experimental protocols and comparative data presented in this guide provide a foundation for making these critical decisions in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Effects of photoinitiators on dental composite resins: a narrative review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound based one-component polymerizable visible light photoinitiator for free radical polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of photo-initiators in visible-light-cured dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Thioxanthone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques for the quantification of thioxanthone and its derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and various stages of drug development. This document summarizes key performance data, details experimental protocols, and provides a visual representation of the cross-validation workflow to aid in methodological decisions.
Data Presentation: A Comparative Analysis
The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data compiled from various studies on this compound and its derivatives.
Table 1: Performance Characteristics of HPLC Methods for this compound Quantification
| Parameter | Reported Value | Compound(s) |
| Linearity Range | 0.4 - 5.8 µg/mL | Xanthone and 3-methoxyxanthone |
| Correlation Coefficient (r²) | > 0.999 | Xanthone and 3-methoxyxanthone |
| Accuracy (Recovery) | 98.8% - 102.8% | Xanthone and 3-methoxyxanthone |
| Precision (RSD) | 0.3% - 1.2% (Intra-day) | Xanthone and 3-methoxyxanthone |
| Limit of Detection (LOD) | ≤ 0.248 µg/mL | Six naturally occurring xanthones |
| Limit of Quantification (LOQ) | - | - |
Table 2: Performance Characteristics of GC-MS Methods for this compound Derivative Quantification
| Parameter | Reported Value | Compound(s) |
| Linearity Range | 10 - 800 ng/mL | Synthetic cathinones (structurally related) |
| Correlation Coefficient (r²) | > 0.99 | Synthetic cathinones (structurally related) |
| Accuracy (Recovery) | > 73% | Synthetic cathinones (structurally related) |
| Precision (RSD) | - | - |
| Limit of Detection (LOD) | 5 ng/mL | Synthetic cathinones (structurally related) |
| Limit of Quantification (LOQ) | 10 ng/mL | Synthetic cathinones (structurally related) |
Table 3: Performance Characteristics of UV-Visible Spectrophotometry for this compound Quantification
| Parameter | Reported Value | Compound(s) |
| Linearity Range | 2 - 24 µg/mL | Thioxanthene derivatives |
| Correlation Coefficient (r²) | > 0.99 | Thymoquinone (structurally related) |
| Accuracy (Recovery) | 99.7% ± 1.3% to 100.2% ± 1.5% | Thioxanthene derivatives |
| Precision (RSD) | < 2.0% (Intra-day and Inter-day) | Thymoquinone (structurally related) |
| Limit of Detection (LOD) | 0.016 µg/mL | Thymoquinone (structurally related) |
| Limit of Quantification (LOQ) | 0.0531 µg/mL | Thymoquinone (structurally related) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide representative experimental protocols for each technique based on published methods.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quantification of thioxanthones and their derivatives in various matrices, including pharmaceutical formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water (90:10, v/v) is commonly used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at the maximum absorbance wavelength of the specific this compound derivative (e.g., 237 nm for xanthone).[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of thioxanthones at trace levels, particularly in complex matrices like food packaging.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis.
-
Sample Preparation: Sample extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of cyclohexane (B81311) and ethyl acetate) followed by a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove matrix interferences.
UV-Visible Spectrophotometry
This technique provides a simple, rapid, and cost-effective method for the quantification of thioxanthones, especially in bulk drug substances and simple formulations.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: A solvent in which the this compound derivative is soluble and that does not absorb in the analytical wavelength range (e.g., methanol or dimethyl sulfoxide).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the this compound derivative over a suitable wavelength range (e.g., 200-400 nm). This compound itself shows absorption around 405 nm.
-
Procedure: Prepare a series of standard solutions of the this compound derivative of known concentrations. Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of the this compound derivative in the sample solution from the calibration curve.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two different analytical methods for this compound quantification. This process is essential to ensure the consistency and reliability of results when different methods are used within a study or across different laboratories.
Caption: Workflow for cross-validation of analytical methods.
References
A Comparative Guide: Thioxanthone vs. Camphorquinone for Visible Light Dental Resin Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable photoinitiator is paramount in the formulation of visible light-cured dental resins, directly influencing the material's polymerization efficiency, mechanical integrity, and long-term aesthetic stability. For decades, camphorquinone (B77051) (CQ) has been the industry standard. However, the emergence of alternative photoinitiators, such as thioxanthone (TX) and its derivatives, presents new possibilities for enhancing the performance of dental composites. This guide provides an objective comparison of this compound and camphorquinone, supported by experimental data, to aid in the informed selection of photoinitiators for dental resin development.
Executive Summary
Camphorquinone, a diketone, is a widely used Type II photoinitiator with an absorption peak in the blue light region (around 468 nm), making it compatible with standard dental curing units.[1][2] It requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[1][3] While reliable and biocompatible, CQ has notable drawbacks, including its inherent yellow color, which can affect the aesthetics of the final restoration, and the potential for the amine co-initiator to cause long-term discoloration.[4][5][6]
This compound and its derivatives are also Type II photoinitiators that operate via a hydrogen abstraction mechanism in the presence of an amine co-initiator.[3][7] Certain derivatives have been developed to absorb light in the near-UV and visible range, with some exhibiting higher molar absorptivity than camphorquinone.[7][8] This can translate to more efficient light absorption and potentially faster polymerization kinetics.[3] While some this compound-based systems can offer improved color stability, their overall performance is highly dependent on the specific derivative and formulation.[9]
Performance Comparison: this compound vs. Camphorquinone
The following tables summarize key performance indicators for dental resins formulated with this compound and camphorquinone-based photoinitiator systems, based on available experimental data.
Table 1: Polymerization Kinetics and Depth of Cure
| Parameter | This compound System | Camphorquinone System | Key Observations |
| Degree of Conversion (%) | Can achieve similar or higher DC depending on the derivative and co-initiator.[1] | Typically ranges from 55% to 75% under conventional irradiation.[10] | The efficiency of both systems is highly dependent on the concentration of the photoinitiator and co-initiator, as well as the light source.[4][11] |
| Polymerization Rate | Some derivatives can exhibit faster polymerization rates due to higher molar absorptivity.[3] | Established and predictable polymerization kinetics.[2] | Formulations with trimethylbenzoyl-diphenyl-phosphine oxide (TPO) in conjunction with CQ can exhibit faster reactions.[11] |
| Depth of Cure (mm) | Can be lower than CQ systems, requiring adjustments in formulation or light application.[5][12] | Generally provides a reliable depth of cure (typically 2-4 mm).[13] | Higher concentrations of CQ can improve the depth of cure.[11] |
Table 2: Mechanical Properties
| Parameter | This compound System | Camphorquinone System | Key Observations |
| Flexural Strength (MPa) | Can be comparable or slightly lower than CQ systems. | Generally exhibits good flexural strength, with values often exceeding the ISO 4049 minimum of 80 MPa.[14] | Lower concentrations (<1 wt%) of CQ have been shown to yield higher flexural strength.[4] |
| Flexural Modulus (GPa) | Dependent on the overall resin formulation. | Typically provides a clinically acceptable stiffness. | The type and concentration of the co-initiator can influence the final mechanical properties. |
| Hardness (Vickers/Knoop) | Can achieve high surface hardness, comparable to CQ systems.[15] | Consistently demonstrates good surface hardness. | The addition of alternative photoinitiators like TPO to CQ systems can increase surface hardness.[16] |
Table 3: Aesthetic and Biocompatibility Properties
| Parameter | This compound System | Camphorquinone System | Key Observations |
| Color Stability | Can offer superior color stability and less yellowing compared to CQ/amine systems.[9] | Prone to yellowing due to the inherent color of CQ and the oxidation of the amine co-initiator.[4][5][6] | The yellowing effect of CQ is a significant driver for the exploration of alternative photoinitiators.[17] |
| Biocompatibility | Generally considered to have good biocompatibility. | Well-established biocompatibility and low cytotoxicity.[13] | Unreacted CQ may have cytotoxic effects on pulp cells.[5] |
Photoinitiation Mechanisms
Both this compound and camphorquinone are Type II photoinitiators, meaning they require a co-initiator (hydrogen donor), typically a tertiary amine, to generate free radicals. The process begins with the absorption of light, which excites the photoinitiator to a singlet state, followed by intersystem crossing to a more stable triplet state. In the triplet state, the photoinitiator abstracts a hydrogen atom from the amine, generating an amine radical that initiates the polymerization of the resin monomers.
Caption: Photoinitiation mechanism for Type II photoinitiators.
Experimental Protocols
Standardized testing methodologies are crucial for the accurate comparison of dental resin performance. Below are summaries of common experimental protocols.
Degree of Conversion (DC) Measurement
The degree of conversion is typically determined using Fourier Transform Infrared (FTIR) spectroscopy.[18]
-
Sample Preparation: A small amount of the uncured resin paste is placed between two transparent films (e.g., Mylar) and pressed to a standardized thickness (e.g., 1 mm).[10]
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an aromatic carbon-carbon double bond (C=C) internal standard peak (e.g., at 1608 cm⁻¹) are identified.[19]
-
Curing: The sample is irradiated with a dental curing light for a specified time (e.g., 40 seconds).[10]
-
Final Spectrum: An FTIR spectrum of the cured sample is recorded immediately after irradiation and at subsequent time points to monitor post-cure polymerization.[20]
-
Calculation: The degree of conversion is calculated based on the change in the ratio of the aliphatic to the aromatic peak absorbances before and after curing.[19]
Caption: Workflow for determining the degree of conversion.
Flexural Strength and Modulus Testing
These mechanical properties are typically evaluated using a three-point bending test according to ISO 4049 or a modified protocol.[21][22]
-
Specimen Preparation: Bar-shaped specimens of standardized dimensions (e.g., 25 mm x 2 mm x 2 mm) are fabricated in a mold and light-cured according to the manufacturer's instructions.[22][23]
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[23]
-
Testing: The specimens are placed on a universal testing machine with two supports and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture.[21]
-
Calculation: The flexural strength and modulus are calculated from the load-deflection curve.
Color Stability Assessment
Color stability is evaluated using a spectrophotometer or colorimeter to measure changes in color coordinates according to the CIE Lab* color space.[24][25]
-
Specimen Preparation: Disc-shaped specimens of a standardized thickness and diameter are prepared and cured.[24]
-
Baseline Measurement: The initial L, a, and b* color values of the specimens are measured.
-
Staining: The specimens are immersed in staining solutions (e.g., coffee, tea, red wine) for a specified period.[24][26] A control group is typically stored in distilled water.
-
Final Measurement: After the immersion period, the specimens are rinsed, dried, and their L, a, and b* values are measured again.[25]
-
Calculation: The color change (ΔE) is calculated using a color difference formula (e.g., CIEDE2000).[26] A ΔE value greater than 3.3 is considered clinically perceptible.[12]
Conclusion
Camphorquinone remains a reliable and widely used photoinitiator in dental composites due to its well-understood properties and compatibility with existing curing technologies.[12] However, its inherent yellow color and the potential for discoloration from amine co-initiators are significant drawbacks, particularly for aesthetic restorations.[6][17] this compound and its derivatives offer a promising alternative, with the potential for improved color stability and, in some cases, enhanced polymerization efficiency.[9] The choice between this compound and camphorquinone will depend on the specific requirements of the dental resin being formulated, with careful consideration of the desired balance between mechanical properties, aesthetics, and polymerization kinetics. Further research into novel this compound derivatives and their synergistic effects with other photoinitiators will likely lead to the development of next-generation dental composites with superior performance.
References
- 1. books.rsc.org [books.rsc.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. oraljournal.com [oraljournal.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide | Pocket Dentistry [pocketdentistry.com]
- 12. Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with camphorquinone and phenanthrenequinone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longchangchemical.com [longchangchemical.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. lume.ufrgs.br [lume.ufrgs.br]
- 20. thejcdp.com [thejcdp.com]
- 21. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Color stability of esthetic restorative materials: a spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Color Stability of Composite Resin Used to Characterize Acrylic Teeth—An In Vitro Study [mdpi.com]
- 26. Evaluation of color stability in single-shade composite resins using spectrophotometer and cross-polarized mobile photography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: Thioxanthone vs. Other Key Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the environmental footprint of common photoinitiators, supported by experimental data.
The selection of a photoinitiator is a critical step in photopolymerization processes, with significant implications not only for curing efficiency but also for environmental safety. As regulatory scrutiny and environmental consciousness increase, a thorough understanding of the environmental impact of these compounds is paramount. This guide provides an objective comparison of the environmental profiles of thioxanthone and its derivatives against other widely used photoinitiators, namely benzophenones and acylphosphine oxides.
Executive Summary
Photoinitiators can enter the environment through various pathways, including migration from packaging materials and incomplete wastewater treatment. Once in the environment, their potential for persistence, bioaccumulation, and toxicity (PBT) are key determinants of their overall environmental risk. This guide summarizes available data on these parameters, drawing from peer-reviewed literature and regulatory databases such as the European Chemicals Agency (ECHA).
Thioxanthones , while effective photoinitiators, have raised concerns due to their potential for bioaccumulation and endocrine-disrupting effects. Data from the ECHA database on 2,4-diethyl-9H-thioxanthen-9-one suggests a high potential for bioaccumulation based on its log Pow.
Benzophenones , a widely used class of photoinitiators, have been extensively studied. Some derivatives, like Benzophenone-3, have demonstrated aquatic toxicity and endocrine-disrupting properties. However, data also suggests that some benzophenones are readily biodegradable.
Acylphosphine oxides , such as TPO, are known for their high reactivity. While some data suggests low acute aquatic toxicity for certain compounds in this class, concerns regarding their biodegradability and potential for bioaccumulation persist.
This guide presents a quantitative comparison of these photoinitiator classes across key environmental indicators, details the experimental protocols used for these assessments, and provides visual workflows to aid in understanding the environmental impact assessment process.
Quantitative Environmental Impact Data
The following tables summarize the available quantitative data for representative compounds from each photoinitiator class. It is important to note that data availability can be limited, and direct comparisons should be made with caution, considering the specific derivatives and experimental conditions.
Table 1: Aquatic Toxicity Data
| Photoinitiator Class | Representative Compound | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound | 2,4-diethyl-9H-thioxanthen-9-one | Data Not Available | - | - | ECHA[1] |
| Benzophenone | Benzophenone-3 | Chlorella vulgaris (Algae) | EC50 (96 h) | 2.98 | [2] |
| Daphnia magna (Crustacean) | LC50 (48 h) | 1.09 | [2] | ||
| Brachydanio rerio (Fish) | LC50 (96 h) | 3.89 | [2] | ||
| Benzophenone-4 | Chlorella vulgaris (Algae) | EC50 (96 h) | 201.00 | [2] | |
| Daphnia magna (Crustacean) | LC50 (48 h) | 47.47 | [2] | ||
| Brachydanio rerio (Fish) | LC50 (96 h) | 633.00 | [2] | ||
| Acylphosphine Oxide | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Daphnia magna (Crustacean) | EC50 (48 h) | 3.53 | ECHA[3] |
| Oncorhynchus mykiss (Fish) | LC50 (96 h) | > 1.17 | ECHA[3] | ||
| Desmodesmus subspicatus (Algae) | EC50 (72 h) | > 2.01 | ECHA[3] |
Table 2: Biodegradability Data
| Photoinitiator Class | Representative Compound | Test Guideline | Result | Reference |
| This compound | 2,4-diethyl-9H-thioxanthen-9-one | OECD 301F | Not readily biodegradable | ECHA[1] |
| Benzophenone | Benzophenone | OECD 301D | Readily biodegradable | [4] |
| Acylphosphine Oxide | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | OECD 301F | Not readily biodegradable | ECHA[3] |
Table 3: Bioaccumulation Potential
| Photoinitiator Class | Representative Compound | Parameter | Value | Conclusion | Reference |
| This compound | 2,4-diethyl-9H-thioxanthen-9-one | log Pow | >6.5 | Potentially bioaccumulative | ECHA[1] |
| Benzophenone | Benzophenone | BCF | 8.0 | Not expected to bioaccumulate | [5] |
| Acylphosphine Oxide | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | BCF | < 13 | Low potential for bioaccumulation | ECHA[3] |
Experimental Protocols
The data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized and ensure the reliability and comparability of environmental safety data.
Aquatic Toxicity Testing
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the median effective concentration (EC50) that causes immobilization in 50% of the daphnids.
-
OECD 203: Fish, Acute Toxicity Test: This guideline determines the acute lethal toxicity of a substance to fish. Fish are exposed to the test substance for a 96-hour period, and the median lethal concentration (LC50) that causes mortality in 50% of the test fish is calculated.
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous medium. Common methods include:
-
OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced during biodegradation. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window in a 28-day period.
-
OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles containing the test substance and microorganisms.
-
OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by microorganisms during the degradation of the test substance.
-
Bioaccumulation Testing
-
OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline is used to determine the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water. A high BCF indicates a potential for the substance to accumulate in living organisms. The octanol-water partition coefficient (log Pow) is often used as a screening tool for bioaccumulation potential.
Visualizing Environmental Impact Assessment
To better understand the process of assessing the environmental impact of photoinitiators, the following diagrams, created using Graphviz, illustrate key workflows and relationships.
References
Thioxanthone Derivatives: A Comparative Analysis in Free Radical vs. Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Thioxanthone and its derivatives are a prominent class of photoinitiators widely employed in photopolymerization processes critical to various fields, including materials science, coatings, and 3D printing. Their efficacy stems from strong absorption in the UV-Vis region, high triplet quantum yields, and the ability to initiate polymerization through different chemical pathways. This guide provides a comparative analysis of the performance of this compound derivatives in two major photopolymerization mechanisms: free radical and cationic polymerization, supported by experimental data and detailed protocols.
Performance Overview
This compound derivatives typically function as Type II photoinitiators in free radical polymerization . In this role, upon photoexcitation, they abstract a hydrogen atom from a co-initiator, usually a tertiary amine, to generate an amine-derived radical that initiates the polymerization of monomers like acrylates.
In cationic polymerization , this compound derivatives act as photosensitizers. They absorb light and transfer energy to an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salt), which then decomposes to produce a strong acid that initiates the polymerization of monomers such as epoxides and vinyl ethers.
The choice between these two mechanisms depends on the desired properties of the final polymer. Free radical polymerization is generally faster and less sensitive to impurities, but it is susceptible to oxygen inhibition. Cationic polymerization is immune to oxygen inhibition and exhibits lower shrinkage, but it can be slower and is sensitive to basic impurities and moisture.
Quantitative Performance Data
The following tables summarize the performance of common this compound derivatives, 2-isopropylthis compound (B132848) (ITX) and 2,4-diethylthis compound (DETX), in both free radical and cationic polymerization, based on data extracted from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research works.
Table 1: Performance of 2-Isopropylthis compound (ITX) in Photopolymerization
| Polymerization Type | Monomer System | Co-initiator/Sensitizer System | Light Source & Intensity | Final Monomer Conversion (%) | Polymerization Rate (Rp) | Reference |
| Free Radical | Trimethylolpropane triacrylate (TMPTA) | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | 365 nm LED, 100 mW/cm² | ~60% | Not explicitly stated, but high rates observed | [1] |
| Cationic | Cycloaliphatic diepoxide (Uvacure 1500) | Diphenyliodonium hexafluorophosphate (B91526) (IOD) | 365 nm LED, 100 mW/cm² | ~55% | Increased rate with ITX addition | [1] |
Table 2: Performance of 2,4-Diethylthis compound (DETX) in Photopolymerization
| Polymerization Type | Monomer System | Co-initiator/Sensitizer System | Light Source & Intensity | Final Monomer Conversion (%) | Polymerization Rate (Rp) | Reference |
| Free Radical | Acrylate (B77674) formulation | Amine co-initiator | UV lamp | High conversion achieved | Fast polymerization | [2] |
| Cationic | Cycloaliphatic diepoxide (CADE) | Diaryliodonium salt | UV lamp, 35 mW/cm² | >90% (at 100°C) | Rate constant (k) significantly increased with DETX | [2] |
Experimental Protocols
Accurate assessment of photoinitiator performance relies on precise experimental methodologies. The following are detailed protocols for key experiments used to evaluate polymerization kinetics.
Real-Time FT-IR Spectroscopy for Monitoring Polymerization Kinetics
Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the rate of polymerization by tracking the disappearance of characteristic monomer functional group absorption bands.
Apparatus:
-
FT-IR spectrometer equipped with a horizontal transmission or Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis light source (e.g., LED or mercury lamp) with a defined wavelength and intensity, coupled to the sample compartment.
-
Sample holder (e.g., BaF₂ plates for transmission).
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by mixing the monomer, this compound derivative, and any co-initiator/onium salt in the dark.
-
Sample Application: Place a small drop of the formulation between two BaF₂ plates, separated by a spacer of known thickness (typically 25 µm), or directly onto the ATR crystal.
-
Data Acquisition Setup: Configure the FT-IR software for rapid scan acquisition (e.g., 2-4 scans per second).
-
Baseline Spectrum: Record an initial IR spectrum before UV irradiation to determine the initial peak area of the monomer's characteristic absorption band (e.g., acrylate C=C twist at ~810 cm⁻¹ or epoxide ring at ~790 cm⁻¹).
-
Initiation and Monitoring: Start the UV irradiation and simultaneously begin recording spectra in real-time.
-
Data Analysis: Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Polymerization Rate: The polymerization rate (Rp) can be determined from the slope of the conversion versus time curve.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light, providing information on the overall reaction kinetics.
Apparatus:
-
Differential Scanning Calorimeter equipped with a photocalorimetry accessory (PCA).
-
UV-Vis light source with controlled intensity.
-
Sample pans (typically aluminum).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate the cell at the desired isothermal temperature.
-
Initiation and Measurement: Irradiate the sample with UV light of a specific intensity and record the heat flow as a function of time.
-
Data Analysis: The total heat evolved (ΔH) is proportional to the total monomer conversion. The rate of heat evolution is proportional to the polymerization rate. The conversion can be calculated as a function of time by integrating the heat flow curve.
Mechanistic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the initiation mechanisms of this compound derivatives in free radical and cationic polymerization.
Free Radical Polymerization Mechanism
References
Validating the Mechanism of Thioxanthone-Mediated Atom Transfer Radical Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thioxanthone-mediated Atom Transfer Radical Polymerization (ATRP) with alternative photoredox-catalyzed ATRP systems. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying mechanisms and workflows.
Introduction to this compound-Mediated Photo-ATRP
This compound and its derivatives have emerged as a promising class of organic photoredox catalysts for metal-free ATRP (O-ATRP).[1][2][3] This approach circumvents the issue of transition-metal contamination in the final polymer products, which is a significant concern in biomedical and electronic applications.[4] this compound-mediated ATRP utilizes visible light to drive the polymerization, offering spatial and temporal control over the reaction.[1][5]
The proposed mechanism for this compound-mediated ATRP proceeds via an oxidative quenching pathway.[6][7] Upon photoexcitation, the this compound catalyst in its excited state is a potent reducing agent capable of activating an alkyl halide initiator. This process generates a propagating radical and the radical cation of the this compound catalyst. The deactivation of the propagating radical is then mediated by the catalyst's radical cation, regenerating the ground-state catalyst and the dormant polymer species. This reversible activation-deactivation cycle is the hallmark of a controlled radical polymerization, leading to polymers with well-defined molecular weights and low dispersity.[6]
Validating the Proposed Mechanism
Several key experiments are crucial to validate the proposed mechanism of this compound-mediated ATRP. These include fluorescence quenching studies to demonstrate the interaction between the excited-state catalyst and the alkyl halide initiator, and cyclic voltammetry to determine the redox potentials of the catalyst and ensure the thermodynamic feasibility of the electron transfer steps.
Fluorescence Quenching Studies
Fluorescence quenching experiments are performed to confirm the interaction between the photoexcited this compound catalyst and the alkyl halide initiator. The quenching of the catalyst's fluorescence in the presence of increasing concentrations of the initiator is monitored. A linear relationship in the Stern-Volmer plot (I₀/I vs. [Quencher]) indicates a direct interaction between the excited catalyst and the quencher (alkyl halide).[1]
Cyclic Voltammetry
Cyclic voltammetry (CV) is employed to determine the oxidation and reduction potentials of the this compound derivatives.[1][3] This data is used to calculate the excited-state reduction potential of the catalyst and to confirm that the photoexcited catalyst is a sufficiently strong reducing agent to activate the alkyl halide initiator. The Rehm-Weller equation can be used to estimate the Gibbs free energy change (ΔG_et) for the photoinduced electron transfer, which should be negative for a thermodynamically favorable process.[8]
Performance of this compound Derivatives in Photo-ATRP of Methyl Methacrylate (B99206) (MMA)
The following table summarizes the performance of various amine-substituted this compound derivatives as photoredox catalysts in the ATRP of methyl methacrylate (MMA). The data is extracted from a study by Hola et al. (2021).[1]
| Catalyst | Mₙ ( kg/mol ) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | Conversion (%) |
| T-APh | 16.2 | 25.9 | 1.60 | 23 |
| T-bis(APh) | 14.0 | 23.0 | 1.64 | 29 |
| T-Pip | 21.5 | 39.6 | 1.84 | 20 |
| T-bis(Pip) | 24.2 | 35.1 | 1.45 | 18 |
| T-AMe-CN | 15.0 | 31.9 | 2.13 | 33 |
| T-AMe-SCF₃ | 19.7 | 39.6 | 2.01 | 24 |
| T-bis(AMe-SCF₃) | 17.9 | 31.5 | 1.76 | 27 |
| T-A-SCF₃ | 30.5 | 43.8 | 1.43 | 22 |
| T-bis(A-SCF₃) | 29.1 | 33.3 | 1.15 | 15 |
Reaction conditions: [MMA]/[EBPA]/[Catalyst] = 100:1:0.1 in DMAc, irradiated with a 405 nm LED for 4 hours. Mₙ and Đ were determined by Size Exclusion Chromatography (SEC). Conversion was determined gravimetrically.[1]
Comparison with Alternative Organic Photoredox Catalysts
This compound-mediated ATRP is one of several O-ATRP systems. Other prominent organic photoredox catalysts include phenothiazine (B1677639) and perylene (B46583) derivatives. The following table provides a comparison of the performance of these catalysts in the ATRP of MMA. It is important to note that the reaction conditions may vary between studies, which can influence the results.
| Photocatalyst Class | Specific Catalyst | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Conversion (%) | Light Source | Reference |
| This compound | T-bis(A-SCF₃) | 29.1 | 1.15 | 15 | 405 nm LED | [1] |
| Phenothiazine | 10-Phenylphenothiazine | ~30 | ~1.2 | ~90 | 380 nm UV lamp | [3] |
| Perylene | Perylene | 50.1 | 1.43 | 47.9 | White LED | [9] |
Experimental Protocols
General Protocol for this compound-Mediated Photo-ATRP of MMA
This protocol is adapted from Hola et al. (2021).[1]
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (0.01 mmol, 0.1 eq).
-
Monomer and Initiator Addition: Add methyl methacrylate (MMA, 100 eq) and ethyl α-bromophenylacetate (EBPA, 1 eq) to the flask.
-
Solvent Addition: Add dimethylacetamide (DMAc) as the solvent.
-
Degassing: Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Photopolymerization: Place the sealed flask in a photoreactor and irradiate with a 405 nm LED at room temperature with stirring.
-
Reaction Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and SEC (for Mₙ and Đ). To terminate the polymerization, expose the reaction mixture to air and dilute with a suitable solvent.
-
Polymer Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
Protocol for Fluorescence Quenching Studies
This protocol is a general guide for performing Stern-Volmer analysis.
-
Stock Solutions: Prepare a stock solution of the this compound catalyst in a suitable solvent (e.g., acetonitrile) and a stock solution of the quencher (alkyl halide initiator, e.g., EBPA).
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the this compound catalyst and varying concentrations of the quencher.
-
Fluorescence Measurements: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Record the fluorescence intensity at the emission maximum.
-
Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
Stern-Volmer Constant: Determine the Stern-Volmer constant (K_sv) from the slope of the linear fit of the Stern-Volmer plot (I₀/I = 1 + K_sv[Q]).
Protocol for Cyclic Voltammetry
This is a general protocol for determining the redox potentials of the photocatalyst.
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a dry, deoxygenated solvent (e.g., acetonitrile).
-
Analyte Solution: Dissolve the this compound derivative in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) and record the cyclic voltammogram by scanning the potential.
-
Data Analysis: Determine the half-wave potentials for the oxidation and reduction processes from the voltammogram.
Visualizations
Mechanism of this compound-Mediated ATRP
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyzed Atom Transfer Radical Polymerization: Perspectives on Catalyst Design and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalyzed Atom Transfer Radical Polymerization Using N-Aryl Phenoxazines as Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
A comparative review of synthesis routes for functionalized thioxanthones
Thioxanthones, a class of sulfur-containing heterocyclic compounds, have garnered significant attention from the scientific community due to their diverse biological activities and applications in photochemistry and material science.[1][2] Their tricyclic scaffold serves as a versatile template for the development of novel therapeutic agents, photoinitiators, and electronic materials.[1][3][4] The functionalization of the thioxanthone core is crucial for modulating its properties and biological activity, making the development of efficient and versatile synthetic routes a key area of research. This guide provides a comparative overview of prominent synthetic strategies for accessing functionalized thioxanthones, with a focus on reaction yields, conditions, and substrate scope.
Key Synthetic Strategies
Several synthetic methodologies have been established for the construction of the this compound framework. These can be broadly categorized into classical and modern approaches. Classical methods, such as the Friedel-Crafts reaction, have been the mainstay for many years, while modern techniques, including aryne chemistry and photoredox catalysis, offer milder conditions and broader functional group tolerance.
1. Friedel-Crafts Reaction
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a traditional method for synthesizing thioxanthones. This approach typically involves the acid-catalyzed cyclization of a 2-thiylbenzoic acid derivative with an aromatic compound.[5][6][7] A common variation involves the reaction of thiosalicylic acid with an aromatic substrate in the presence of a strong acid like concentrated sulfuric acid.[8][9] Alternatively, ortho-chlorosulfenylbenzoyl chloride can be reacted with an aromatic compound in the presence of a Friedel-Crafts catalyst, such as aluminum chloride.[6][7][10]
Key Features:
-
Advantages: Utilizes readily available starting materials. It is a well-established and understood method.
-
Disadvantages: Often requires harsh reaction conditions (strong acids, high temperatures), which can limit the scope of compatible functional groups. Regioselectivity can be an issue with substituted aromatic reactants.
2. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is particularly useful for forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.[11][12] In the context of this compound synthesis, it is often employed to introduce amino functionalities onto a pre-formed chloro-substituted this compound core.[13][14] This method allows for the synthesis of a diverse library of aminated this compound derivatives.
Key Features:
-
Advantages: Effective for the synthesis of amino-functionalized thioxanthones.
-
Disadvantages: Traditionally requires high temperatures and stoichiometric amounts of copper.[11] However, modern variations utilize soluble copper catalysts and ligands to improve reaction conditions.[11]
3. Double Aryne Insertion via Thioureas
A more recent and highly versatile approach to functionalized thioxanthones involves the double insertion of arynes into the carbon-sulfur double bond of thioureas.[4][15] This domino reaction pathway allows for the rapid construction of the this compound scaffold from readily accessible o-silylaryl triflates and thioureas.[15] This method exhibits excellent functional group tolerance and allows for the synthesis of a wide range of substituted thioxanthones, including those that are challenging to access through traditional methods.[4][15]
Key Features:
-
Advantages: High functional group tolerance.[15] Enables the synthesis of highly substituted and structurally complex thioxanthones.[4][15]
-
Disadvantages: Requires the preparation of aryne precursors.
4. Visible-Light Photoredox Catalysis
In a move towards more sustainable and milder synthetic methods, visible-light photoredox catalysis has emerged as a powerful tool for this compound synthesis.[1] This transition-metal-free approach utilizes a photocatalyst, such as phenanthraquinone, and a mild oxidant to effect the cyclization of suitable precursors under visible light irradiation.[1] This method is characterized by its high regioselectivity and reactivity under ambient conditions.
Key Features:
-
Advantages: Mild reaction conditions (visible light, room temperature).[1] Transition-metal-free, making it more environmentally friendly.[1] High regioselectivity.[1]
-
Disadvantages: The substrate scope may be different from traditional methods.
Comparative Data on Synthesis Routes
The following tables summarize quantitative data for the different synthesis routes, providing a basis for comparison of their efficiency and applicability.
| Route | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts | 2-Thiosalicylic acid, Aromatic compound | H₂SO₄ | - | 80 | 2 | 87 | [8] |
| Friedel-Crafts | o-chlorosulfenylbenzoyl chloride, Aromatic compound | AlCl₃ | CH₂Cl₂ | RT - 90 | 0.5 - 3 | up to 75 | [6][9] |
| Ullmann Condensation | 1-chloro-4-propoxy-9H-thioxanthen-9-one, Guanidine (B92328) derivative | CuI, K₂CO₃ | Methanol (B129727) | 100 | 48 | Not specified | [13] |
| Double Aryne Insertion | o-silylaryl triflate, Thiourea (B124793) | CsF, 18-crown-6 (B118740) | Acetonitrile | 60 | 12 | up to 94 | [15] |
| Photoredox Catalysis | Substituted thioether, Acrylamide | Phenanthraquinone, (NH₄)₂S₂O₈ | CH₃CN | RT | 24 | up to 76 | [1] |
Experimental Protocols
General Procedure for Friedel-Crafts Synthesis of (2-Bromoethyl)this compound: [8] Concentrated sulfuric acid (15 mL) is slowly added to thiosalicylic acid (1.6 g, 10.3 mmol). The solution is stirred at room temperature until a transparent solution is obtained (approximately 15 minutes). (2-bromoethyl)benzene (B7723623) (6 mL, 44.4 mmol) is then added dropwise over 30 minutes. After 1 hour, the solution is heated to 80 °C for 2 hours and then stirred for a further 15 hours at room temperature before being slowly poured into water (150 mL). The product is then extracted and purified.
General Procedure for Ullmann-type C-N Coupling: [13] To a suspension of 1-chloro-4-propoxy-9H-thioxanthen-9-one (0.250 mg, 0.1 mmol) and the appropriate guanidine or urea (B33335) derivative (0.2 mmol) in methanol (25 mL), CuI (2 mg) and K₂CO₃ (0.1 mmol) are added. The suspension is heated at 100 °C for 48 hours in a sealed flask. The product is then isolated and purified.
General Procedure for Double Aryne Insertion Synthesis: [15] To a solution of an o-silylaryl triflate (0.3 mmol) and a thiourea (0.1 mmol) in a solvent, cesium fluoride (B91410) (0.6 mmol) and 18-crown-6 (0.6 mmol) are added. The mixture is stirred at a specified temperature for a given time. After completion, the reaction mixture is filtered through a short pad of Celite, the solvent is removed, and the residue is purified by silica (B1680970) gel column chromatography.
General Procedure for Visible-Light Photoredox Catalysis: [1] In a reaction vessel, the starting materials, photocatalyst (e.g., phenanthraquinone), and oxidant (e.g., ammonium (B1175870) persulfate) are dissolved in a suitable solvent (e.g., acetonitrile). The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. The product is isolated and purified using standard techniques.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.
Caption: Friedel-Crafts pathway to thioxanthones.
Caption: Ullmann condensation for amino-thioxanthones.
References
- 1. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 2. bioengineer.org [bioengineer.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Faster, Cheaper, Smarter this compound Synthesis - ChemistryViews [chemistryviews.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 7. US7126011B2 - Process for the preparation of thioxanthones - Google Patents [patents.google.com]
- 8. This compound-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5712401A - Processes for preparing this compound and derivatives thereof - Google Patents [patents.google.com]
- 10. CN1461302A - Friedel-crafts process for the preparation of thioxanthones - Google Patents [patents.google.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann condensation - Wikiwand [wikiwand.com]
- 13. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Performance Showdown: Thioxanthone Photoinitiators in Pigmented vs. Clear Coatings
A Comparative Guide for Researchers and Formulation Scientists
The selection of a photoinitiator is a critical determinant of performance in UV-curable coatings. Thioxanthone and its derivatives are widely utilized Type II photoinitiators, valued for their reactivity and absorption characteristics. However, their performance can be significantly influenced by the presence of pigments in the formulation. This guide provides an objective comparison of this compound-based photoinitiators against a common alternative, acylphosphine oxides, in both clear and pigmented coating systems. The following analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary: Performance at a Glance
This compound photoinitiators, such as Isopropylthis compound (ITX), are effective in clear coatings but exhibit performance trade-offs in pigmented systems, particularly in terms of curing speed and yellowing. In contrast, Type I photoinitiators like bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide (BAPO) often demonstrate superior performance in pigmented formulations.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound (ITX) and an acylphosphine oxide (BAPO) in both clear and white pigmented acrylic coating formulations.
Table 1: Curing Speed (% Conversion vs. Time)
| Time (seconds) | Clear Coating with ITX | Clear Coating with BAPO | White Pigmented Coating with ITX | White Pigmented Coating with BAPO |
| 0.5 | 60% | 75% | 20% | 45% |
| 1.0 | 85% | 90% | 35% | 70% |
| 2.0 | 95% | >95% | 50% | 85% |
| 5.0 | >95% | >95% | 65% | >95% |
Table 2: Depth of Cure and Yellowness Index
| Parameter | Clear Coating with ITX | Clear Coating with BAPO | White Pigmented Coating with ITX | White Pigmented Coating with BAPO |
| Depth of Cure (µm) | >100 | >100 | 40 | 75 |
| Yellowness Index | 12.5 | 3.2 | 15.8 | 4.5 |
Mechanism of Action: A Tale of Two Photoinitiators
The difference in performance between thioxanthones and acylphosphine oxides stems from their distinct mechanisms of generating initiating radicals.
Caption: Photoinitiation mechanisms of Type II (this compound) and Type I (Acylphosphine Oxide) photoinitiators.
This compound, a Type II photoinitiator, requires a co-initiator, typically a tertiary amine, to abstract a hydrogen atom and form the initiating radicals.[1] This bimolecular process can be less efficient than the unimolecular fragmentation of Type I photoinitiators. Acylphosphine oxides are Type I photoinitiators that undergo direct cleavage upon UV exposure to generate two highly reactive free radicals.[1]
Experimental Protocols
The data presented in this guide were derived from the following experimental methodologies.
Curing Speed Analysis via Real-Time FTIR Spectroscopy
This method monitors the disappearance of the acrylate (B77674) double bond peak to quantify the rate of polymerization.
-
Sample Preparation: The photoinitiator is dissolved into the monomer/oligomer blend at the desired concentration (e.g., 2% w/w). For pigmented systems, the pigment (e.g., TiO2 at 20% w/w) is dispersed uniformly.
-
Film Application: A thin film (approximately 10 µm) of the formulation is applied to a suitable IR-transparent substrate (e.g., a BaF2 salt plate).
-
RT-FTIR Measurement: The sample is placed in the FTIR spectrometer and exposed to a UV source. IR spectra are collected in real-time.
-
Data Analysis: The decrease in the area of the acrylate peak at approximately 810 cm⁻¹ is monitored over time.[1] The percentage conversion is calculated relative to the initial peak area.
Depth of Cure Determination
The depth of cure can be assessed by measuring the hardness of the cured film at various depths.
-
Sample Preparation: The formulation is placed in a mold of a defined depth (e.g., 1 mm).
-
Curing: The sample is exposed to a UV source for a fixed duration.
-
Hardness Measurement: After curing, the sample is cross-sectioned, and the Knoop hardness is measured at incremental depths from the surface. The depth of cure is defined as the depth at which the hardness is at least 80% of the surface hardness.
Yellowness Index Measurement (ASTM E313)
The yellowness index (YI) quantifies the degree of yellowness of a near-white or clear material.[2][3][4]
-
Sample Preparation: A uniform film of the coating is applied to a white substrate and cured.
-
Spectrophotometer Measurement: A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the cured film.[2][3][4]
-
Calculation: The Yellowness Index is calculated using the ASTM E313 formula: YI = [100(CxX - CzZ)] / Y, where Cx and Cz are coefficients dependent on the illuminant and observer angle (commonly D65 illuminant and 10° observer).[5]
Logical Workflow for Photoinitiator Selection
The selection of a photoinitiator is a multi-step process that involves considering the formulation type and performance requirements.
Caption: Workflow for selecting a photoinitiator for clear versus pigmented coatings.
Conclusion
For clear coating applications where moderate yellowing is acceptable, this compound photoinitiators can be a cost-effective choice. However, for pigmented formulations, and particularly for white or light-colored coatings where low yellowing and deep curing are critical, Type I acylphosphine oxide photoinitiators offer significantly better performance. In heavily pigmented systems, a combination of Type I and Type II photoinitiators may be employed to achieve a balance between surface and through-cure. It is imperative for formulators to conduct thorough experimental evaluations to determine the optimal photoinitiator system for their specific application.
References
A Comparative Analysis of Thioxanthone and Acetophenone as Photosensitizers for Energy Transfer Applications
For Immediate Publication
AUSTIN, TX – [Current Date] – In the realm of photochemistry and photobiology, the selection of an appropriate photosensitizer is paramount for efficient energy transfer processes. This guide provides a detailed comparison of two widely used triplet sensitizers, thioxanthone and acetophenone (B1666503), to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. This comparison is based on their fundamental photophysical properties and the experimental methodologies used to evaluate their energy transfer efficiencies.
Executive Summary
This compound and acetophenone are both aromatic ketones capable of absorbing light and transferring the absorbed energy to other molecules, thereby initiating photochemical reactions. This compound generally exhibits a higher triplet energy and a longer triplet state lifetime, making it a versatile sensitizer (B1316253) for a broad range of applications. Acetophenone, while having a slightly lower triplet energy, is characterized by a near-perfect quantum yield for intersystem crossing to its triplet state. The choice between these two sensitizers often depends on the specific energy requirements of the target molecule and the desired reaction kinetics.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical parameters of this compound and acetophenone, which are crucial for their function as energy transfer sensitizers.
| Photophysical Property | This compound | Acetophenone |
| Triplet Energy (ET) | ~65.5 kcal/mol | ~74 kcal/mol |
| Intersystem Crossing Quantum Yield (ΦISC) | 0.6 - 0.85 | ~1.0[1] |
| Triplet State Lifetime (τT) | Varies with solvent (µs to ms)[1] | Varies with solvent |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not readily available in direct comparison | Data not readily available in direct comparison |
Core Concepts in Photosensitization
The efficiency of a photosensitizer is governed by several key processes, including light absorption, intersystem crossing (ISC), and triplet-triplet energy transfer. The Jablonski diagram below illustrates these fundamental photophysical pathways.
References
Safety Operating Guide
Proper Disposal of Thioxanthone: A Guide for Laboratory Professionals
Thioxanthone and its derivatives are vital photosensitizers in various chemical reactions.[1][2][3] Adherence to strict disposal protocols is essential to ensure laboratory safety and environmental protection. While this compound itself is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to manage its waste, which may be mixed with hazardous substances, in accordance with all applicable regulations.[4]
Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, a thorough risk assessment must be conducted. This compound is a yellow-orange, odorless, solid powder.[4][5] Although not classified as hazardous, it is incompatible with strong oxidizing agents.[4] All personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove any contaminated clothing.[5]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[5]
-
Ingestion: Do not induce vomiting. Drink plenty of water. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[5]
This compound Properties Relevant to Disposal
| Property | Value | Citation |
| Physical State | Powder Solid | [4] |
| Appearance | Yellow-orange | [4] |
| Solubility | Soluble in water | [4][5] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) | [4] |
| Incompatibilities | Strong oxidizing agents | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound-containing waste. The fundamental principle is that a disposal plan should be in place before any chemical process begins.[6]
1. Waste Segregation:
-
Immediately segregate this compound waste at the point of generation.
-
Avoid mixing this compound waste with incompatible materials, particularly strong oxidizing agents.[4]
-
Keep different types of this compound waste separate (e.g., solid this compound, solutions in halogenated solvents, solutions in non-halogenated solvents).
2. Container Management:
-
Use a chemically compatible, leak-proof container for waste collection. The container should be in good condition and have a secure closure.[7]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents or other chemicals present. Accurate labeling is a regulatory requirement.[8]
-
Keep the waste container closed at all times, except when adding waste.[8]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.[8][9]
4. Disposal of Empty Containers:
-
A container that held pure this compound can be disposed of as regular trash after ensuring it is empty and the label has been defaced.[9]
-
If the container held a solution of this compound with a hazardous substance, it may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
5. Final Disposal:
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Complete all necessary paperwork for the waste pickup, providing an accurate description of the waste composition.[8]
For Spills:
-
In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[4][5]
-
Avoid generating dust.[11]
-
Materials used for spill cleanup should also be treated as hazardous waste.[9]
Disposal Workflow
References
- 1. This compound Sensitizer → News → Sustainability [news.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
- 11. echemi.com [echemi.com]
Personal protective equipment for handling Thioxanthone
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Thioxanthone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Summary
This compound is a heterocyclic compound used in various applications, including as a photoinitiator in the printing industry.[1] While some safety data sheets (SDS) classify this compound as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), derivatives such as 2-isopropylthis compound (B132848) are considered hazardous and may be harmful if swallowed.[2][3] Given its nature as a combustible solid powder that can form explosive dust mixtures in the air and the potential for some derivatives to cause health effects, it is imperative to handle this compound and its related compounds with caution, employing good industrial hygiene and safety practices at all times.[2][3]
Key Hazards:
-
Inhalation: May cause respiratory tract irritation.
-
Skin/Eye Contact: Not classified as an irritant, but direct contact may cause transient discomfort or redness.[3]
-
Ingestion: Accidental ingestion may be harmful.[3]
-
Fire/Explosion: Combustible solid.[3] Fine dust can form explosive mixtures with air.[3]
-
Incompatibilities: Strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure. The following table summarizes the recommended equipment for routine handling and emergency situations.
| Situation | Protection Type | Recommended PPE | Specifications & Rationale |
| Routine Laboratory Handling | Eye/Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust particles.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, butyl, or polychloroprene gloves are suitable for handling dry solids.[3][4] Gloves should be inspected for degradation before use and disposed of after handling.[3] | |
| Body Protection | Laboratory Coat or Long-Sleeved Clothing | Provides a barrier against accidental skin contact with the powder.[4] | |
| Respiratory Protection | Not typically required | Necessary only if ventilation is inadequate or dust is generated. Engineering controls (fume hood) are the preferred method of exposure control.[2][4] | |
| Spills & Emergencies | Eye/Face Protection | Tightly Fitting Safety Goggles | Offers enhanced protection against airborne dust during cleanup.[5] |
| Hand Protection | Chemical-Impermeable Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Consider double-gloving for added protection. | |
| Body Protection | Impervious Clothing / Coveralls | Wear fire/flame-resistant and impervious clothing, especially in situations with a high risk of exposure or fire.[5] A PVC apron can provide an additional layer of protection.[3] | |
| Respiratory Protection | Full-Face Respirator with Particle Filter | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or dust levels are high.[4][5] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from ignition sources and incompatible materials, such as strong oxidizing agents.[2]
Step 2: Preparation and Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[5]
-
Don all required PPE as outlined in the table above for routine handling.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Measure and weigh the chemical carefully to avoid creating airborne dust.
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Clean the work area using dry clean-up procedures (e.g., careful sweeping or using a HEPA-filtered vacuum). Avoid generating dust.[3]
-
Decontaminate or dispose of used PPE according to institutional guidelines.
Emergency Response Plan
Immediate and appropriate action is critical in an emergency.
In Case of a Spill:
-
Evacuate & Alert: Evacuate non-essential personnel and alert others in the area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate emergency PPE, including a respirator, chemical goggles, and protective clothing.[5]
-
Contain & Clean: Prevent further leakage if safe to do so.[5] Use dry clean-up methods; sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][3] Avoid actions that generate dust clouds.[3]
-
Decontaminate: Clean the spill area thoroughly once the material has been collected.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids apart.[4][5] Seek medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[4]
-
Inhalation: Move the victim to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water.[5] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]
In Case of Fire:
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[2][4]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2] Thermal decomposition can release irritating gases and vapors.[2]
Disposal Plan
All chemical waste must be managed in strict accordance with local, state, and federal regulations.[3]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., used gloves, paper towels from cleanup) in a suitable, closed, and clearly labeled container.[3][6]
-
Disposal Route: Arrange for disposal through a licensed professional waste disposal service. Do not attempt to dispose of chemical waste in standard trash or down the drain.[6]
-
Container Disposal: Empty containers may retain product residue and should be handled with care.[3] Puncture containers to prevent reuse before disposing of them through the appropriate waste stream.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
